molecular formula C7H10N2O B1592209 3-Propoxypyridazine CAS No. 748141-89-1

3-Propoxypyridazine

Cat. No.: B1592209
CAS No.: 748141-89-1
M. Wt: 138.17 g/mol
InChI Key: SOKDEAVXEOZNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propoxypyridazine (CAS 748141-89-1) is a heterocyclic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is classified as a pharmaceutical intermediate, specifically within the category of heterocyclic compound intermediates related to pyridazine chemistry . Pyridazine derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to their presence in biologically active molecules. As a building block, this compound is primarily used in organic synthesis and the development of novel active compounds in pharmaceutical research . The compound has a density of 1.039 g/cm³ . Researchers utilize this compound under laboratory conditions exclusively. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-6-10-7-4-3-5-8-9-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKDEAVXEOZNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599637
Record name 3-Propoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748141-89-1
Record name 3-Propoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Propoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 3-propoxypyridazine, a molecule of interest in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore in a variety of biologically active compounds, and the introduction of an alkoxy side chain, such as the propoxy group, can significantly influence the molecule's physicochemical properties and biological activity. This document details a robust synthetic protocol, explains the underlying chemical principles, and provides a thorough guide to the analytical techniques required for structural confirmation and purity assessment.

Introduction: The Significance of 3-Alkoxypyridazines

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties that are favorable for molecular interactions with biological targets. The introduction of an alkoxy group at the 3-position of the pyridazine ring can modulate lipophilicity, metabolic stability, and receptor-binding affinity. This compound, therefore, serves as a valuable scaffold for the development of novel therapeutic agents.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This classic nucleophilic substitution reaction involves the reaction of an alkoxide with a suitable alkyl halide. In this case, the synthesis proceeds via the reaction of the sodium salt of propanol (sodium propoxide) with 3-chloropyridazine.

Reaction Mechanism

The reaction is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The propoxide ion, a potent nucleophile, attacks the electron-deficient carbon atom at the 3-position of the pyridazine ring, which is activated by the electron-withdrawing effect of the nitrogen atoms and the chlorine leaving group. The reaction results in the displacement of the chloride ion and the formation of the desired ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition Transition State cluster_products Products 3-Chloropyridazine 3-Chloropyridazine Sodium_Propoxide Sodium Propoxide (NaOPr) Transition_State [Propoxide attacking C3 of Pyridazine, Cl leaving] Sodium_Propoxide->Transition_State This compound This compound Transition_State->this compound Formation of Ether Linkage Sodium_Chloride Sodium Chloride (NaCl) Transition_State->Sodium_Chloride

Caption: Reaction mechanism of the Williamson ether synthesis for this compound.

Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 3-Chloropyridazine

  • Sodium metal

  • Anhydrous propan-1-ol

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Propoxide: In a flame-dried three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous propan-1-ol. Carefully add small, freshly cut pieces of sodium metal to the propanol at room temperature. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a clear solution of sodium propoxide.

  • Reaction Setup: To the flask containing the sodium propoxide solution, add anhydrous DMF. Equip the flask with a reflux condenser and a dropping funnel containing a solution of 3-chloropyridazine in anhydrous DMF.

  • Addition of 3-Chloropyridazine: Slowly add the 3-chloropyridazine solution to the stirred sodium propoxide solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow Prepare_Propoxide 1. Prepare Sodium Propoxide (Na in Propanol) Reaction_Setup 2. Reaction Setup (Add DMF, 3-Chloropyridazine in dropping funnel) Prepare_Propoxide->Reaction_Setup Addition 3. Slow Addition of 3-Chloropyridazine Reaction_Setup->Addition Heating 4. Heat Reaction Mixture (80-90°C, 4-6h) Addition->Heating Workup 5. Aqueous Work-up Heating->Workup Extraction 6. Extraction with Diethyl Ether Workup->Extraction Washing 7. Wash with NaHCO3 and Brine Extraction->Washing Drying 8. Dry and Concentrate Washing->Drying Purification 9. Column Chromatography Drying->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are employed for this purpose.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazine ring and the propoxy side chain.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[6][7]

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Multiplicity Integration
H-4~7.3-7.5~125-127Doublet of doublets1H
H-5~6.9-7.1~118-120Doublet of doublets1H
H-6~8.4-8.6~148-150Doublet of doublets1H
-OCH₂-~4.3-4.5~70-72Triplet2H
-CH₂-~1.7-1.9~22-24Sextet2H
-CH₃~0.9-1.1~10-12Triplet3H

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9] The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the alkyl chain, and the aromatic C-H and C=N bonds of the pyridazine ring.

Functional Group Expected Absorption Range (cm⁻¹)
C-H (sp³ stretch)2850-3000
C-H (aromatic stretch)3000-3100
C=N (pyridazine ring stretch)1550-1600
C-O-C (ether stretch)1050-1150
C-H (aromatic bend)750-850
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[10][11] For this compound (C₇H₁₀N₂O), the expected molecular weight is approximately 138.17 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 138, along with other fragmentation peaks corresponding to the loss of alkyl fragments from the propoxy chain.

Safety Considerations

  • 3-Chloropyridazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Sodium metal is highly reactive and flammable. It should be handled with extreme care under an inert atmosphere and away from water.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The Williamson ether synthesis offers a reliable and efficient route to this valuable heterocyclic building block. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, will aid researchers in confirming the structure and purity of the synthesized compound. This information is crucial for the advancement of drug discovery programs that utilize the pyridazine scaffold.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters. (1993). PubMed. Retrieved January 21, 2026, from [Link]

  • Williamson Ether Synthesis. (2019, October 15). YouTube. Retrieved January 21, 2026, from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • protViz: Visualizing and Analyzing Mass Spectrometry Related Data in Proteomics. (n.d.). CRAN. Retrieved January 21, 2026, from [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • CN102174014A - Preparation method of 3-chloropyridine. (n.d.). Google Patents.
  • Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc. Retrieved January 21, 2026, from [Link]

  • PXD000320 - Signatures for Mass Spectrometry Data Quality, part 1 of 5. (n.d.). OmicsDI. Retrieved January 21, 2026, from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Polypy: A Framework to Interpret Polymer Properties from Mass Spectrometry Data. (2024, June 22). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • The carbon-13 and proton NMR chemical shift spectra of the compound. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 21, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

3-Propoxypyridazine chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Propoxypyridazine: Synthesis, Structural Elucidation, and Chemical Properties

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 748141-89-1), a heterocyclic compound of interest in pharmaceutical and chemical research. The document details a robust synthetic methodology, explores the rigorous process of its structural elucidation through modern spectroscopic techniques, and tabulates its key chemical and physical properties. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this molecule.

Introduction to Pyridazine Derivatives

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. The electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it a versatile building block for creating novel chemical entities. This compound, with the molecular formula C₇H₁₀N₂O, is one such derivative where a propoxy group is attached to the C3 position, modulating the electronic and steric profile of the parent heterocycle. Understanding its synthesis and chemical makeup is crucial for its application in targeted drug design and materials science.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is predicated on the displacement of a suitable leaving group, typically a halide, from the electron-deficient pyridazine ring by an alkoxide nucleophile.

Reaction Principle: Nucleophilic Aromatic Substitution

The synthesis leverages the reaction between 3-chloropyridazine and sodium propoxide. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the carbon atoms towards nucleophilic attack, making the displacement of the chloro group feasible. Sodium propoxide is typically generated in situ by reacting propan-1-ol with a strong base like sodium hydride (NaH).

Experimental Protocol: Synthesis Workflow

This protocol describes a self-validating system for the synthesis of this compound.

Materials:

  • 3-Chloropyridazine (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Propan-1-ol (20-30 eq, serves as reactant and solvent)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Reactor Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 eq). The mineral oil is washed away with anhydrous hexanes, and the NaH is dried under a stream of nitrogen.

  • Nucleophile Generation: Anhydrous propan-1-ol is added slowly to the flask at 0 °C. The causality here is critical: the slow addition controls the rate of hydrogen gas evolution as the sodium propoxide is formed. The mixture is stirred until the effervescence ceases, indicating the complete formation of the alkoxide.

  • Substitution Reaction: 3-Chloropyridazine (1.0 eq), dissolved in a minimal amount of anhydrous THF or propan-1-ol, is added dropwise to the sodium propoxide solution.

  • Reaction Monitoring: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material (3-chloropyridazine) is fully consumed.

  • Work-up and Quenching: The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any unreacted base and destroy residual NaH.

  • Extraction: The aqueous layer is extracted three times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine to remove residual water and inorganic salts.

  • Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: Substitution Reaction cluster_workup Step 3: Work-up & Purification NaH Sodium Hydride (NaH) Propoxide Sodium Propoxide Solution NaH->Propoxide Reaction at 0°C Propanol Propan-1-ol Propanol->Propoxide ReactionMix Reaction Mixture Propoxide->ReactionMix Add dropwise Chloropyridazine 3-Chloropyridazine Chloropyridazine->ReactionMix Quench Quench with NaHCO₃ ReactionMix->Quench Heat to reflux Extract Extract with DCM/EtOAc Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The confirmation of the this compound structure is a multi-faceted process relying on the synergistic interpretation of data from several spectroscopic techniques.[2][3] This approach ensures the unequivocal assignment of the molecular framework and connectivity.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve full structural characterization.

Elucidation_Workflow cluster_data Data Acquisition cluster_info Information Derived NMR NMR Spectroscopy (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity (J-coupling) NMR->NMR_Info IR IR Spectroscopy IR_Info Presence of Functional Groups (C-O, C=N, C-H) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Structure Confirmed Structure of This compound NMR_Info->Structure Synergistic Interpretation IR_Info->Structure Synergistic Interpretation MS_Info->Structure Synergistic Interpretation

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in the molecule.[4]

¹H NMR Spectroscopy:

  • Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectrum & Causality:

    • Pyridazine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C6, adjacent to two nitrogen atoms, will be the most downfield. The protons at C4 and C5 will appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships.

    • Propoxy Group Protons:

      • O-CH₂: A triplet around δ 4.2-4.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. It will be split into a triplet by the neighboring CH₂ group.

      • -CH₂-: A multiplet (sextet) around δ 1.8-2.0 ppm, split by the five adjacent protons (3 on the CH₃ and 2 on the O-CH₂).

      • -CH₃: A triplet around δ 0.9-1.1 ppm, split by the adjacent CH₂ group.

¹³C NMR Spectroscopy:

  • Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Expected Spectrum & Causality:

    • Pyridazine Ring Carbons: Three distinct signals for the aromatic carbons, with C3 (bearing the propoxy group) being the most downfield due to the oxygen's electronegativity.

    • Propoxy Group Carbons: Three separate signals for the aliphatic carbons, corresponding to the O-CH₂, the central -CH₂-, and the terminal -CH₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

  • Protocol: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or cast a thin film of the sample on a salt plate (NaCl or KBr) from a volatile solvent.

  • Expected Absorption Bands:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyridazine ring.

    • ~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propoxy group.

    • ~1600-1450 cm⁻¹: C=C and C=N bond stretching vibrations characteristic of the pyridazine aromatic ring.

    • ~1250-1050 cm⁻¹: A strong, characteristic C-O-C (ether) stretching band.

Mass Spectrometry (MS)

MS provides the molecular weight and valuable information about the molecule's fragmentation, which helps confirm its structure.[6]

  • Protocol: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Expected Data:

    • Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule. For C₇H₁₀N₂O, the monoisotopic mass is 138.0793 g/mol .[7]

    • Key Fragmentation Patterns: Observation of fragments resulting from the loss of the propyl group (M-43), the propoxy group (M-59), or cleavage within the propyl chain, providing further evidence for the proposed structure.

Chemical and Physical Properties

A summary of the key physical and computed chemical properties of this compound is presented below. This data is essential for handling, formulation, and computational modeling.

PropertyValueSource
CAS Number 748141-89-1ECHEMI[7]
Molecular Formula C₇H₁₀N₂OECHEMI[7]
Molecular Weight 138.17 g/mol ECHEMI[7]
Exact Mass 138.0793 g/mol ECHEMI[7]
Boiling Point 266.5 °C at 760 mmHg (Predicted)ECHEMI[7]
Density 1.039 g/cm³ (Predicted)ECHEMI[7]
Refractive Index 1.489 (Predicted)ECHEMI[7]
Flash Point 97.7 °C (Predicted)ECHEMI[7]
XLogP3 1.3ECHEMI[7]
Topological Polar Surface Area (TPSA) 35 ŲECHEMI[7]
Hydrogen Bond Acceptor Count 3ECHEMI[7]
Rotatable Bond Count 3ECHEMI[7]

References

  • 3-propoxypyridine . LookChem. [Link]

  • Pyridazine‐3(2H)‐one derived drugs . ResearchGate. [Link]

  • Synthesis of pyridazines . Organic Chemistry Portal. [Link]

  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond . Growing Science. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . MDPI. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon . ScienceDirect. [Link]

  • Reaction of 3-Chloropyridine . Chemistry Stack Exchange. [Link]

  • 3-Methylpyridazine IR Spectrum . NIST WebBook. [Link]

  • 3-Methylpyridazine Mass Spectrum . NIST WebBook. [Link]

  • 3-Chloropyridazine . PubChem. [Link]

  • Directed Non-targeted Mass Spectrometry and Chemical Networking for Discovery of Eicosanoids and Related Oxylipins . PubMed. [Link]

  • 3-PROPOXYPROPYLAMINE . Ataman Kimya. [Link]

  • Novel synthesis method of 3,4-dichloropyridazine.
  • NMR Spectroscopy . University of Wisconsin-Madison. [Link]

  • Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency . PMC - NIH. [Link]

  • 1 H NMR spectrum recorded directly after the addition of propylene oxide . ResearchGate. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS . Gelest, Inc. [Link]

  • 3-Methylpyridazine . NIST WebBook. [Link]

  • INFRARED REFERENCE SPECTRA . PMDA. [Link]

  • 3-Methylpyridazine Data . NIST WebBook. [Link]

  • Synthesis and Structural Elucidation of P-stereogenic Coumarins . MDPI. [Link]

  • the reaction of 4-chloropyridine with sodium etoxide is example of . Brainly.in. [Link]

  • Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction . MDPI. [Link]

  • Solved 10. 4-Chloropyridine reacts with sodium methoxide to . Chegg.com. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate . ResearchGate. [Link]

  • Solved 10. 4 Chloropyridine reacts with sodium methoxide to . Chegg.com. [Link]

Sources

An In-depth Technical Guide to Dactolisib (NVP-BEZ235): A Dual PI3K/mTOR Inhibitor for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The CAS number 748141-89-1 provided in the topic query corresponds to the chemical entity 3-Propoxypyridazine. However, the context of the request for an in-depth technical guide for researchers and drug development professionals strongly suggests an interest in a well-characterized compound with significant research history. The vast body of scientific literature related to the core requirements of this guide points to Dactolisib (NVP-BEZ235) , a prominent dual PI3K/mTOR inhibitor with CAS number 915019-65-7 . This guide will focus on Dactolisib to provide the comprehensive technical information sought by the target audience.

Introduction

Dactolisib, also known by its codenames NVP-BEZ235 and BEZ-235, is a potent, orally bioavailable small molecule inhibitor that targets key nodes in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] As an imidazoquinoline derivative, Dactolisib has garnered significant attention in the field of oncology and beyond due to its dual inhibitory action on both PI3K and mTOR kinases.[2][4] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[5][6] This hyperactivation can stem from various genetic alterations, including mutations in the genes encoding PI3K subunits or the loss of the tumor suppressor PTEN.[7]

Dactolisib was the first PI3K inhibitor to enter clinical trials in 2006 and has since been investigated for the treatment of various advanced solid tumors, including breast cancer, renal cancer, and glioblastomas.[4][8] Its ability to simultaneously block both PI3K and mTOR (specifically, both mTORC1 and mTORC2 complexes) offers a more comprehensive pathway inhibition compared to agents that target only a single component.[1] This guide provides a detailed overview of the technical properties, mechanism of action, biological activities, and practical considerations for the use of Dactolisib in a research setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Dactolisib is essential for its effective use in experimental settings. These properties influence its solubility, stability, and cell permeability, thereby impacting its biological activity.

PropertyValueSource
IUPAC Name 2-methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile[2]
Synonyms NVP-BEZ235, BEZ-235, Dactolisib[1][4]
CAS Number 915019-65-7[9]
Molecular Formula C30H23N5O[2]
Molecular Weight 469.55 g/mol [9]
Appearance Crystalline solid[10]
Solubility Soluble in DMSO[11][12]
Storage Store solid powder at 4°C, desiccated. Store DMSO solutions at -20°C.[11]

Mechanism of Action

Dactolisib functions as an ATP-competitive inhibitor, binding to the ATP-binding cleft of both PI3K and mTOR kinases.[9][11][13] This dual inhibition is a key feature of its pharmacological profile, leading to a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade.

PI3K Inhibition: Dactolisib exhibits potent inhibitory activity against class I PI3K isoforms, which are critical mediators of growth factor signaling. The IC50 values for the different p110 isoforms are in the low nanomolar range:

  • p110α: 4 nM

  • p110γ: 5 nM

  • p110δ: 7 nM

  • p110β: 75 nM[1]

By inhibiting PI3K, Dactolisib prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors such as the serine/threonine kinase Akt.[14]

mTOR Inhibition: Dactolisib also potently inhibits the kinase activity of mTOR, a central regulator of cell growth and proliferation. It effectively targets both mTORC1 and mTORC2 complexes.[1] The IC50 for mTOR is approximately 20.7 nM.[1] Inhibition of mTORC1 leads to the dephosphorylation of its key substrates, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), resulting in the suppression of protein synthesis.[14] The inhibition of mTORC2 is particularly significant as it prevents the feedback activation of Akt that can occur with mTORC1-selective inhibitors like rapamycin.[8]

Beyond PI3K/mTOR: Interestingly, further research has revealed that Dactolisib also possesses inhibitory activity against other important cellular kinases, including ATM and DNA-PKcs.[8] These kinases are crucial components of the DNA damage response pathway. By inhibiting ATM and DNA-PKcs, Dactolisib can impair DNA double-strand break repair, leading to radiosensitization of tumor cells.[8]

Dactolisib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival p70S6K->Proliferation 4EBP1->Proliferation Dactolisib Dactolisib (NVP-BEZ235) Dactolisib->PI3K Dactolisib->mTORC1 Dactolisib->mTORC2

Figure 1: Simplified signaling pathway showing the dual inhibitory action of Dactolisib on PI3K and mTOR.

Synthesis and Sourcing

The synthesis of Dactolisib is a multi-step process that is typically performed by specialized chemical suppliers. While detailed synthetic schemes are proprietary, the imidazoquinoline scaffold is a key structural feature. For researchers, obtaining Dactolisib from a reputable commercial source is the most practical approach.

Reputable Suppliers:

  • Selleck Chemicals: A well-known supplier of inhibitors and bioactive compounds for research purposes.

  • MedChemExpress: Offers a wide range of research chemicals, including Dactolisib.

  • APExBIO: Provides inhibitors and other reagents for life science research.

  • Adooq Bioscience: A supplier of inhibitors and other biochemicals.

  • Cellagen Technology: Offers a variety of small molecule inhibitors for research.

  • AbMole BioScience: Supplies a range of bioactive molecules for research.

  • BioCrick: A provider of natural products and other research chemicals.

When sourcing Dactolisib, it is crucial to obtain a certificate of analysis (CoA) to verify the compound's identity, purity, and concentration. Purity is typically assessed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Applications

Dactolisib has demonstrated a broad spectrum of biological activities, primarily centered around its potent anti-proliferative and pro-apoptotic effects in cancer cells.

In Vitro Activity:

  • Anti-proliferative Effects: Dactolisib inhibits the proliferation of a wide range of cancer cell lines, often with GI50 values in the low nanomolar range.[9] It has shown efficacy in cell lines with various genetic backgrounds, including those with activating mutations in PIK3CA and loss of PTEN.[7][14]

  • Cell Cycle Arrest: Treatment with Dactolisib typically induces G1 cell cycle arrest, preventing cells from progressing to the S phase of the cell cycle.[6][15]

  • Induction of Apoptosis: In many cancer cell types, Dactolisib can induce apoptosis, or programmed cell death, as evidenced by markers such as cleaved caspase-3 and PARP cleavage.[14]

  • Autophagy Modulation: The effect of Dactolisib on autophagy is context-dependent. In some cancer cells, it has been shown to induce autophagy.[5]

  • Anti-angiogenic Properties: Dactolisib can inhibit VEGF-induced angiogenesis, which is a critical process for tumor growth and metastasis.[12][16]

In Vivo Activity:

  • Tumor Growth Inhibition: In preclinical xenograft models of human cancers, orally administered Dactolisib has been shown to inhibit tumor growth and, in some cases, cause tumor regression.[6][9]

  • Pharmacodynamic Biomarkers: The in vivo activity of Dactolisib can be monitored by assessing the phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as Akt and S6, in tumor and surrogate tissues.[7]

Potential Therapeutic Applications:

The primary focus of research on Dactolisib has been in the field of oncology. It has been investigated in clinical trials for a variety of solid tumors.[2][4] Additionally, its immunomodulatory effects have been explored, with studies showing that in combination with everolimus, it can decrease the rate of infections in an elderly population.[4]

Safety and Toxicology

While Dactolisib has shown promise in preclinical studies, its clinical development has been hampered by toxicity concerns.

  • Common Adverse Events: In clinical trials, common side effects have included gastrointestinal toxicities.[4]

  • Dose-Limiting Toxicities: Several clinical trials have been terminated prematurely due to unacceptable toxicity profiles and a lack of significant clinical efficacy at tolerable doses.[4]

  • Combination Therapy Challenges: Combination studies of Dactolisib with other agents, such as the mTOR inhibitor everolimus, have also demonstrated limited tolerability.[4]

For research purposes, it is essential to handle Dactolisib with appropriate safety precautions. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.[17][18]

Experimental Protocols

The following are example protocols for the use of Dactolisib in a research setting. These should be adapted as needed for specific experimental systems.

1. In Vitro Cell Proliferation Assay (MTS Assay)

This protocol outlines a method for assessing the effect of Dactolisib on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Dactolisib in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing Dactolisib. Include a vehicle control (DMSO) at the same final concentration as in the highest Dactolisib treatment.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.[15]

2. Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol describes how to assess the effect of Dactolisib on the phosphorylation of key proteins in the PI3K/mTOR pathway.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Dactolisib at various concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of Akt, S6, and 4EBP1. Following incubation with HRP-conjugated secondary antibodies, detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

Experimental_Workflow cluster_invitro In Vitro Proliferation Assay cluster_western Western Blot Analysis A1 Seed cells in 96-well plate A2 Treat with Dactolisib (serial dilutions) A1->A2 A3 Incubate for 72h A2->A3 A4 Add MTS reagent A3->A4 A5 Measure absorbance at 490 nm A4->A5 A6 Calculate GI50 A5->A6 B1 Treat cells with Dactolisib B2 Lyse cells and quantify protein B1->B2 B3 SDS-PAGE and Western Blot B2->B3 B4 Immunoblot for p-Akt, p-S6, etc. B3->B4 B5 Analyze pathway inhibition B4->B5

Figure 2: Example experimental workflows for assessing the activity of Dactolisib.

Conclusion

Dactolisib (NVP-BEZ235) is a powerful research tool for investigating the roles of the PI3K/Akt/mTOR pathway in health and disease. Its dual inhibitory mechanism provides a comprehensive blockade of this critical signaling cascade. While its clinical development has faced challenges due to toxicity, it remains a valuable compound for preclinical studies aimed at understanding the complexities of PI3K/mTOR signaling and for exploring novel therapeutic strategies. Researchers using Dactolisib should have a thorough understanding of its properties and mechanism of action to design and interpret experiments effectively.

References

  • Mukherjee, B., et al. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. PubMed Central. [Link]

  • National Center for Biotechnology Information. Dactolisib. PubChem. [Link]

  • Cellagen Technology. NVP-BEZ235 | PI3K/mTOR inhibitor. [Link]

  • Ma, L., et al. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. Frontiers in Pharmacology. [Link]

  • Serra, V., et al. NVP-BEZ235, a Dual PI3K/mTOR Inhibitor, Prevents PI3K Signaling and Inhibits the Growth of Cancer Cells with Activating PI3K Mutations. AACR Journals. [Link]

  • National Cancer Institute. Definition of dactolisib. NCI Drug Dictionary. [Link]

  • Wikipedia. Dactolisib. [Link]

  • Maira, S. M., et al. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. PubMed. [Link]

  • Adooq Bioscience. BEZ235 (NVP-BEZ235, Dactolisib) | PI3K/mTOR Inhibitor. [Link]

  • Monash University. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. [Link]

  • BioCrick. BEZ235 (NVP-BEZ235) | CAS:915019-65-7 | PI3K/mTOR inhibitor,ATP-competitve. [Link]

Sources

3-Propoxypyridazine Derivatives as Potential Kinase Inhibitors: A Strategic Guide to Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a compelling core for kinase inhibitor design. This guide provides a comprehensive technical framework for the exploration of 3-propoxypyridazine derivatives as a novel class of potential kinase inhibitors. We will delineate a strategic path from rational design and synthesis to detailed biochemical and cellular evaluation, providing field-proven protocols and explaining the causality behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to innovate within the competitive landscape of kinase inhibitor discovery.

The Strategic Imperative: Kinases as Targets and the Pyridazine Scaffold

The Central Role of Protein Kinases in Disease

The human kinome comprises over 500 enzymes that catalyze the phosphorylation of proteins, a fundamental post-translational modification that governs nearly all aspects of cell biology. These enzymes act as molecular switches, turning signaling pathways on or off. When kinases become constitutively active due to mutation or overexpression, they can drive uncontrolled cell proliferation, survival, and migration, leading to diseases like cancer. Consequently, tyrosine kinase inhibitors (TKIs) and serine/threonine kinase inhibitors have emerged as a highly successful class of therapeutic agents[1].

The Pyridazine Core: A Privileged Scaffold for Kinase Inhibition

The pyridazine ring is an attractive scaffold in medicinal chemistry for several reasons. Its two adjacent nitrogen atoms act as hydrogen bond acceptors, which can engage with the hinge region of the ATP-binding site—a critical interaction for many kinase inhibitors. Furthermore, the inherent dipole moment and polar nature of the pyridazine ring can improve aqueous solubility and modulate pharmacokinetic properties compared to more lipophilic carbocyclic rings. This scaffold provides multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.

This guide focuses on the untapped potential of the This compound scaffold. The propoxy group is hypothesized to serve as a key functional element, potentially occupying a hydrophobic pocket within the kinase active site, enhancing van der Waals interactions, and improving metabolic stability or cell permeability compared to smaller alkoxy groups.

Design Rationale and Synthetic Strategy

A Generalizable Pharmacophore Model

Most ATP-competitive kinase inhibitors share a common pharmacophore: a heterocyclic core that forms hydrogen bonds with the kinase hinge region, a moiety that occupies the hydrophobic "gatekeeper" pocket, and a "solvent-front" vector for introducing substituents that can enhance selectivity and solubility. Our proposed this compound series is designed to embody this model.

Below is a conceptual workflow for the design and optimization of these novel inhibitors.

G cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection: This compound Virtual_Screening In Silico Screening (Docking, Pharmacophore) Scaffold_Selection->Virtual_Screening Rationale Synthesis Chemical Synthesis of Focused Library Virtual_Screening->Synthesis Prioritize Compounds Biochemical_Assay Primary Biochemical Screen (e.g., ADP-Glo) Synthesis->Biochemical_Assay Selectivity_Panel Kinome Selectivity Profiling Biochemical_Assay->Selectivity_Panel Confirm Hits Cellular_Assay Cellular Potency Assay (e.g., MTT) Selectivity_Panel->Cellular_Assay Prioritize Selective Hits SAR_Analysis Structure-Activity Relationship (SAR) Cellular_Assay->SAR_Analysis DMPK_Assays ADME/Tox Profiling (Microsomal Stability, etc.) SAR_Analysis->DMPK_Assays New_Designs Rational Redesign of Analogs DMPK_Assays->New_Designs Incorporate Findings New_Designs->Synthesis Iterative Cycle

Caption: Iterative workflow for inhibitor design and optimization.

Proposed Synthetic Route

A robust and flexible synthetic route is paramount. We propose a convergent synthesis starting from the commercially available 3,6-dichloropyridazine. This strategy allows for the late-stage introduction of diversity elements.

G start 3,6-Dichloropyridazine NaOPr, Propanol step1 Nucleophilic Aromatic Substitution (SNAr) Forms key intermediate start:f0->step1:f0 start:f1->step1:f0 intermediate 3-Chloro-6-propoxypyridazine step1:f1->intermediate step2 Cross-Coupling Reaction Installs hinge binder intermediate->step2:f0 reagents2 Hinge-Binding Amine (R-NH2) Pd Catalyst (e.g., Buchwald-Hartwig) reagents2:f0->step2:f0 final_product Target this compound Kinase Inhibitor step2:f1->final_product

Caption: Proposed synthesis of this compound inhibitors.

Experimental Protocol: Synthesis of 3-Chloro-6-propoxypyridazine (Intermediate)

This protocol is based on established methods for nucleophilic substitution on chloropyridazines[2].

  • Preparation of Sodium Propoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous propanol (20 mL). Carefully add sodium metal (1.0 eq) in small portions. Stir the mixture at room temperature until all the sodium has dissolved completely.

  • Reaction Setup: In a separate flask, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous propanol (10 mL).

  • Nucleophilic Substitution: Slowly add the freshly prepared sodium propoxide solution to the 3,6-dichloropyridazine solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and carefully quench with water. Reduce the solvent volume in vacuo. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-6-propoxypyridazine intermediate[3].

Biochemical Evaluation: Assessing Potency and Selectivity

The primary goal of the initial biochemical evaluation is to determine the compound's potency (typically as an IC₅₀ value) against the target kinase and its selectivity against other kinases.

ADP-Glo™ Luminescent Kinase Assay (Primary Screen)

The ADP-Glo™ assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. Its high sensitivity and resistance to signal interference make it an excellent choice for primary screening.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from Promega Corporation's technical manuals.

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a low-volume 384-well plate.

  • Kinase Reaction Setup: Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 2.5 µL of this solution to each well containing the compound.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the target kinase. Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).

  • Data Analysis: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or potent inhibitor). Plot the normalized response versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Biochemical Activity of this compound Analogs

Compound IDR¹ Group (at C6)R² Group (at C5)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
LEAD-001 4-MorpholinophenylH15>1000>66
LEAD-002 4-PiperidinylphenylH25>1000>40
LEAD-003 3-FluorophenylH1508005.3
LEAD-004 4-MorpholinophenylF8>1000>125

Note: Data are hypothetical and for illustrative purposes only.

Cellular Characterization: Confirming On-Target Activity

Biochemical hits must be validated in a cellular context to ensure they can cross the cell membrane, engage the target kinase, and elicit a biological response.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is often proportional to the number of viable cells, providing a robust measure of a compound's anti-proliferative or cytotoxic effects.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is based on standard, widely used methodologies[4].

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the cells for 72 hours under standard culture conditions (37 °C, 5% CO₂).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for Target Phosphorylation

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase target, it is essential to measure the phosphorylation status of a known downstream substrate of that kinase.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

This protocol provides a general framework for detecting changes in protein phosphorylation[5].

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of the inhibitor for a defined period (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the samples to equal protein amounts, add Laemmli sample buffer, and denature at 95 °C for 5 minutes. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent for phospho-antibodies, as it contains phosphoproteins that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-ERK).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically-grounded strategy for the discovery and preclinical evaluation of this compound derivatives as a novel class of kinase inhibitors. By integrating rational design, robust synthetic chemistry, and a multi-tiered evaluation cascade, researchers can systematically advance this promising scaffold. The proposed protocols provide a validated starting point for these efforts.

Future work should focus on a thorough structure-activity relationship (SAR) exploration to optimize potency and selectivity, followed by in-depth ADME/Tox profiling to identify candidates with drug-like properties suitable for in vivo efficacy studies. The inherent modularity of the proposed synthesis will be a key asset in this iterative optimization process. The this compound scaffold represents a valuable, yet underexplored, opportunity to develop next-generation kinase inhibitors to address unmet medical needs.

References

  • Haws, T. B., et al. (2015). Structure–activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry. Available at: [Link]

  • Haws, T. B., et al. (2015). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2022). Pyridazinyl amino derivatives as ALK5 inhibitors. Google Patents (AU2021307559A1).
  • Matheson, C. J., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Matheson, C. J., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). ResearchGate. Available at: [Link]

  • Eschen, A., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]

  • Grisez, T., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Pfizer Inc. (2008). Imidazopyrazine tyrosine kinase inhibitors. Google Patents (US7459554B2).
  • Dehaen, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Synthelabo. (1984). Pyridazine derivatives with a psychotrope activity, process for their preparation, intermediates and medicines containing them. Google Patents (EP0116494A1).
  • Caporuscio, F., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Takeda Pharmaceutical. (2011). Imidazopyridazine derivative having kinase inhibitory activity and pharmaceutical agent thereof. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Ojo, K. K., et al. (2016). Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 Also Target Cyclic GMP-Dependent Protein Kinase and Heat Shock Protein 90 To Kill the Parasite at Different Stages of Intracellular Development. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Available at: [Link]

Sources

A Strategic Guide to Elucidating the Mechanism of Action of Novel Pyridazine Compounds: The Case of 3-Propoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridazine nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] However, for many novel pyridazine-containing small molecules, such as 3-Propoxypyridazine, the precise mechanism of action (MoA) remains uncharacterized. This guide presents a comprehensive, multi-phase strategic workflow for researchers and drug development professionals to systematically investigate and elucidate the MoA of such compounds. We will use the hypothetical investigation of this compound as a framework to detail experimental choices, from initial computational predictions to in-depth cellular pathway analysis, providing a robust template for the characterization of novel chemical entities.

Introduction: The Pyridazine Scaffold and the Unknowns of this compound

Pyridazine and its derivatives are a class of heterocyclic compounds recognized for their wide-ranging biological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities.[1][2][3] This pharmacological diversity stems from the unique physicochemical properties of the pyridazine ring, which can engage in various interactions with biological macromolecules.[4]

This compound is a simple derivative, yet its biological target and cellular effects are not documented in publicly available literature. Elucidating its MoA is critical for understanding its therapeutic potential and potential toxicities. This document outlines a logical, field-proven progression of experiments designed to move from broad, unbiased screening to specific, hypothesis-driven validation.[5][6] Our approach is divided into three core phases:

  • Phase 1: Target Hypothesis Generation and Initial Biological Screening.

  • Phase 2: Target Validation and Direct Engagement Confirmation.

  • Phase 3: Cellular Pathway Analysis and Functional Characterization.

This guide emphasizes not just the "how" but the "why" behind each methodological choice, ensuring a self-validating and scientifically rigorous investigation.

Phase 1: Target Hypothesis Generation & Initial Biological Screening

The initial phase is designed to cast a wide net, using both computational and experimental methods to identify potential biological targets and observable cellular phenotypes.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can provide educated hypotheses, saving significant resources.[7][8] These in silico approaches use the structure of this compound to predict potential protein targets based on ligand similarity, pharmacophore matching, and molecular docking.[5][9]

  • Rationale: By comparing the compound's structure to databases of molecules with known targets, we can generate a preliminary list of protein families (e.g., kinases, GPCRs, proteases) that are most likely to interact with it.[9] This narrows the search space for subsequent experimental screening.

Workflow: In Silico Target Prediction

cluster_input Input Data cluster_methods Computational Methods cluster_output Output Input 2D/3D Structure of This compound Similarity Ligand Similarity Search (e.g., ChEMBL, PubChem) Input->Similarity is analyzed by Pharmacophore Pharmacophore Modeling (e.g., PharmMapper) Input->Pharmacophore is analyzed by Docking Reverse Docking (e.g., against PDB library) Input->Docking is analyzed by Output Prioritized List of Potential Protein Targets (e.g., Kinases, GPCRs) Similarity->Output to generate Pharmacophore->Output to generate Docking->Output to generate

Caption: Workflow for computational target prediction of a novel compound.

Phenotypic Screening

Parallel to in silico work, a broad phenotypic screen can reveal the compound's functional effect on cells without preconceived bias. A common starting point is a cell viability screen across a diverse panel of human cancer cell lines.

  • Rationale: This approach can quickly identify if the compound has cytotoxic or cytostatic effects and may reveal patterns of sensitivity that correlate with specific cancer types or genetic backgrounds, offering early clues about the underlying mechanism.

Table 1: Hypothetical Cell Viability Data for this compound (72h Treatment)

Cell Line Cancer Type IC50 (µM)
A549 Lung Carcinoma > 100
MCF-7 Breast Carcinoma 12.5
HCT116 Colon Carcinoma 8.2
K-562 Leukemia 1.5

| U-87 MG | Glioblastoma | > 100 |

Data Interpretation: The hypothetical data in Table 1 suggest that this compound has potent anti-proliferative effects in hematopoietic and colon cancer cell lines, while lung and brain cancer cells are resistant. This pattern could guide the selection of cell models for subsequent experiments and suggest a MoA relevant to pathways dysregulated in these specific cancers.

Phase 2: Target Validation and Direct Engagement Confirmation

With a list of putative targets from Phase 1, the next critical step is to confirm a direct physical interaction between this compound and its candidate target(s) within a cellular context.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying target engagement in intact cells and tissues.[10][11] The principle is that a protein becomes more thermally stable when a ligand is bound to it.[12][13]

  • Rationale: CETSA provides direct evidence of a physical interaction between the compound and its target in a native cellular environment.[14] This is a crucial validation step to ensure that the observed biological effects are not due to off-target or downstream phenomena.[11][14] A positive thermal shift confirms target engagement and allows for the determination of target occupancy at different compound concentrations.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture selected cells (e.g., K-562 from the viability screen) and treat with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble candidate target protein using Western blotting or other specific immunoassays.[12]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated samples indicates stabilization and thus, direct binding.[13]

Workflow: Target Engagement Verification with CETSA®

cluster_exp Experimental Steps cluster_analysis Analysis cluster_result Result Interpretation Treat Treat Intact Cells (Vehicle vs. Compound) Heat Apply Temperature Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Proteins Heat->Lyse Quantify Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Quantify Plot Plot Melting Curves (% Soluble vs. Temp) Quantify->Plot Result Thermal Shift? Plot->Result Yes Yes: Target Engagement Confirmed Result->Yes Positive No No: No Direct Binding Observed Result->No Negative Compound This compound Target Kinase X Compound->Target Inhibits pSubstrate p-Protein Y Target->pSubstrate Phosphorylates Substrate Protein Y Substrate->pSubstrate Response Cellular Response (e.g., Apoptosis) pSubstrate->Response Leads to

Caption: Hypothetical pathway showing inhibition of Kinase X by this compound.

In Vitro Enzymatic Assays

To further characterize the interaction, an in vitro assay using purified recombinant target protein is essential. This allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive). [15]

  • Rationale: An in vitro assay isolates the compound and its direct target from the complexities of the cellular environment. This provides a clean system to quantify the compound's potency and can offer structural insights into how it binds and inhibits the target.

Table 2: Hypothetical In Vitro Kinase Assay Data

Parameter Value
Target Recombinant Human Kinase X
Substrate Biotinylated-Protein Y Peptide
IC50 75 nM

| Mode of Inhibition | ATP-Competitive |

Data Interpretation: This data confirms that this compound is a potent, direct inhibitor of Kinase X. Knowing the mode of inhibition (ATP-competitive) provides crucial information for medicinal chemists who may wish to optimize the compound's structure for improved potency or selectivity.

Conclusion

The process of elucidating a compound's mechanism of action is a systematic journey from broad observation to specific, validated interactions. While we have used the uncharacterized molecule this compound as a hypothetical subject, the strategic workflow presented here—combining in silico prediction, phenotypic screening, direct target engagement validation, and functional pathway analysis—provides a robust and efficient framework applicable to any novel chemical entity. By rigorously applying these principles, researchers can confidently build a comprehensive and accurate understanding of a compound's biological function, paving the way for its potential development as a therapeutic agent.

References

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Retrieved from [Link]

  • Partridge, M. A., & Marc, P. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology, 1914, 131-143. Retrieved from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Pyridazine and its derivatives. (n.d.). Slideshare. Retrieved from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. Retrieved from [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Springer Nature Experiments. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved from [Link]

  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (n.d.). Bentham Science Publishers. Retrieved from [Link]

  • How to analyze the western blotting data for investigation activity of the signaling pathway? (2022). ResearchGate. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. (n.d.). OUCI. Retrieved from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). PMC - NIH. Retrieved from [Link]

  • Mechanism of Action (MOA). (n.d.). Sygnature Discovery Nottingham. Retrieved from [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Biochemical Mechanisms of Drug Action: What Does It Take For Success? (2004). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-9. Retrieved from [Link]

Sources

In silico prediction of 3-Propoxypyridazine biological targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Predicting the Biological Targets of 3-Propoxypyridazine Using a Consensus In Silico Approach

Abstract

Target identification is a foundational and often rate-limiting step in contemporary drug discovery.[1] The process of elucidating the molecular targets of a small molecule is critical for understanding its mechanism of action, predicting potential off-target effects, and enabling rational lead optimization.[2] This guide presents a comprehensive, multi-modal in silico workflow to predict the biological targets of this compound, a heterocyclic compound for which public bioactivity data is scarce. By synergistically combining ligand-based and structure-based computational methods, we build a self-validating framework designed to generate high-confidence, experimentally testable hypotheses. This document is intended for researchers and scientists in drug development, providing both the theoretical rationale and detailed, field-proven protocols for computational target fishing.[3]

Introduction: The Challenge of Orphan Molecules

The vastness of chemical space presents both an opportunity and a challenge. Countless novel chemical entities (NCEs), like this compound, exist with unknown biological functions. Traditionally, identifying the protein targets for such "orphan" molecules required extensive, resource-intensive experimental screening.[4] However, the maturation of computational biology and the explosion of public bioactivity and structural data have made in silico target prediction an indispensable tool to accelerate this process.[5][6]

Computer-aided drug design (CADD) methodologies allow us to reverse the typical drug discovery paradigm: instead of screening a library of compounds against a known target, we can screen a single compound of interest against a vast library of potential biological targets.[6][7] This "target fishing" or "reverse pharmacology" approach is particularly valuable for:

  • De-orphaning novel compounds: Assigning biological function to previously uncharacterized molecules.

  • Drug Repurposing: Identifying new indications for existing drugs by discovering novel targets.[2]

  • Toxicity Prediction: Proactively identifying potential off-targets that could lead to adverse effects.[8]

This guide establishes a robust, consensus-driven workflow, leveraging the orthogonal strengths of ligand-based and structure-based techniques to build a compelling case for the predicted targets of this compound.

The Query Molecule: this compound

To ground our workflow, we begin with the fundamental properties of our query molecule.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[9]
Molecular Weight 138.17 g/mol [9]
SMILES CCCOC1=CC=CN=N1[9]
2D Structure

While some pyridazine derivatives are known to possess antibacterial and antifungal activities, the specific biological profile of the 3-propoxy derivative is not well-documented in public literature, making it an ideal candidate for our predictive workflow.[10]

The In Silico Target Prediction Workflow: A Consensus Strategy

No single computational method is infallible. To maximize the predictive power and build a self-validating system, we employ a parallel workflow that integrates multiple lines of computational evidence. The core principle is that a true biological target is more likely to be identified by several orthogonal methods than by a single one.

Our strategy is built on two primary pillars:

  • Ligand-Based Methods: These approaches leverage the principle of "chemical similarity," which states that structurally similar molecules are likely to have similar biological activities.[11] They do not require knowledge of the target's 3D structure.

  • Structure-Based Methods: These approaches utilize the three-dimensional structure of potential protein targets to simulate and evaluate the physical binding of the query molecule.[8]

The results from these parallel investigations are then integrated, scored, and ranked to produce a final list of prioritized targets for subsequent experimental validation.

G cluster_input Input Data cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_ml Machine Learning Augmentation cluster_output Output & Validation Query This compound (SMILES String) SimSearch 2D Similarity Searching Query->SimSearch PharmScreen Pharmacophore Screening Query->PharmScreen RevDock Reverse Docking Query->RevDock MLModel Pre-trained Activity Models Query->MLModel Consensus Consensus Scoring & Target Prioritization SimSearch->Consensus PharmScreen->Consensus RevDock->Consensus MLModel->Consensus Pathway Pathway Analysis Consensus->Pathway Contextualize Validation Experimental Validation Pathway->Validation Hypothesize

Caption: High-level consensus workflow for target prediction.

Protocol I: Ligand-Based Target Prediction

Ligand-based methods are computationally efficient and powerful when a sufficient amount of bioactivity data is available for structurally related compounds.

2D Chemical Similarity Searching

Causality: This method is the most direct application of the similarity principle. By identifying known bioactive molecules that are structurally similar to our query, we can infer that our query may share targets with them. 2D fingerprinting is a rapid and effective way to quantify this similarity.[11]

Step-by-Step Methodology:

  • Ligand Preparation:

    • Convert the SMILES string of this compound to a 2D SDF or MOL file using a tool like Open Babel.

    • Generate a chemical fingerprint for the molecule. Morgan fingerprints (or ECFP4) are a robust industry standard.

  • Database Selection:

    • Choose a large, public bioactivity database such as ChEMBL , PubChem BioAssay , or BindingDB . These databases contain millions of compound-activity relationships curated from scientific literature.

  • Similarity Search Execution:

    • Using the database's built-in search tools (e.g., the ChEMBL interface), perform a similarity search against the entire database using the this compound fingerprint as the query.

    • Set a similarity threshold, typically a Tanimoto coefficient of >0.85, to identify closely related analogs.

  • Data Analysis & Target Inference:

    • Collect the list of structurally similar compounds returned by the search.

    • For each compound, extract its associated bioactivity data, specifically the protein target and activity value (e.g., IC₅₀, Kᵢ).

    • Aggregate the targets and count the frequency of their appearance. Targets that are modulated by multiple close analogs of the query molecule are considered strong potential hits.

Pharmacophore-Based Screening

Causality: A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target.[12][13] If we can build a pharmacophore model from a set of known active ligands for a particular target, we can then screen our query molecule to see if it fits this model. This moves beyond simple 2D similarity to functional and spatial similarity.[14][15]

G cluster_A Model Generation cluster_B Screening cluster_C Output A1 Set of Known Active Ligands A2 3D Alignment & Feature Identification A1->A2 A3 Pharmacophore Model A2->A3 B2 Fit to Model? A3->B2 B1 This compound (3D Conformer) B1->B2 C1 Hit / No Hit B2->C1

Caption: Ligand-based pharmacophore screening workflow.

Step-by-Step Methodology:

  • Pharmacophore Model Database Selection:

    • Utilize a pre-built pharmacophore model database like PharmaGist or those available in commercial software suites (e.g., MOE, LigandScout). These databases contain thousands of models built from ligands in the Protein Data Bank (PDB).

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of this compound. This is critical as the screening process matches 3D geometries. Use a tool like Open Babel with the MMFF94 force field.

  • Database Screening:

    • Submit the 3D conformer of the query molecule to the pharmacophore database.

    • The software will screen the molecule against all pharmacophore models and calculate a fit score for each.

  • Analysis and Target Association:

    • Rank the results based on the fit score. High-scoring hits indicate that the query molecule can adopt a conformation that satisfies the spatial and chemical requirements of a target's binding site.

    • Each pharmacophore model is associated with the protein target it was derived from. This directly links the high-scoring models back to a list of potential biological targets.

Protocol II: Structure-Based Target Prediction

The gold standard for understanding drug-target interactions is to use the 3D structure of the protein itself. Reverse docking is the primary structure-based method for target fishing.[8]

Reverse Docking

Causality: Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.[16] In reverse docking, we invert this process: we dock our single ligand of interest into the binding sites of a large collection of proteins.[6] Proteins to which the ligand binds with high predicted affinity (a low binding energy score) are considered potential targets.[17]

Step-by-Step Methodology:

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign appropriate protonation states at a physiological pH of 7.4. This is a critical step, as charge interactions are dominant in molecular recognition.

    • Assign partial charges using a method like Gasteiger.

    • Define the rotatable bonds in the molecule.

    • Convert the final structure to the required PDBQT format for use with AutoDock Vina. Tools like AutoDockTools (ADT) are used for this.

  • Target Database Preparation:

    • Select a curated database of 3D protein structures suitable for docking. A good source is the PDBbind refined set, which contains high-quality crystal structures of protein-ligand complexes. Alternatively, one can create a custom library of targets relevant to a specific disease area.

    • For each protein, prepare it for docking: remove water molecules, add polar hydrogens, and assign charges. This process also generates a PDBQT file for each receptor.

    • Define the binding site for each protein. This is typically done by defining a grid box centered on the known co-crystallized ligand.

  • Docking Execution:

    • Automate the docking process using a script (e.g., in Python or Bash) that iterates through the entire protein database.

    • For each protein, run a docking simulation with the prepared this compound ligand using software like AutoDock Vina . Vina is widely used due to its accuracy and computational speed.[18]

    • The output for each simulation will be a set of binding poses and their corresponding binding affinity scores in kcal/mol.

  • Post-Processing and Analysis:

    • Collect the best binding score for the query ligand against every protein in the database.

    • Rank the entire list of proteins from the most favorable (most negative) to the least favorable binding energy.

    • The top-ranked proteins (e.g., those with binding affinities < -8.0 kcal/mol) represent the most probable targets predicted by this method. Visual inspection of the top-ranked binding poses is crucial to ensure that the predicted interactions are chemically sensible.

Augmentation with Machine Learning

Causality: Machine learning (ML) and deep learning models can learn complex relationships between chemical structures and biological activities from massive datasets.[19][20] Several pre-trained, publicly accessible models can predict the probability that a given molecule will be active against a panel of targets.[21] These models act as a powerful complementary approach.

Methodology:

  • Select a Prediction Platform:

    • Use a web-based platform such as SwissTargetPrediction or SuperPred . These servers have underlying ML models (often based on a combination of 2D/3D similarity and machine learning) trained on known bioactivity data.[19][22]

  • Submit Query Molecule:

    • Input the SMILES string for this compound.

  • Analyze Predictions:

    • The server will return a ranked list of predicted targets, often categorized by protein class and associated with a probability or confidence score.

    • This list provides another independent set of predictions to be integrated into our consensus scoring.

Data Integration and Consensus Scoring

The strength of this entire workflow lies in the integration of orthogonal predictions. A target that appears in the top results from similarity searching, reverse docking, and a machine learning model is a significantly higher-confidence candidate than one identified by only a single method.

Protocol for Consensus Ranking:

  • Collect Top Hits: For each method (2D Similarity, Pharmacophore, Reverse Docking, ML), compile a list of the top 20-50 predicted targets.

  • Normalize Ranks: For each list, assign a normalized rank score to each target. For example, the #1 target gets a score of 1.0, #2 gets 0.95, and so on.

  • Aggregate and Score: Create a master table of all unique targets identified across all methods. For each target, sum its normalized rank scores from each method where it appeared.

  • Final Prioritization: Rank the master list based on this final consensus score. Targets with the highest scores are the top-priority candidates for further investigation.

Hypothetical Results Table
TargetMethod 1: SimSearch (Rank Score)Method 2: RevDock (Rank Score)Method 3: ML (Rank Score)Consensus Score
MAPK14 (p38α) 0.95 (#2)1.00 (#1)0.90 (#3)2.85
HSP90AA1 1.00 (#1)0.80 (#5)0.85 (#4)2.65
GSK3B Not Found0.90 (#3)1.00 (#1)1.90
AURKA 0.85 (#4)Not Found0.95 (#2)1.80
PDE5A 0.90 (#3)Not FoundNot Found0.90

Post-Prediction Analysis and The Path to Validation

  • Pathway and Disease Analysis: Using tools like the KEGG or Reactome databases, analyze the biological pathways in which the top-ranked targets are involved. Is there a common pathway that is enriched? Does this pathway have a known association with a particular disease? This adds a layer of biological plausibility to the predictions.

  • Literature Review: Conduct a thorough literature search on the top targets. Has any pyridazine-containing compound ever been reported to interact with these proteins? This can provide crucial supporting or contradictory evidence.

  • Experimental Validation: The ultimate test of any prediction is a wet lab experiment.[24] The prioritized list of targets allows for highly focused and efficient experimental design. Initial validation can be performed using:

    • Biochemical Assays: Direct binding or enzyme inhibition assays (e.g., IC₅₀ determination) using purified protein.

    • Cell-Based Assays: Testing the effect of this compound in cell lines where the target is known to be critical for a specific phenotype (e.g., proliferation, signaling). The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context.[23]

Conclusion

This guide has outlined a rigorous, multi-faceted in silico strategy for predicting the biological targets of a novel chemical entity, this compound. By refusing to rely on a single algorithm and instead building a consensus from the orthogonal perspectives of ligand-based similarity, structure-based biophysics, and machine learning, we significantly increase the confidence and reliability of our predictions. This structured approach transforms computational target fishing from a speculative exercise into a powerful, data-driven hypothesis generation engine that can dramatically accelerate the early stages of drug discovery and fundamental biological research.

References

A complete list of all sources cited within this guide is provided below.

  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]

  • Chen, Y., & Zhang, R. (2024). A review of machine learning-based methods for predicting drug-target interactions. Health Information Science and Systems, 12(1), 30. [Link]

  • Banegas-Luna, A. J., Cerón-Carrasco, J. P., & Pérez-Sánchez, H. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Kumar, P., Kumar, A., & Kumar, A. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(21), 13391. [Link]

  • Paul, D., Sanap, G., Shenoy, S., Kalyane, D., Kalia, K., & Tekade, R. K. (2021). Computational Landscape in Drug Discovery: From AI/ML Models to Translational Application. Molecular Pharmaceutics, 18(9), 3195-3217. [Link]

  • Jain, A., & Singh, P. (2023). Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design. ResearchGate. [Link]

  • Vora, J., & Dholariya, N. (2018). A Review on Computational Drug Designing.and Discovery. Trade Science Inc. [Link]

  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Ovid. [Link]

  • Li, Y., & Chen, J. (2022). Drug Screening and Target Prediction Based on Machine Learning. 2022 2nd International Conference on Consumer Electronics and Computer Engineering (ICCECE). [Link]

  • Al-Sha'er, M. A., & Malki, A. M. (2025). Pharmacophore modeling in drug design. Journal of Biomolecular Structure & Dynamics. [Link]

  • WJBPHS. (n.d.). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Suruliandi, A., Idhaya, T., & Raja, S. P. (2024). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. UNIR. [Link]

  • Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • Liu, H., et al. (2021). Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers in Molecular Biosciences. [Link]

  • Slideshare. (n.d.). Pharmacophore modeling. Slideshare. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • Wieder, M., et al. (2017). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 22(10), 1637. [Link]

  • Afzal, A. M., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(5), bbac328. [Link]

  • Sydow, D., et al. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(16), 8825. [Link]

  • Singh, S., et al. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Journal of Biomolecular Structure and Dynamics. [Link]

  • Pharma Education. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Pharma Education. [Link]

  • Cereto-Massagué, A., et al. (2015). Tools for in silico target fishing. Methods, 71, 98-103. [Link]

  • van Westen, G. J. P., & Overington, J. P. (2013). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery?. Future Medicinal Chemistry, 5(2), 119-122. [Link]

  • Sydow, D., et al. (2021). Recent Advances in In Silico Target Fishing. UNIPI. [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Technology Networks. [Link]

  • YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration. YouTube. [Link]

  • StarFish. (n.d.). A Stacked Ensemble Target Fishing Approach and its Application to Natural Products. PubMed Central. [Link]

  • ResearchGate. (2025). Tools for in silico target fishing. ResearchGate. [Link]

  • TTD. (n.d.). Therapeutic Target Database. TTD. [Link]

  • BigOmics Analytics. (2024). Guide to Top Proteomics Databases and How to Access Them. BigOmics Analytics. [Link]

  • Méndez-Luna, D., et al. (2022). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2496, 203-217. [Link]

  • UniProt. (n.d.). UniProt. UniProt. [Link]

  • Open Targets. (n.d.). Open Targets Platform. Open Targets. [Link]

  • Synapse. (2024). Reverse docking: Significance and symbolism. Patsnap Synapse. [Link]

  • Koziol, N., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Nucleic Acids Research, 51(W1), W339-W345. [Link]

  • Center for Computational Structural Biology. (n.d.). Tutorial redocking – ADFR. Scripps Research. [Link]

  • RCSB PDB. (n.d.). RCSB PDB Homepage. RCSB PDB. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

Sources

The Evolving Patent Frontier of 3-Alkoxypyridazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine scaffold, a privileged pharmacophore in medicinal chemistry, continues to yield novel therapeutic candidates. Among its diverse derivatives, 3-alkoxypyridazines have emerged as a particularly fruitful area of patent activity, demonstrating significant potential across a range of diseases, most notably in oncology and inflammatory conditions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the current patent landscape for 3-alkoxypyridazine compounds. We will dissect key therapeutic applications, explore dominant synthetic strategies disclosed in recent patents, and provide detailed experimental protocols for the synthesis of core intermediates and representative compounds. Through this exploration, we aim to illuminate promising avenues for future research and development in this exciting chemical space.

Introduction: The Strategic Value of the 3-Alkoxypyridazine Moiety

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design. The introduction of an alkoxy group at the 3-position significantly modulates the electronic and steric properties of the pyridazine core. This substitution can enhance metabolic stability, fine-tune solubility, and provide a crucial vector for interaction with biological targets. Consequently, the 3-alkoxypyridazine motif has become a cornerstone in the development of a new generation of targeted therapies.

Our analysis of the patent literature reveals a surge of interest in 3-alkoxypyridazine derivatives, primarily driven by their efficacy as kinase inhibitors.[1][2] This guide will provide a structured overview of this dynamic field, offering insights into the intellectual property landscape and practical guidance for the synthesis and exploration of these promising compounds.

The Patent Landscape: Mapping the Therapeutic Terrain

The patent landscape for 3-alkoxypyridazine compounds is characterized by a focus on high-value therapeutic targets, with a significant concentration of intellectual property in the area of kinase inhibition.

Dominant Therapeutic Applications

Our review of recent patent filings highlights three primary areas of therapeutic application for 3-alkoxypyridazine derivatives:

  • Oncology: A substantial number of patents disclose 3-alkoxypyridazine compounds as potent inhibitors of various protein kinases implicated in cancer progression. These include, but are not limited to, mTOR kinases, Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK).[1] The versatility of the pyridazine scaffold allows for the development of both broad-spectrum and highly selective kinase inhibitors.

  • Inflammatory and Autoimmune Diseases: The modulation of key signaling pathways in the immune system is another major focus of patent activity. 3-Alkoxypyridazine derivatives are being explored as inhibitors of kinases involved in inflammatory cascades, with potential applications in rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.

  • Neurodegenerative Diseases: A growing body of patent literature suggests the potential of 3-alkoxypyridazine compounds in the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[3][4][5][6] The proposed mechanisms often involve the modulation of kinases that play a role in neuronal signaling and cell survival.

Key Patent Assignees: The Major Players

The competitive landscape for 3-alkoxypyridazine-based therapeutics is populated by a mix of large pharmaceutical companies and specialized biotechnology firms. Our analysis indicates significant patent filings from companies such as:

  • Takeda Pharmaceutical: Has a notable presence in the patent literature with a focus on imidazopyridazine derivatives with kinase inhibitory activity.[7]

  • Novartis AG: Holds patents for pyridine and pyrazine derivatives as protein kinase modulators, indicating a broader interest in nitrogen-containing heterocycles for this target class.[2]

  • Eli Lilly and Company: Patents from this company cover the preparation of substituted pyridazines for various therapeutic applications.[8]

  • Signal Pharmaceuticals: Has filed patents for pyrazino[2,3-b]pyrazine-2-one derivatives as mTOR kinase inhibitors.[1]

This is not an exhaustive list, but it highlights the significant investment from major pharmaceutical players in the development of pyridazine-based drugs.

Synthetic Strategies: Building the 3-Alkoxypyridazine Core

The patent literature reveals several robust and versatile synthetic routes to 3-alkoxypyridazine derivatives. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Two primary approaches dominate the landscape: functionalization of a pre-formed pyridazine ring and de novo synthesis of the pyridazine core through cycloaddition reactions.

Functionalization of Pre-formed Pyridazine Scaffolds

A common and efficient strategy involves the use of readily available dihalopyridazines, such as 3,6-dichloropyridazine, as a key starting material. This versatile intermediate allows for sequential and regioselective introduction of substituents.

Diagram 1: Key Synthetic Intermediate - 3,6-Dichloropyridazine

G cluster_0 Synthesis of 3,6-Dichloropyridazine Maleic Anhydride Maleic Anhydride 3,6-Dioxopyridazine 3,6-Dioxopyridazine Maleic Anhydride->3,6-Dioxopyridazine + Hydrazine Hydrazine Hydrazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Dioxopyridazine->3,6-Dichloropyridazine + POCl3 POCl3 POCl3

Caption: Synthesis of the key intermediate 3,6-dichloropyridazine.

Experimental Protocol 1: Synthesis of 3,6-Dichloropyridazine

This protocol is a representative example of the synthesis of the crucial starting material, 3,6-dichloropyridazine.

Step 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione

  • To a stirred solution of maleic anhydride (1.0 eq) in glacial acetic acid, slowly add hydrazine hydrate (1.0 eq) while maintaining the temperature below 40°C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 1,2-dihydropyridazine-3,6-dione.

Step 2: Chlorination to 3,6-Dichloropyridazine

  • Carefully add 1,2-dihydropyridazine-3,6-dione (1.0 eq) in small portions to phosphorus oxychloride (POCl₃, 3.0-5.0 eq) with stirring.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 3,6-dichloropyridazine.

With 3,6-dichloropyridazine in hand, the alkoxy group can be introduced via nucleophilic aromatic substitution.

Diagram 2: Synthesis of 3-Alkoxy-6-chloropyridazine

G cluster_1 Nucleophilic Substitution 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Alkoxy-6-chloropyridazine 3-Alkoxy-6-chloropyridazine 3,6-Dichloropyridazine->3-Alkoxy-6-chloropyridazine + ROH / Base ROH / Base ROH / Base

Caption: Introduction of the alkoxy group via nucleophilic substitution.

Experimental Protocol 2: Synthesis of 3-Alkoxy-6-chloropyridazine

  • To a solution of the desired alcohol (ROH, 1.0-1.2 eq) in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0°C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of 3,6-dichloropyridazine (1.0 eq) in the same solvent to the alkoxide solution.

  • Heat the reaction mixture to a temperature ranging from room temperature to 80°C, depending on the reactivity of the alcohol, and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-alkoxy-6-chloropyridazine.

The remaining chlorine atom at the 6-position serves as a handle for further diversification, for example, through Suzuki or Buchwald-Hartwig coupling reactions to introduce aryl, heteroaryl, or amino substituents.

De Novo Synthesis via Cycloaddition Reactions

An alternative and powerful approach to constructing the pyridazine core involves [4+2] cycloaddition reactions, also known as inverse-electron-demand Diels-Alder reactions.[9][10] This strategy offers a high degree of flexibility in introducing a wide range of substituents with excellent regiocontrol.

Diagram 3: Cycloaddition Approach to Pyridazine Synthesis

G cluster_2 [4+2] Cycloaddition 1,2,4,5-Tetrazine 1,2,4,5-Tetrazine Dihydropyridazine Intermediate Dihydropyridazine Intermediate 1,2,4,5-Tetrazine->Dihydropyridazine Intermediate + Alkene/Alkyne Alkene/Alkyne Alkene/Alkyne Pyridazine Pyridazine Dihydropyridazine Intermediate->Pyridazine Oxidation

Caption: De novo synthesis of the pyridazine ring via cycloaddition.

Experimental Protocol 3: General Procedure for [4+2] Cycloaddition

  • In a reaction vessel, dissolve the substituted 1,2,4,5-tetrazine (1.0 eq) and the alkene or alkyne dienophile (1.0-1.5 eq) in a suitable solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to a temperature between 80°C and 120°C. The reaction progress is often indicated by the evolution of nitrogen gas.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting dihydropyridazine intermediate can be oxidized to the corresponding pyridazine using an oxidizing agent such as DDQ or manganese dioxide (MnO₂).

  • Purify the final pyridazine product by column chromatography.

This method is particularly advantageous for accessing highly substituted and structurally complex pyridazine derivatives that may be challenging to synthesize via functionalization of a pre-formed ring.

Concluding Remarks and Future Outlook

The patent landscape for 3-alkoxypyridazine compounds is vibrant and rapidly evolving. The demonstrated success of this scaffold, particularly in the highly competitive field of kinase inhibitors, ensures that it will remain an area of intense research and development. Future patent activity is likely to focus on:

  • Novel Substitution Patterns: Exploration of new substituents at the 6-position and on the alkoxy chain to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Next-Generation Kinase Inhibitors: Development of covalent and allosteric inhibitors based on the 3-alkoxypyridazine core to overcome resistance mechanisms.

  • Expansion into New Therapeutic Areas: Leveraging the versatility of the scaffold to explore applications beyond oncology and inflammation, such as in metabolic and infectious diseases.

For researchers and drug development professionals, a thorough understanding of the existing patent landscape is crucial for navigating this exciting field and identifying novel opportunities for innovation. The synthetic strategies and protocols outlined in this guide provide a solid foundation for the design and synthesis of the next generation of 3-alkoxypyridazine-based therapeutics.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. [Link]

  • US9034873B2 - Pyridazine and pyrrole compounds, processes for obtaining them and uses.
  • US8551995B2 - Kinase inhibitor compounds.
  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • US4628088A - Preparation of substituted pyridazines.
  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. zora.uzh.ch. [Link]

  • US11214540B2 - Compositions for treating neurodegenerative diseases.
  • WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • Pyrazine derivatives: a patent review (2008 - present). PubMed. [Link]

  • EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • EP3243815A1 - Pyridazine derivatives useful in therapy.
  • US11046656B2 - Process for preparing 4-amino-pyridazines.
  • WO2023156983A1 - Compounds and compositions for neurodegenerative diseases.
  • FUSED PYRIDAZINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT. European Patent Office. [Link]

  • Methods and compositions for treating neurodegenerative diseases.
  • US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors.
  • WO2022226172A1 - Compositions and methods for treating neurodegenerative diseases.
  • WO2009133348A1 - Aminopyridine derivatives.
  • US7169791B2 - Inhibitors of tyrosine kinases.
  • US8114874B2 - Substituted acetylenic imidazo[1,2-B]pyridazine compounds as kinase inhibitors.
  • International Drug Repurposing Patent Landscaping, Part 3: Chronic Neurodegenerative Diseases 2010–2024. Drug Repurposing. [Link]

  • US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors.
  • Imidazopyridazine derivative having kinase inhibitory activity and pharmaceutical agent thereof - Patent US-8034812-B2. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Propoxypyridazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry and agrochemistry, renowned for its diverse biological activities. This guide provides a comprehensive technical overview of the discovery and synthesis of a specific subclass: 3-propoxypyridazine analogues. We will explore the fundamental synthetic strategies for accessing the pyridazine core, with a detailed focus on the critical step of introducing the 3-propoxy functionality via nucleophilic aromatic substitution. Furthermore, this guide will delve into the known and potential biological activities of these analogues, drawing from structure-activity relationship (SAR) studies on related pyridazine derivatives. Detailed experimental protocols, data presentation, and visual workflows are included to equip researchers, scientists, and drug development professionals with the knowledge to design, synthesize, and evaluate novel this compound compounds.

Introduction: The Pyridazine Core in Chemical Biology

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of bioactive molecules.[1] Its unique electronic properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive scaffold for designing ligands that can effectively interact with biological targets.[2] The pyridazine nucleus is found in a variety of approved drugs and serves as a versatile building block in the synthesis of compounds with a wide spectrum of pharmacological activities, including antibacterial, antihypertensive, anti-inflammatory, and anticancer properties.[1][2] The focus of this guide, the this compound moiety, represents a specific and promising area of chemical space, where the introduction of a flexible and moderately lipophilic propoxy group at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Synthetic Strategies for the Pyridazine Scaffold

The construction of the pyridazine ring is a well-established field of organic synthesis, with several robust methods available to the discerning chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Condensation Reactions of Hydrazines with 1,4-Dicarbonyl Compounds

A classical and widely employed method for pyridazine synthesis involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound. This approach is highly versatile, allowing for the introduction of a variety of substituents at different positions of the pyridazine ring. The reaction proceeds through the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.

Diels-Alder and Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Cycloaddition reactions provide an elegant and efficient means of constructing the pyridazine core. The inverse electron demand Diels-Alder (IEDDA) reaction, in particular, has proven to be a powerful tool. This reaction typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, followed by the extrusion of dinitrogen to afford the pyridazine product.

Synthesis of this compound Analogues: A Focus on Nucleophilic Aromatic Substitution

The introduction of the 3-propoxy group onto a pre-formed pyridazine ring is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on the displacement of a suitable leaving group, typically a halogen, at the 3-position of the pyridazine ring by a propoxide nucleophile.

The Critical Precursor: 3-Halopyridazines

The synthesis of this compound analogues commences with the preparation of a 3-halopyridazine precursor. 3,6-Dichloropyridazine is a common and commercially available starting material. The reactivity of the two chlorine atoms can be differentiated, allowing for selective substitution.

The Nucleophilic Substitution Reaction

The key step in the synthesis is the reaction of the 3-halopyridazine with sodium propoxide. Sodium propoxide is typically prepared in situ by reacting propanol with a strong base such as sodium hydride or sodium metal. The reaction is generally carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to facilitate the dissolution of the reagents and promote the reaction.

Diagram 1: General Synthetic Scheme for this compound Analogues

G start 3,6-Dihalopyridazine product1 3-Propoxy-6-halopyridazine start->product1 Nucleophilic Aromatic Substitution (SNAr) reagent1 Sodium Propoxide (NaOPr) (from Propanol + Base) reagent1->product1 solvent Aprotic Polar Solvent (e.g., DMF, THF) solvent->product1 product2 3-Propoxy-6-substituted-pyridazine Analogue product1->product2 Further Functionalization reagent2 Further Nucleophile (Nu-H) or Cross-Coupling Partner reagent2->product2

A generalized workflow for the synthesis of this compound analogues.

Experimental Protocol: Synthesis of 3-Benzyloxy-6-fluoropyridazine (An Analogous Procedure)

This protocol is adapted from the synthesis of 3-benzyloxy-6-fluoropyridazine and serves as a representative procedure for the synthesis of 3-alkoxypyridazine analogues.

Materials:

  • 3,6-Difluoropyridazine

  • Benzyl alcohol

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH3CN)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a solution of benzyl alcohol (1.2 mmol) in acetonitrile (20 mL) in a round-bottom flask, add sodium hydroxide (1.2 mmol) and stir at room temperature for 30 minutes.

  • Add 3,6-difluoropyridazine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-benzyloxy-6-fluoropyridazine.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for a wide range of this compound analogues is an emerging area of research, the broader class of pyridazine derivatives has demonstrated a remarkable array of biological activities.[1][3] By extension, this compound analogues are promising candidates for investigation in several therapeutic and agrochemical areas.

Herbicidal Activity

A study on 3-(un)substituted benzyloxy-6-fluoropyridazines revealed that these compounds possess herbicidal activity against Brassica napus and Echinochloa crusgalli.[4] This suggests that 3-alkoxypyridazine derivatives, including this compound analogues, could be a promising scaffold for the development of new herbicides.

Table 1: Herbicidal Activity of Selected 3-Benzyloxy-6-fluoropyridazine Analogues [4]

CompoundSubstituent on Benzyl RingInhibition Rate (%) against Brassica napus (at 100 mg/L)Inhibition Rate (%) against Echinochloa crusgalli (at 100 mg/L)
1 H65.452.1
2 4-F72.360.5
3 4-Cl78.968.7
4 4-Br81.271.3
5 4-CH360.148.9

Note: This data is for benzyloxy analogues and serves as a representative dataset for the potential of alkoxypyridazines.

Antimicrobial and Antifungal Activity

Pyridazine derivatives have been extensively investigated for their antimicrobial and antifungal properties.[3] The introduction of various substituents on the pyridazine ring has been shown to modulate their activity against a range of pathogens. The lipophilicity and hydrogen bonding capacity of the 3-propoxy group could enhance the interaction of these molecules with microbial targets.

Insecticidal Activity

The pyridazine scaffold is also a component of some insecticidal compounds.[5] The development of novel insecticides is crucial to overcome resistance to existing agents. The structural features of this compound analogues make them worthy of investigation for their potential as insecticidal agents.

Potential in Drug Discovery

The diverse pharmacological profile of pyridazine derivatives suggests that this compound analogues could be explored for a variety of therapeutic applications, including but not limited to:

  • Anti-inflammatory agents: Pyridazinone derivatives have shown potent anti-inflammatory activity.

  • Anticancer agents: Many pyridazine-containing compounds have been reported to exhibit cytotoxic activity against various cancer cell lines.

  • Cardiovascular agents: Certain pyridazine derivatives have been developed as antihypertensive and antithrombotic agents.

Diagram 2: Potential Biological Activities of this compound Analogues

G core This compound Scaffold activity1 Herbicidal Activity core->activity1 activity2 Antimicrobial & Antifungal Activity core->activity2 activity3 Insecticidal Activity core->activity3 activity4 Drug Discovery Potential (Anti-inflammatory, Anticancer, etc.) core->activity4

Sources

Methodological & Application

Protocol for the synthesis of 3-Propoxypyridazine from 3-chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 3-Propoxypyridazine

Abstract

This document provides a comprehensive guide for the synthesis of this compound from 3-chloropyridazine and propanol. The protocol is based on the principles of the Williamson ether synthesis, adapted for a heteroaromatic system. This application note is intended for researchers in medicinal chemistry, drug development, and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, outline critical safety precautions, and present expected characterization data.

Introduction and Scientific Background

Pyridazine derivatives are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities.[1] The introduction of an alkoxy group, such as a propoxy group, onto the pyridazine scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

The synthesis described herein employs a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classic Williamson ether synthesis.[2][3] In this reaction, a propanolic solution is first treated with a strong base to generate the propoxide anion, a potent nucleophile. This nucleophile then attacks the electron-deficient carbon atom of the C-Cl bond on the 3-chloropyridazine ring, leading to the displacement of the chloride leaving group and the formation of the desired ether product.

Reaction Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4]

The core steps of the mechanism are as follows:

  • Deprotonation: A strong base, in this case, sodium metal, reacts with propanol to form sodium propoxide. This step generates the highly nucleophilic propoxide anion (CH₃CH₂CH₂O⁻).

  • Nucleophilic Attack: The propoxide anion acts as the nucleophile and attacks the electrophilic carbon atom bonded to the chlorine on the 3-chloropyridazine ring.[2]

  • Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group.[2][4]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 3-Chloropyridazine 3-Chloropyridazine Sodium Propoxide Sodium Propoxide (from Sodium + Propanol) SN2_Reaction SN2_Reaction Sodium Propoxide->SN2_Reaction This compound This compound Sodium Chloride Sodium Chloride (byproduct) SN2_Reaction->this compound SN2_Reaction->Sodium Chloride

Caption: Reaction mechanism for the synthesis of this compound.

Safety and Hazard Management

Extreme caution must be exercised during this procedure. This synthesis involves hazardous materials, and all operations should be conducted inside a certified chemical fume hood.

  • 3-Chloropyridazine: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[7]

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle with forceps and cut under mineral oil. Ensure there is no water in the vicinity of the reaction.

  • Propanol: Flammable liquid and vapor. Causes serious eye irritation.

  • Workup: The reaction mixture will be basic. Handle with care during the workup and extraction steps.

Always have a Class D fire extinguisher (for combustible metals) and a standard ABC fire extinguisher readily available. An emergency safety shower and eyewash station must be accessible.[8]

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Chloropyridazine114.53[6]10.01.15 g
Sodium (Na)22.9912.00.28 g
Anhydrous n-Propanol60.10-30 mL
Deionized Water18.02-~50 mL
Ethyl Acetate88.11-~100 mL
Brine (Saturated NaCl)--~30 mL
Anhydrous Sodium Sulfate142.04-~5 g
Step-by-Step Procedure
  • Preparation of Sodium Propoxide:

    • To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 30 mL of anhydrous n-propanol.

    • Under a gentle stream of nitrogen, carefully add small, freshly cut pieces of sodium metal (0.28 g, 12.0 mmol) to the propanol.

    • Stir the mixture at room temperature until all the sodium has dissolved completely. This may take some time and the reaction is exothermic. The solution is now sodium propoxide in propanol.

  • Reaction:

    • Once the sodium has fully reacted, add 3-chloropyridazine (1.15 g, 10.0 mmol) to the sodium propoxide solution.

    • Heat the reaction mixture to reflux (approximately 97 °C) and maintain this temperature for 6-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 3-chloropyridazine spot indicates the reaction is complete.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 50 mL of deionized water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate, to isolate the pure this compound.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.

Synthesis_Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify A 1. Prepare Sodium Propoxide (Na in Propanol) B 2. Add 3-Chloropyridazine A->B C 3. Reflux for 6-8 hours B->C D 4. Cool to Room Temperature C->D E 5. Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Purify via Column Chromatography G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. While experimental data is not provided here, the following are expected spectroscopic characteristics:

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the three protons on the pyridazine ring, as well as a triplet for the terminal methyl group of the propoxy chain, a sextet for the middle methylene group, and a triplet for the methylene group attached to the oxygen.

  • ¹³C NMR (Carbon NMR): The spectrum will reveal the distinct carbon signals of the pyridazine ring and the three unique carbons of the propoxy group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic C-O-C stretching vibrations for the ether linkage and C-H stretching from the alkyl chain and aromatic ring.

References

  • Jubilant Ingrevia Limited.
  • PubChem. 3-Chloropyridazine | C4H3ClN2 | CID 11274989. Available at: [Link]

  • Watson.
  • Sigma-Aldrich.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022).
  • Benchchem. Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide.
  • Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Chemistry Stack Exchange. Reaction of 3-Chloropyridine. (2017).
  • MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • Brainly.in. the reaction of 4-chloropyridine with sodium etoxide is example of​. (2020).
  • Chegg.com. Solved 10. 4-Chloropyridine reacts with sodium methoxide to. (2018).
  • Chemistry Stack Exchange.
  • Quora. Which is more reactive in an SN2 reaction with sodium ethoxide: ethyl chloride or neopentyl bromide?. (2017).

Sources

Analytical methods for purity assessment of 3-Propoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Purity Assessment of 3-Propoxypyridazine

Abstract

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the comprehensive purity assessment of this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2] We present an orthogonal analytical strategy, combining chromatographic, spectroscopic, and elemental analysis techniques to ensure a robust and reliable purity profile. The protocols herein are grounded in established scientific principles and adhere to international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and trustworthiness.[3][4][5][6]

Introduction: The Imperative for Purity

This compound belongs to the pyridazine class of heterocycles, which are recognized as significant pharmacophores in medicinal chemistry, forming the backbone of various therapeutic agents.[1][2] As with any potential drug substance, establishing its purity is a non-negotiable step in the development process. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, must be identified and quantified to ensure the safety and consistency of the final product.[7][8][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over impurities in new drug substances.[7][8][10]

This guide eschews a one-size-fits-all template, instead adopting a logical, risk-based approach to analytical strategy. We will detail the primary methods for quantification (HPLC), the assessment of volatile components (GC), and the crucial techniques for structural confirmation and impurity identification (NMR, MS), culminating in a holistic view of the compound's purity.

An Orthogonal Approach to Purity Assessment

A single analytical method is rarely sufficient to declare a compound "pure." An orthogonal approach, using multiple techniques that measure different physicochemical properties, provides a much higher degree of confidence. For this compound, a non-volatile, aromatic compound, the core strategy involves a primary chromatographic purity assay, supplemented by methods that cover other potential impurity classes.

Caption: Orthogonal workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Principle & Expertise: High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic compounds like this compound.[11] A reversed-phase method, where the stationary phase is non-polar and the mobile phase is polar, is typically the most effective for separating the main compound from its structurally similar, and often less polar or more polar, impurities. The choice of a C18 column provides excellent hydrophobic retention for the aromatic pyridazine ring, while a gradient elution of acetonitrile in a buffered aqueous phase allows for the separation of a wide range of potential impurities in a single run. UV detection is suitable due to the aromatic nature of the pyridazine core, which imparts a strong chromophore.

Protocol 3.1: HPLC Purity Method
  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry-standard for robust separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential MS analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient Elution 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLBalances sensitivity with potential for peak overload.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; should be optimized by UV scan.
  • Data Analysis: Purity is calculated using the area percentage method. The area of the this compound peak is divided by the total area of all integrated peaks (excluding the solvent front).[11][12]

    • % Purity = (Area_main_peak / Total_area_all_peaks) * 100

Trustworthiness: Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][5][6]

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can assess the analyte in the presence of impurities.Peak for this compound is resolved from all other impurity peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 0.1 µg/mL to 150 µg/mL).
Accuracy To measure the closeness of the results to the true value.98.0% - 102.0% recovery of spiked analyte at three concentration levels.
Precision Repeatability and intermediate precision of the measurements.Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations.RSD ≤ 5% after deliberate small changes in flow rate, temperature, and mobile phase pH.

Gas Chromatography (GC) for Volatile Impurities

Principle & Expertise: GC is the ideal technique for analyzing thermally stable, volatile impurities, primarily residual solvents from the manufacturing process.[13] A headspace GC method is preferred as it introduces only the volatile components onto the column, protecting it from non-volatile API contamination. A flame ionization detector (FID) is used for its excellent sensitivity to hydrocarbons. The choice of a polar column (e.g., WAX or G43 phase) is effective for separating common polar and non-polar organic solvents.[14]

Protocol 4.1: Headspace GC for Residual Solvents
  • Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).[15]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Crimp the vial securely.

  • GC Conditions:

ParameterRecommended SettingRationale
Column DB-624 or similar (6% cyanopropylphenyl), 30 m x 0.32 mm, 1.8 µmG43 phase provides good selectivity for common solvents.[14]
Carrier Gas Helium or Hydrogen at 1.5 mL/minInert carrier gas for sample transport.
Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)Separates solvents based on boiling points.
Injector Temp 250 °CEnsures rapid volatilization of analytes.
Detector Temp (FID) 260 °CPrevents condensation and ensures stable signal.
Headspace Vial Temp 80 °CBalances volatilization of analytes with API stability.
  • Data Analysis: Quantitation is performed against a calibrated standard containing known amounts of expected solvents.

Structural Elucidation and Impurity Identification

While chromatography quantifies purity, spectroscopic methods are required to confirm the identity of the main peak and elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is unparalleled for providing detailed structural information.[16][17] ¹H and ¹³C NMR spectra confirm the molecular structure of the bulk this compound by analyzing chemical shifts, coupling constants, and integrations.[18] It can also detect and help identify structurally related impurities if they are present at sufficient levels (typically >0.1%).

Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.[19] The resulting data should be consistent with the expected structure of this compound.

Mass Spectrometry (MS)

Principle: MS provides precise mass-to-charge (m/z) ratio information, which is critical for confirming molecular weight and identifying impurities.[20] When coupled with HPLC (LC-MS), it allows for the assignment of a molecular weight to each peak in the chromatogram. High-resolution mass spectrometry (HRMS) can provide an elemental composition, greatly aiding in the identification of unknown impurities.[21]

Impurity_ID_Logic Impurity_Peak Impurity Detected in HPLC (>0.1%) LCMS_Analysis Perform LC-MS Analysis Impurity_Peak->LCMS_Analysis Get_MW Obtain Molecular Weight (MW) LCMS_Analysis->Get_MW HRMS Acquire High-Resolution MS Data (HRMS) Get_MW->HRMS Get_Formula Determine Elemental Formula HRMS->Get_Formula Propose_Structure Propose Potential Structures (Process Impurities, Degradants) Get_Formula->Propose_Structure MSMS Acquire MS/MS Fragmentation Data Propose_Structure->MSMS Confirm_Structure Confirm Structure via Fragmentation & Synthesis of Reference Standard MSMS->Confirm_Structure

Caption: Logical workflow for the identification of unknown impurities.

Elemental Analysis

Principle: Elemental Analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule. This is a fundamental technique to confirm that the empirical formula of the synthesized compound is correct.[11]

Protocol: A small, accurately weighed amount of the dry sample (typically 2-3 mg) is combusted in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are measured, and the percentage of each element is calculated. The results should match the theoretical values for C₇H₁₀N₂O within an acceptable margin (e.g., ±0.4%).

Conclusion: Synthesizing the Data

The purity of this compound cannot be determined by a single measurement. A comprehensive assessment requires the synthesis of data from orthogonal analytical techniques. The HPLC method provides the primary quantitative measure of purity and the profile of non-volatile impurities. GC quantifies residual solvents and other volatile components. NMR confirms the identity of the bulk material, while LC-MS is indispensable for identifying unknown impurities. Finally, elemental analysis provides fundamental confirmation of the empirical formula. Together, these methods provide a scientifically sound, trustworthy, and defensible purity assessment that meets the rigorous standards of the pharmaceutical industry.

References

  • ICH Q2(R2) Validation of Analytical Procedures . European Medicines Agency. Available at: [Link][3][5]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available at: [Link][4]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. Available at: [Link][6]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation . Vertex AI Search. Available at: [3]

  • Guidance for Industry: Q3A Impurities in New Drug Substances . U.S. Food and Drug Administration (FDA). Available at: [Link][8]

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 . ECA Academy. Available at: [Link][7]

  • Guidance for Industry - ANDAs: Impurities in Drug Substances . Regulations.gov. Available at: [Link][9]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [22]

  • Guidance for Industry #169 - Drug Substance . U.S. Food and Drug Administration (FDA). Available at: [Link][10]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation . National Institutes of Health (NIH). Available at: [Link][1]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products . U.S. Food and Drug Administration (FDA). Available at: [Link][23]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines . National Institutes of Health (NIH). Available at: [Link][21]

  • Pyridazine - Wikipedia . Wikipedia. Available at: [Link]

  • Pyridazine and its derivatives . Slideshare. Available at: [Link][2]

  • use of nmr in structure ellucidation . Slideshare. Available at: [Link][16]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... . Acta Poloniae Pharmaceutica. Available at: [Link][24]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Wiley Online Library. Available at: [Link][18]

  • How To Calculate Percent Purity From Gas Chromatography? . YouTube. Available at: [Link][12]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation . ResearchGate. Available at: [Link]

  • Spectroscopy Methods of structure determination . University of Texas at El Paso. Available at: [Link][20]

  • How to Determine Purity from Gas Chromatography . Birch Biotech. Available at: [Link]

  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine... . Growing Science. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . Repositório Científico do Instituto Politécnico de Bragança. Available at: [Link][17]

  • Analytical Methodology for Characterization of Reactive Starting Materials... . American Pharmaceutical Review. Available at: [Link]

  • [Chromatographic purity tests of various phenothiazine derivatives. II. Gas chromatography] . PubMed. Available at: [Link][13]

  • Directed Non-targeted Mass Spectrometry and Chemical Networking... . PubMed. Available at: [Link]

  • Methods for hplc analysis. Google Patents.
  • Synthesis and Structural Elucidation of P-stereogenic Coumarins . MDPI. Available at: [Link][19]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES... . Acta Poloniae Pharmaceutica. Available at: [Link]

  • Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients... . MDPI. Available at: [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography... . MDPI. Available at: [Link][14]

  • 3-Methylpyridazine . NIST WebBook. Available at: [Link]

  • 3-Methylpyridazine . NIST WebBook. Available at: [Link]

  • Determination of Low Level Hydrocarbon Impurities in Propylene... . Agilent. Available at: [Link][15]

  • 3-Methylpyridazine . NIST WebBook. Available at: [Link]

Sources

Application Note: High-Throughput Screening Strategies for the Evaluation of 3-Propoxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that facilitate robust drug-target interactions.[1][2] Derivatives, such as those functionalized with a 3-propoxy group, offer a promising avenue for developing novel therapeutics against a range of biological targets, most notably protein kinases.[1][3][4] The successful identification of lead compounds from large chemical libraries hinges on the deployment of robust, scalable, and biologically relevant high-throughput screening (HTS) assays. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the design, validation, and implementation of HTS assays tailored for 3-propoxypyridazine derivatives. We present detailed protocols for a primary luminescence-based kinase activity assay and an orthogonal fluorescence polarization-based competitive binding assay, supplemented by essential cell-based secondary screens. The causality behind experimental choices, critical quality control parameters, and troubleshooting strategies are discussed to ensure the generation of high-quality, reproducible data.

Introduction: The this compound Scaffold in Drug Discovery

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement creates a unique electronic profile characterized by a high dipole moment and potent dual hydrogen-bond accepting capabilities.[1][5] These properties are highly advantageous for molecular recognition, enabling strong and specific interactions with biological targets. The pyridazine core is a key feature in several approved drugs and clinical candidates targeting diverse protein families.[1][6]

The addition of a 3-propoxy group modifies the scaffold's lipophilicity and steric profile, potentially enhancing cell permeability and fine-tuning target engagement. While the broader pyridazine class has shown activity against various targets, including GPCRs and inflammatory enzymes, they are particularly prominent as inhibitors of protein kinases, a target class deeply implicated in oncology and inflammatory diseases.[3][7] Therefore, this guide will focus on HTS strategies centered on identifying novel kinase inhibitors from a this compound library.

The HTS Workflow: From Library to Lead

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits while eliminating artifacts and false positives. The overall workflow involves a primary screen of the full compound library, followed by hit confirmation and a series of increasingly stringent secondary and orthogonal assays to characterize the most promising compounds.

HTS_Workflow cluster_0 HTS Campaign Stages Compound_Library Compound Library (e.g., this compound Derivatives) Primary_Screen Primary HTS (e.g., Luminescent Kinase Assay) Compound_Library->Primary_Screen Full Library Screening Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Preliminary Hits Secondary_Assays Secondary & Orthogonal Assays (e.g., FP Binding, Cell Viability) Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Candidate Lead Candidate for Optimization Secondary_Assays->Lead_Candidate Validated Leads

Caption: General High-Throughput Screening (HTS) Workflow.

HTS Assay Design and Validation: Ensuring Data Integrity

The quality of an HTS campaign is defined by the robustness and reproducibility of its assays.[8] Before screening a large library, the chosen assay must undergo rigorous validation to ensure it is fit for purpose.

Key Performance Metrics

Assay performance is quantified using statistical parameters derived from control wells on each plate.

  • Z-Factor (Z') : This is the most critical parameter for evaluating HTS assay quality.[9] It reflects the dynamic range of the assay and the data variation associated with the measurements. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Signal-to-Background Ratio (S/B) : Calculated as the ratio of the mean signal of the high control to the mean signal of the low control. A higher S/B ratio is generally desirable.

  • Coefficient of Variation (%CV) : This measures the relative standard deviation of the data and indicates the precision of the assay. For HTS, a %CV of ≤20% is generally acceptable.[10]

Essential Controls

Every assay plate must include a standard set of controls to monitor performance and normalize the data.

  • Negative Control (0% Inhibition) : Typically contains the target, substrate, and all reaction components with a vehicle solvent (e.g., DMSO) instead of a test compound. This represents the maximum signal.

  • Positive Control (100% Inhibition) : Contains a known, potent inhibitor of the target to establish the minimum signal.

  • Test Wells : Contain the target, substrate, and a test compound from the library.

Protocol 1: Primary HTS - Luminescent Kinase Activity Assay

This biochemical assay is designed to identify compounds that inhibit the activity of a target kinase. The principle is based on quantifying the amount of ATP remaining in solution after the kinase reaction.[11] Low ATP levels indicate high kinase activity, while high ATP levels indicate inhibition. The remaining ATP is used by a luciferase enzyme to generate a luminescent signal that is directly proportional to the ATP concentration.

Luminescence_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase ADP ADP PhosphoSubstrate Phosphorylated Substrate Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ATP->ADP RemainingATP Remaining ATP ADP->RemainingATP Inverse Relationship Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Blocks Reaction Light Luminescent Signal RemainingATP->Light Luciferase Luciferase/ Luciferin FP_Assay cluster_0 Scenario A: No Inhibitor cluster_1 Scenario B: Inhibitor Present node_A Kinase Fluorescent Tracer Bound Complex (Slow Tumbling) result_A High FP Signal node_A->result_A node_B_Kinase Kinase Inhibitor (Bound) result_B Low FP Signal node_B_Tracer Free Fluorescent Tracer (Fast Tumbling) node_B_Tracer->result_B

Caption: Principle of a Fluorescence Polarization (FP) Competitive Binding Assay.

Materials
  • Target Kinase

  • Fluorescently-labeled tracer (a ligand that binds to the ATP pocket)

  • FP Assay Buffer (e.g., PBS, 0.01% Tween-20)

  • Confirmed hits from the primary screen

  • Solid black, low-volume 384-well assay plates

  • Plate reader with FP capabilities (including appropriate excitation and emission filters for the tracer)

Step-by-Step Protocol
  • Compound Plating : Perform a serial dilution of the hit compounds to create a dose-response curve (e.g., 10-point, 1:3 dilution). Dispense the diluted compounds into a 384-well assay plate.

  • Reagent Preparation : Prepare a 2X solution of the Kinase and a 2X solution of the fluorescent tracer in FP Assay Buffer. The optimal concentrations of kinase and tracer must be determined during assay development through saturation binding experiments. [12]3. Reagent Addition : Add 10 µL of the 2X Kinase solution to all wells. Then, add 10 µL of the 2X tracer solution to all wells. The final volume is 20 µL.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the fluorescence polarization (in mP units) on a compatible plate reader.

Data Analysis

Plot the FP signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.

Protocol 3: Secondary Assay - Cell Viability

A critical secondary assay is to determine if the hit compounds exhibit general cytotoxicity, which can be a source of false positives in biochemical assays. A simple resazurin-based assay is suitable for HTS formats.

  • Cell Plating : Seed a relevant cancer cell line into clear-bottom 384-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with the hit compounds in a dose-response format for 48-72 hours.

  • Reagent Addition : Add a resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™) to the wells.

  • Incubation : Incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the highly fluorescent pink resorufin.

  • Data Acquisition : Read fluorescence (e.g., Ex/Em ~560/590 nm). A decrease in fluorescence indicates a loss of cell viability.

  • Data Analysis : Calculate the CC₅₀ (50% cytotoxic concentration) for each compound. Compounds with potent biochemical IC₅₀ values but poor CC₅₀ values (i.e., a large therapeutic window) are prioritized.

Data Interpretation and Hit Triage

The goal of the screening cascade is to narrow down the initial list of hits to a small number of high-quality leads.

ParameterPrimary Screen (Luminescence)Orthogonal Screen (FP)Secondary Screen (Cell Viability)Desired Outcome for a Lead Candidate
Measurement % InhibitionIC₅₀CC₅₀High % Inhibition, Potent IC₅₀, High CC₅₀
Typical Hit Cutoff >50%<10 µM>30 µMPotent on-target activity with low cytotoxicity
Purpose Identify initial activesConfirm direct binding to targetRule out non-specific cytotoxicityHigh therapeutic index (CC₅₀ / IC₅₀)

Troubleshooting Common HTS Issues

HTS campaigns can be affected by various issues that lead to unreliable data. [13]Proactive troubleshooting is essential.

IssuePotential Cause(s)Recommended Solution(s)
High Plate-to-Plate Variability Inconsistent reagent dispensing; Temperature fluctuations during incubation; Reagent instability.Use automated liquid handlers; Ensure consistent incubation times and temperatures; Validate reagent stability over the course of a screen. [10]
False Positives Compound autofluorescence/luminescence; Compound precipitates interfering with the assay.Perform a counterscreen with assay components minus the target; Visually inspect plates for precipitates; Use orthogonal assays with different detection methods. [14]
Low Z' Value (<0.5) Low S/B ratio; High variability in controls.Optimize reagent concentrations (enzyme, substrate, ATP); Increase incubation time; Ensure proper mixing of reagents.
"Edge Effects" on Plates Uneven evaporation from wells on the plate perimeter.Use plates with lids; Do not use the outer rows/columns for test compounds (use for controls or fill with buffer); Maintain humidity in the incubator.

References

  • Ugolkov, A. et al. (2006). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]

  • Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins. Available at: [Link]

  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. High-Throughput Screening Center. Available at: [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. Available at: [Link]

  • Bielik, A., et al. (2007). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. ResearchGate. Available at: [Link]

  • Fan, F., & Wood, K. V. (2007). Advances in luminescence-based technologies for drug discovery. PMC - NIH. Available at: [Link]

  • Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Sittampalam, G. S., & Coussens, N. P. (Eds.). (2012). Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Reeve, S. M., et al. (2022). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. NIH. Available at: [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Mills, C. A., & Cava, M. P. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Available at: [Link]

  • ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Request PDF. Available at: [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]

  • Degl'Innocenti, A., et al. (2021). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. NIH. Available at: [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. PubMed. Available at: [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]

  • Timofeeva, O. A., et al. (2017). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). PMC - NIH. Available at: [Link]

  • Schürer, S. C., et al. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. PMC. Available at: [Link]

  • Wu, G., & Yuan, Y. (2013). Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. Available at: [Link]

  • Zhang, Y., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. Available at: [Link]

  • Maroney, A. C., et al. (2006). Development of a Fluorescence Polarization Assay for the Molecular Chaperone Hsp90. ResearchGate. Available at: [Link]

  • Viñuela, J., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]

  • Kumar, V., & Chawla, G. (2023). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Request PDF. Available at: [Link]

  • Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]

  • Angeli, A., et al. (2026). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. American Chemical Society. Available at: [Link]

  • Mogilski, S., et al. (2013). Novel [3,4-d]piridazine derivatives attenuate inflammatory and nociceptive response; possible mechanisms of action. Request PDF. Available at: [Link]

Sources

Application Note: A Tiered Strategy for Efficacy Evaluation of Novel Pyridazine Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery

The pyridazine ring is a versatile nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an excellent pharmacophoric element for interacting with biological targets.[1] Consequently, pyridazine and its derivatives are integral components of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Many pyridazine-based molecules have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5][6][7][8]

This application note presents a systematic, cell-based approach for the initial efficacy evaluation of a novel pyridazine derivative, 3-Propoxypyridazine . As the specific biological target of this compound is yet to be elucidated, we propose a tiered experimental strategy. This workflow is designed to first establish a foundational understanding of the compound's general effect on cell viability and then to dissect the potential mechanisms driving this effect, such as the induction of apoptosis or the inhibition of cell proliferation. This logical progression ensures a resource-efficient and scientifically rigorous characterization of a novel chemical entity.

Experimental Workflow: A Tiered Approach

The proposed workflow is structured in two tiers. Tier 1 focuses on a broad assessment of cytotoxicity to determine the compound's potency (IC50). Tier 2 delves into the mode of action, distinguishing between cytostatic and cytotoxic effects.

G cluster_0 Tier 1: Foundational Efficacy cluster_1 Tier 2: Mechanistic Insight cluster_2 Tier 3: Target & Pathway Analysis T1_Assay Cell Viability Assay (MTS) T1_Result Determine IC50 Value (Concentration for 50% Inhibition) T1_Assay->T1_Result Primary Endpoint T2_Apoptosis Apoptosis Assay (Caspase-Glo 3/7) T1_Result->T2_Apoptosis Inform Concentration Selection T2_Proliferation Proliferation Assay (BrdU Incorporation) T1_Result->T2_Proliferation Inform Concentration Selection T2_Result Elucidate Mode of Action (Cytotoxic vs. Cytostatic) T2_Apoptosis->T2_Result T2_Proliferation->T2_Result T3_Analysis Western Blot / Kinase Assays (e.g., MAPK, PI3K/Akt pathways) T2_Result->T3_Analysis Guide Hypothesis T3_Result Identify Specific Molecular Targets and Affected Signaling Pathways T3_Analysis->T3_Result

Caption: Tiered experimental workflow for evaluating this compound efficacy.

Tier 1: Foundational Efficacy Assessment - Cell Viability

Principle and Rationale

The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. This provides a quantitative measure of efficacy, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value is essential for comparing the potency of different compounds and for selecting appropriate, sublethal concentrations for subsequent mechanistic studies.

We recommend an MTS-based assay for this purpose. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by metabolically active cells, resulting in a colored formazan product.[3][9][10] The amount of formazan produced is directly proportional to the number of viable cells, making it a robust and high-throughput compatible method for assessing cytotoxicity.[3][9]

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS-based)

1. Cell Line Selection and Culture:

  • Rationale: For an initial screen of an unknown compound with potential anticancer activity, a panel of well-characterized and commonly used cancer cell lines is recommended.[11][12] Cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are suitable starting points due to their robustness and the vast amount of available literature.[11][13]

  • Protocol: Culture selected cells in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before plating.

2. Cell Seeding:

  • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells into a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay period.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

3. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced toxicity.

  • Carefully remove the medium from the cell plate and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

  • Incubate the plate for 48-72 hours. The incubation time should be consistent and long enough to observe a significant effect on cell viability.

4. MTS Assay and Data Acquisition:

  • Prepare the MTS reagent according to the manufacturer's instructions.

  • Add 20 µL of the MTS reagent to each well of the 96-well plate.[9]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.[3][9]

  • Measure the absorbance at 490 nm using a microplate reader.[3]

5. Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterDescription
Cell Line HeLa, A549, or other relevant cancer cell line
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 µM - 100 µM (example range)
Incubation Time 48 - 72 hours
Assay Reagent MTS Tetrazolium Salt
Detection Absorbance at 490 nm
Primary Output IC50 Value

Tier 2: Mechanistic Investigation

Once the IC50 of this compound is established, the next logical step is to investigate how it reduces the number of viable cells. The two primary mechanisms are the induction of programmed cell death (apoptosis) or the inhibition of cell division (proliferation).

Principle and Rationale: Apoptosis Detection

Apoptosis is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases, and their activity is a reliable indicator of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of these caspases.[1][14][15][16] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[1][14]

Protocol 2: Apoptosis Detection Assay (Caspase-Glo® 3/7)

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well, white-walled plate suitable for luminescence assays at the same density as the MTS assay.

  • Incubate for 24 hours.

  • Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

2. Assay Procedure:

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[1][16]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[1][16]

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Subtract the average luminescence from "no-cell" blank wells.

  • Express the results as fold-change in caspase activity relative to the vehicle control.

Principle and Rationale: Cell Proliferation Assessment

If the compound does not induce significant apoptosis, it may be acting as a cytostatic agent by inhibiting cell proliferation. Measuring the synthesis of new DNA is a direct and accurate method to quantify cell proliferation.[17] The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this thymidine analog into the DNA of dividing cells.[2][17] The incorporated BrdU is then detected using a specific antibody, typically in a colorimetric or fluorescent format.[2]

Protocol 3: Cell Proliferation Assay (BrdU Incorporation)

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with this compound at sublethal concentrations (e.g., below the IC50) for 24-48 hours.

2. BrdU Labeling:

  • Add BrdU labeling solution to each well at a 1X final concentration.[17]

  • Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[3][17]

3. Immunodetection:

  • Carefully remove the labeling medium.

  • Fix and denature the cells by adding a fixing/denaturing solution and incubating for 30 minutes at room temperature.[17] This step is critical to expose the incorporated BrdU to the antibody.

  • Wash the wells with wash buffer.

  • Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.[17]

  • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody, incubating for another hour.[17]

  • Wash the wells again to remove unbound antibody.

4. Data Acquisition and Analysis:

  • Add a TMB substrate to each well and incubate until color develops (5-30 minutes).[17][18]

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

ParameterApoptosis AssayProliferation Assay
Principle Measures executioner caspase activityMeasures DNA synthesis
Reagent Caspase-Glo® 3/7 (DEVD-aminoluciferin)BrdU (thymidine analog) & antibodies
Detection LuminescenceAbsorbance at 450 nm
Primary Output Fold-change in Caspase-3/7 activity% Inhibition of proliferation

Data Interpretation and Next Steps

The results from this tiered approach will provide a clear initial profile of this compound's bioactivity.

  • High IC50, No Apoptosis, No Proliferation Inhibition: The compound is likely inactive under the tested conditions.

  • Low IC50, High Caspase Activity: The compound is a potent cytotoxic agent that induces apoptosis.

  • Low IC50, Low Caspase Activity, High Proliferation Inhibition: The compound is primarily cytostatic, inhibiting cell division.

Based on these findings, particularly if the compound shows potent activity, further investigation into specific molecular targets is warranted. Since many pyridazine derivatives are known to be kinase inhibitors, a logical next step would be to investigate its effect on key signaling pathways often implicated in cancer, such as the MAPK or PI3K/Akt pathways.[19][20][21][22][23][24][25][26][27][28]

G Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival TF->Output Inhibitor This compound (Hypothetical Target) Inhibitor->RAF

Caption: Hypothetical targeting of the MAPK signaling pathway by this compound.

Techniques such as Western blotting to probe for phosphorylation status of key proteins (e.g., p-ERK, p-Akt) or broader kinase profiling assays would be appropriate for this deeper mechanistic dive.

References

  • AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Abuelizz, H. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2316003.
  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Retrieved from [Link]

  • PubMed. (2006). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Molecular Biology. Retrieved from [Link]

  • PubMed. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

  • PubMed. (2017). Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy. Pharmaceutical Biology. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Jaballah, M. Y. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research.
  • Journal of Medicinal Chemistry. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2019). If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • Wikipedia. (n.d.). HeLa. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Flow Cytometry-based MAPK Pathway Assay Service. Retrieved from [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • AACR Journals. (2012). Cancer Cell Lines for Drug Discovery and Development. Clinical Cancer Research. Retrieved from [Link]

Sources

Application Note: The Pyridazine Scaffold as a Privileged Motif for Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation is a key driver in the pathophysiology of numerous diseases, including rheumatoid arthritis, cardiovascular conditions, and neurodegenerative disorders.[1][2] The therapeutic management of inflammation often relies on nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[3] While effective, traditional NSAIDs are associated with significant gastrointestinal and cardiovascular side effects, largely due to their non-selective inhibition of both COX-1 (a constitutively expressed enzyme involved in homeostatic functions) and COX-2 (an inducible enzyme at the site of inflammation).[4][5]

This has fueled the search for novel anti-inflammatory agents with improved efficacy and safety profiles. Nitrogen-containing heterocyclic compounds are privileged structures in medicinal chemistry, and among them, the pyridazine core has emerged as a versatile scaffold for developing potent anti-inflammatory drugs.[3][6][7] Numerous studies have demonstrated that pyridazine and pyridazinone derivatives can act as highly potent and selective COX-2 inhibitors, offering a promising avenue for creating safer anti-inflammatory therapeutics.[5][8][9][10]

This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed experimental protocols for the screening and characterization of novel pyridazine-based compounds. We will use a hypothetical lead compound, 3-Propoxypyridazine (designated as PY-3) , as a representative molecule to illustrate the workflow from initial enzymatic assays to cellular and in vivo validation.

Part 1: Mechanistic Rationale for Targeting Pyridazine Derivatives

The anti-inflammatory potential of the pyridazine scaffold is primarily attributed to its ability to modulate key inflammatory pathways. Understanding these mechanisms is crucial for designing robust screening funnels and interpreting experimental data.

The Cyclooxygenase (COX) Pathway

The principal mechanism for many pyridazine-based anti-inflammatory agents is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs). Prostaglandin E2 (PGE2), in particular, is a major mediator of inflammation, pain, and fever. The key to a safer therapeutic profile lies in selectivity.

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. Its inhibition is linked to the gastric side effects of many NSAIDs.

  • COX-2: This isoform is typically absent in most tissues but is rapidly induced by inflammatory stimuli.[8] Its selective inhibition is a primary goal in modern anti-inflammatory drug design.[4][8]

Many pyridazine derivatives have been specifically designed to achieve high COX-2 selectivity. Molecular docking studies suggest that the pyridazine core can effectively interact with the active site of the COX-2 enzyme, often accessing a side pocket that is not present in COX-1, thereby conferring selectivity.[8][11]

membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by inflammation) aa->cox2 pgs_homeo Prostaglandins (e.g., PGH2) cox1->pgs_homeo pgs_inflam Prostaglandins (e.g., PGH2, PGE2) cox2->pgs_inflam homeostasis Gastric Protection Platelet Aggregation Renal Function pgs_homeo->homeostasis inflammation Inflammation Pain Fever pgs_inflam->inflammation nsaids Non-selective NSAIDs (e.g., Indomethacin) nsaids->cox1 Inhibit nsaids->cox2 Inhibit py3 Pyridazines (e.g., PY-3) Selective COX-2 Inhibitors py3->cox2 Selectively Inhibit

Caption: COX pathway and points of inhibition.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates inflammatory responses.[12][13] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[14][15] This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the expression of hundreds of pro-inflammatory genes, including TNF-α, Interleukin-6 (IL-6), and COX-2 itself.[12][16]

By inhibiting the production of mediators like PGE2 (via COX-2 inhibition) or by other potential mechanisms, pyridazine derivatives can indirectly or directly suppress the activation of the NF-κB pathway, leading to a broad-spectrum anti-inflammatory effect.[17][18]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription tnfa TNF-α tnfa->tnfr

Caption: The canonical NF-κB signaling pathway.

Part 2: A Tiered In Vitro Evaluation Workflow

A systematic, multi-tiered approach is essential for efficiently screening and characterizing novel pyridazine derivatives. This workflow allows for the rapid identification of potent compounds and subsequent in-depth mechanistic analysis.

tier1 Tier 1: Primary Screening Enzymatic Activity cox_assay COX-1 / COX-2 Inhibition Assay tier1->cox_assay tier2 Tier 2: Cellular Activity Phenotypic Screening cell_viability Cytotoxicity Assay (e.g., MTT) tier2->cell_viability lps_assay LPS-Stimulated Macrophage Assay (RAW 264.7) tier2->lps_assay tier3 Tier 3: Mechanistic Validation Target Engagement wb_assay Western Blot for NF-κB Pathway Proteins tier3->wb_assay cox_assay->tier2 Potent & Selective Hits no_assay Nitric Oxide (NO) Quantification lps_assay->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA lps_assay->cytokine_assay cytokine_assay->tier3 Active Hits

Caption: Tiered in vitro screening workflow.

Protocol 2.1: Tier 1 - In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency (IC50) and selectivity of PY-3 for COX-1 and COX-2 enzymes.

Causality: This is the foundational assay for any compound hypothesized to function as an NSAID-like agent. It directly measures the interaction between the compound and its primary targets, providing quantitative data on potency and the all-important selectivity index (SI), which predicts the likelihood of gastrointestinal side effects.[8][11]

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Cat. No. 701050 or equivalent)

  • Ovine COX-1 and Human Recombinant COX-2 enzymes

  • Arachidonic Acid (substrate)

  • Test compound (PY-3), dissolved in DMSO

  • Reference compounds: Celecoxib (COX-2 selective), Indomethacin (non-selective)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of PY-3 (e.g., from 100 µM to 0.1 nM) in assay buffer. Also prepare dilutions of Celecoxib and Indomethacin for comparison. Include a DMSO-only vehicle control.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL Enzyme (either COX-1 or COX-2)

    • 10 µL of diluted test compound, reference compound, or vehicle.

  • Incubation: Gently shake the plate and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.

  • Reaction Development: Incubate for 2 minutes at 25°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration. Plot the percent inhibition versus log concentration and use a non-linear regression model to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • Selectivity Index (SI): Calculate the SI as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Expected Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
PY-3 (Hypothetical) >500.25>200
Celecoxib (Control)8.20.07~117
Indomethacin (Control)0.152.50.06
Protocol 2.2: Tier 2 - Cellular Anti-inflammatory Activity

Objective: To assess the ability of PY-3 to inhibit the production of key pro-inflammatory mediators (NO, TNF-α, IL-6) in a cellular model of inflammation.

Causality: Moving from an isolated enzyme to a whole-cell system is critical. This assay confirms that the compound can cross the cell membrane and exert its effect in a complex biological environment. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, mimicking an inflammatory response.[4][19] Measuring downstream mediators like NO, TNF-α, and IL-6 provides a robust indication of cellular anti-inflammatory efficacy.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • PY-3 and reference compounds

  • Griess Reagent Kit for Nitrite (NO) determination

  • Mouse TNF-α and IL-6 ELISA Kits

  • MTT Cell Viability Assay Kit

Procedure:

  • Cell Culture & Seeding: Culture RAW 264.7 cells to ~80% confluency. Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of PY-3 (non-toxic range determined by a prior MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay:

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of each component of the Griess Reagent according to the manufacturer's instructions.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 ELISA:

    • Perform the ELISA for each cytokine using the collected supernatant, following the specific kit manufacturer's protocol.[20][21]

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated cells.

Expected Data Summary:

Compound (at 10 µM)% Inhibition of NO% Inhibition of TNF-α% Inhibition of IL-6
PY-3 (Hypothetical) 75%68%82%
Dexamethasone (Control)95%90%98%

Part 3: In Vivo Proof-of-Concept Protocol

Objective: To evaluate the acute anti-inflammatory activity of PY-3 in a validated animal model.

Causality: An in vivo model is the ultimate test of a compound's potential. The carrageenan-induced paw edema model is a standard for assessing acute inflammation.[4][22] It evaluates a compound's ability to reduce edema in a living system, integrating its absorption, distribution, metabolism, and excretion (ADME) properties with its pharmacological effect.

Materials:

  • Wistar rats or Swiss albino mice (male, 180-220g)

  • 1% (w/v) Carrageenan solution in saline

  • PY-3 suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (10 mg/kg) as a positive control

  • Plethysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Negative Control (receives vehicle + carrageenan)

    • Group 3: Positive Control (receives Indomethacin + carrageenan)

    • Groups 4-6: Test Groups (receive PY-3 at different doses, e.g., 10, 30, 100 mg/kg + carrageenan)

  • Dosing: Administer the vehicle, Indomethacin, or PY-3 orally (p.o.) to the respective groups.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the Vehicle Control group.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0).

    • Calculate the percentage inhibition of edema for each treated group compared to the Negative Control group at the time of peak inflammation (usually 3 hours): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

  • Gastric Ulcerogenicity (Optional Satellite Study): Dose a separate cohort of animals daily for 3-5 days at a high therapeutic dose. On the final day, sacrifice the animals and macroscopically examine the stomachs for lesions or ulcers, scoring them based on number and severity.[5][8]

Expected Data Summary:

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3 hr)
Negative Control-0%
Indomethacin1065%
PY-3 (Hypothetical) 1035%
PY-3 (Hypothetical) 3062%
PY-3 (Hypothetical) 10078%

References

  • Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. Available at: [Link]

  • Silva, A. C. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Afrin, R., et al. (2023). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmaceutical Sciences. Available at: [Link]

  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

  • Kassab, A. E., et al. (2020). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. Bioorganic Chemistry. Available at: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics Technical Resources. Available at: [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM Educational Resources. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. Available at: [Link]

  • Creative Biolabs. (2024). NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis. Creative Biolabs Blogs. Available at: [Link]

  • ResearchGate. Pyridopyridazine derivatives as antiinflammatory agents. ResearchGate. Available at: [Link]

  • Hasan, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]

  • Fuchs, D., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Sanchez-Segura, L., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld Science. Available at: [Link]

  • Kassab, A. E., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry. Available at: [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. Available at: [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cantini, N., et al. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Myakisheva, Y., et al. (2023). Determination of Heterogeneous Proteomic and Metabolomic Response in anti-TNF and anti-IL-6 Treatment of Patients with Rheumatoid Arthritis. MDPI. Available at: [Link]

  • Funakoshi, Y., et al. (2009). Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β. Hypertension. Available at: [Link]

  • Shim, G., et al. (2022). Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2026). Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. Organic Letters. Available at: [Link]

  • Shokrollahi, E., et al. (2025). A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation. Applied Microbiology and Biotechnology. Available at: [Link]

  • ResearchGate. Pyridazine‐3(2H)‐one derived drugs. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Bioorganic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. . Available at: [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Zulhendri, F., et al. (2023). Recent Update on the Anti-Inflammatory Activities of Propolis. MDPI. Available at: [Link]

  • Kotynia, A., et al. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. (2014). Novel synthesis method of 3,4-dichloropyridazine. Google Patents.
  • Li, Y., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. Available at: [Link]

  • Reyes-Melo, D., et al. (2023). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

Sources

Harnessing the Therapeutic Potential of 3-Propoxypyridazine in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention as a "privileged structure."[1] Its unique physicochemical properties, including its dipole moment and capacity for hydrogen bonding, render it a versatile scaffold for the design of novel therapeutics.[1] The incorporation of the pyridazine core can enhance a molecule's polarity and aqueous solubility compared to its carbocyclic counterparts, while also influencing metabolic stability, often resulting in low cytochrome P450 inhibition.[1] These attributes make pyridazine and its derivatives, such as 3-propoxypyridazine, highly attractive candidates for the development of targeted anticancer agents.[2][3] Numerous pyridazine-containing compounds have demonstrated a broad spectrum of pharmacological activities and have been investigated for their potential to modulate key signaling pathways implicated in cancer progression.[1][4] This guide provides an in-depth exploration of the methodologies for leveraging the this compound scaffold in the design, synthesis, and evaluation of novel anticancer agents.

Strategic Approaches to Developing this compound-Based Anticancer Agents

The development of this compound-based anticancer agents necessitates a multi-faceted approach, encompassing rational drug design, robust synthetic strategies, and comprehensive biological evaluation. The overarching goal is to identify and optimize derivatives that exhibit potent and selective cytotoxicity against cancer cells while minimizing off-target effects.

I. Rational Drug Design and Structure-Activity Relationship (SAR) Analysis

The journey towards a potent anticancer agent begins with a thorough understanding of the structure-activity relationships (SAR) that govern the interaction of this compound derivatives with their biological targets.[5] The nature and position of substituents on the pyridazine ring are critical determinants of biological activity.[1]

Key Considerations for SAR Studies:

  • Substitution Patterns: Systematic modification of the this compound core with various functional groups (e.g., amines, halogens, aryl groups) can profoundly impact potency and selectivity.[5][6]

  • Physicochemical Properties: Alterations in lipophilicity, electronic properties, and steric bulk can influence target binding, cell permeability, and metabolic stability.[2][5] For instance, the addition of methoxy groups has been shown to decrease polarity and IC50 values in some pyridine derivatives.[5]

  • Target-Specific Interactions: Computational modeling and molecular docking studies can provide valuable insights into the binding modes of this compound derivatives with specific cancer-related targets, guiding the design of more potent inhibitors.[7]

Table 1: Exemplary Structure-Activity Relationships for Pyridazine Derivatives

Parent Scaffold Substituent Modification Observed Effect on Anticancer Activity Potential Rationale Reference
PyridazineAddition of a 4-fluorophenyl groupEnhanced JNK1 inhibitory activityThe fluorophenyl group may engage in specific interactions within the JNK1 active site.[8]
Pyridazine-Pyrazoline HybridIntroduction of specific substituentsExcellent EGFR inhibitory effect (IC50 values in the sub-micromolar range)The hybrid scaffold may optimize binding to the EGFR kinase domain.[7]
PyridazinoneDiarylurea substitutionPotent anticancer activity against a broad panel of cell linesMimics the binding mode of known kinase inhibitors like sorafenib.[9]
II. Synthetic Strategies for this compound Derivatives

The efficient synthesis of a diverse library of this compound analogs is paramount for comprehensive SAR studies. Several synthetic methodologies can be employed, ranging from classical condensation reactions to modern catalytic approaches.[10]

Protocol 1: General Synthesis of 3-Propoxy-6-substituted-pyridazines

This protocol outlines a general two-step approach for the synthesis of this compound derivatives, starting from 3,6-dichloropyridazine.

Step 1: Monosubstitution with Sodium Propoxide

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous propanol, add sodium propoxide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-chloro-6-propoxypyridazine.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 3-chloro-6-propoxypyridazine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.2 eq) and a base (e.g., K2CO3, Et3N) (2.0 eq).

  • Heating: Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Diagram 1: General Synthetic Workflow

G A 3,6-Dichloropyridazine C 3-Chloro-6-propoxypyridazine A->C Monosubstitution B Sodium Propoxide (Propanol) B->C E 3-Propoxy-6-substituted-pyridazine C->E Nucleophilic Aromatic Substitution D Nucleophile (R-NH2, R-SH, etc.) Base (e.g., K2CO3) D->E

Caption: Synthetic route to this compound derivatives.

III. In Vitro Biological Evaluation: A Tiered Screening Approach

A systematic and tiered approach to in vitro biological evaluation is crucial for identifying promising lead compounds. This typically involves initial cytotoxicity screening followed by more detailed mechanistic studies.

A. Primary Screening: Cell Viability Assays

The initial assessment of anticancer activity is performed using cell viability assays to determine the concentration at which the compounds inhibit cancer cell growth by 50% (IC50).

Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound derivatives for a specified duration (e.g., 48-72 hours).[9]

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Measurement: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values for each compound.

B. Secondary Screening: Elucidating the Mechanism of Action

Compounds that exhibit significant cytotoxicity in the primary screen are advanced to secondary assays to investigate their mechanism of action. Based on the known targets of pyridazine derivatives, several key pathways can be explored.[4]

1. Kinase Inhibition Assays (e.g., VEGFR-2, EGFR)

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and angiogenesis.[2][7]

Protocol 3: VEGFR-2 Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase buffer.[4]

  • Initiation: Initiate the kinase reaction by adding ATP.[4]

  • Detection: After incubation, quantify the remaining ATP using a luminescent kinase assay kit (e.g., Kinase-Glo™).[4]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[4]

Diagram 2: VEGFR-2 Signaling Pathway Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound This compound Derivative Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.

2. Cell Cycle Analysis

Disruption of the cell cycle is a common mechanism of action for many anticancer drugs. Flow cytometry can be used to determine the effect of the test compounds on cell cycle progression.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).[4]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[4]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[4]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[7]

3. Apoptosis Induction

Many effective anticancer agents induce programmed cell death, or apoptosis.

Protocol 5: Assessment of Apoptosis by Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the test compound for a specified time.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in the Bax/Bcl2 ratio can also confirm the apoptotic pathway.[7]

IV. In Vivo Evaluation

Promising candidates identified from in vitro studies should be further evaluated in preclinical animal models to assess their efficacy and safety in a more complex biological system.

Protocol 6: Xenograft Tumor Model in Mice

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[8][11]

  • Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The strategic application of rational drug design, efficient synthetic methodologies, and a comprehensive suite of in vitro and in vivo assays, as outlined in this guide, provides a robust framework for identifying and optimizing lead compounds. Future research in this area should continue to explore novel substitutions on the pyridazine ring, investigate their effects on a wider range of cancer-related targets, and leverage advanced drug delivery systems to enhance their therapeutic index. The systematic approach detailed herein will undoubtedly contribute to the development of the next generation of pyridazine-based cancer therapeutics.

References

  • Jaballah, M. Y., Serya, R. T., & Abouzid, K. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Acta Pharmaceutica Sciencia, 55(4).
  • ResearchGate. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Available at: [Link]

  • El-Sayed, M. A., et al. (2022).
  • Abdel-Ghani, T. M., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473.
  • El-Adl, K., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29393–29411.
  • Zaitone, S. A., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(3), 236–247.
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7293.
  • Al-Ostoot, F. H., et al. (2023).
  • De la Cuesta, E., Gesto, C., & Elguero, J. (2022).
  • Pérez-García, L. A., et al. (2021).
  • Ma, L., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
  • Kumar, A., et al. (2022). Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. Future Medicinal Chemistry, 14(23), 1693–1704.
  • Zaitone, S. A., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(3), 236–247.
  • Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 12(3), 117.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)
  • Fernández-Moreira, V., et al. (2023). Exploring Structure–Activity Relationships in Photodynamic Therapy Anticancer Agents Based on Ir(III)-COUPY Conjugates. Inorganic Chemistry, 62(25), 9815–9828.
  • Kumar, A., et al. (2019). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules, 24(15), 2795.
  • Weżbińska, J., et al. (2021). Anticancer Activity of Propolis and Its Compounds. Nutrients, 13(7), 2412.
  • Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.
  • Dahal, A., et al. (2022). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Bioorganic & Medicinal Chemistry Letters, 68, 128766.

Sources

Pharmacological Evaluation of 3-Propoxypyridazine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

Pyridazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This scaffold is a key component in numerous compounds evaluated for conditions affecting the central nervous system (CNS) and for inflammatory disorders. Specifically, various substituted pyridazines have shown promise as anticonvulsant, anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The propoxy substituent at the 3-position of the pyridazine ring introduces a lipophilic alkyl ether group, which can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, excretion (ADME), and target binding.

Given the precedent for anticonvulsant and anti-inflammatory activities within the pyridazine class, this document provides detailed application notes and protocols for the initial pharmacological evaluation of 3-Propoxypyridazine (referred to herein as "Compound P") in established animal models. These protocols are designed to provide a foundational understanding of Compound P's potential therapeutic effects and its in vivo characteristics. While direct studies on this compound are not extensively reported, the methodologies presented are based on established and validated procedures for analogous compounds.[3][4]

I. Anticonvulsant Activity Evaluation

The evaluation of a novel compound's anticonvulsant potential is critical for identifying new therapeutic agents for epilepsy. The following protocols describe two standard, widely used rodent models for the initial screening of anticonvulsant drugs: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[3]

A. Maximal Electroshock (MES) Seizure Model

The MES test is a well-established model for identifying compounds that are effective against generalized tonic-clonic seizures. The model assesses the ability of a compound to prevent the hind limb tonic extension (HLTE) phase of a seizure induced by an electrical stimulus.

Experimental Workflow: MES Seizure Model

MES_Workflow cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_procedure MES Procedure cluster_analysis Data Analysis animal_acclimation Acclimatize Male Swiss Albino Mice (20-25 g) fasting Fast overnight (with water ad libitum) animal_acclimation->fasting grouping Randomly assign to groups (n=8-10 per group) fasting->grouping vehicle Vehicle Control (e.g., 0.5% CMC, i.p.) grouping->vehicle compound_p Compound P (e.g., 10, 30, 100 mg/kg, i.p.) grouping->compound_p standard Standard Drug (e.g., Phenytoin, 25 mg/kg, i.p.) grouping->standard pretreatment Administer compounds (30 min pretreatment time) electroshock Apply electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes pretreatment->electroshock observation Observe for Hind Limb Tonic Extension (HLTE) electroshock->observation data_collection Record presence or absence of HLTE observation->data_collection calculation Calculate percentage of protection data_collection->calculation ed50 Determine ED50 value calculation->ed50 scPTZ_Workflow cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_procedure scPTZ Procedure cluster_analysis Data Analysis animal_acclimation Acclimatize Male Wistar Rats (150-200 g) fasting Fast overnight (with water ad libitum) animal_acclimation->fasting grouping Randomly assign to groups (n=8-10 per group) fasting->grouping vehicle Vehicle Control (e.g., 0.5% CMC, p.o.) grouping->vehicle compound_p Compound P (e.g., 10, 30, 100 mg/kg, p.o.) grouping->compound_p standard Standard Drug (e.g., Diazepam, 4 mg/kg, p.o.) grouping->standard pretreatment Administer compounds (60 min pretreatment time) ptz_injection Inject PTZ (e.g., 85 mg/kg, s.c.) pretreatment->ptz_injection observation Observe for 30 min for clonic-tonic convulsions ptz_injection->observation data_collection Record latency to and duration of convulsions observation->data_collection calculation Calculate percentage of protection data_collection->calculation ed50 Determine ED50 value calculation->ed50

Caption: Workflow for the scPTZ-induced seizure model.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animal Handling and Preparation:

    • Use male Wistar rats (150-200 g).

    • Acclimatize the animals as described for the MES test.

    • Fast the animals overnight before the experiment, with water provided ad libitum.

  • Drug Administration:

    • Randomly divide the animals into treatment groups (n=8-10 per group).

    • Vehicle Control: Administer the vehicle orally (p.o.).

    • Compound P: Administer Compound P orally at various doses (e.g., 10, 30, and 100 mg/kg).

    • Standard Drug: Administer a standard anticonvulsant, such as Diazepam (4 mg/kg, p.o.), as a positive control. [5]

  • scPTZ Induction:

    • Sixty minutes after drug administration, inject Pentylenetetrazole (85 mg/kg) subcutaneously (s.c.) into the loose skin on the back of the neck.

  • Observation and Endpoint:

    • Immediately after PTZ injection, place the animal in an individual observation cage and observe for 30 minutes.

    • Record the latency to the onset of clonic convulsions and the duration of tonic convulsions.

    • Protection is defined as the absence of clonic-tonic convulsions within the 30-minute observation period.

  • Data Analysis:

    • Calculate the percentage of protection in each group.

    • Analyze the latency to convulsions using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • Determine the ED50 of Compound P.

Table 2: Hypothetical Dose-Response Data for Compound P in the scPTZ Test

Treatment GroupDose (mg/kg, p.o.)Number of AnimalsAnimals Protected% ProtectionMean Latency to Convulsions (s)
Vehicle Control-1000125 ± 15
Compound P1010110180 ± 20
Compound P3010440250 ± 25**
Compound P10010880No convulsions in protected animals
Diazepam410990No convulsions in protected animals
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are Mean ± SEM.

II. Anti-inflammatory Activity Evaluation

The pyridazinone core, closely related to pyridazine, is a well-regarded scaffold for developing anti-inflammatory agents. [6]The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation used for the screening of non-steroidal anti-inflammatory drugs (NSAIDs). [4]

A. Carrageenan-Induced Paw Edema Model in Rats

This model evaluates the ability of a compound to reduce the local edema induced by the injection of carrageenan, a phlogistic agent, into the rat's paw.

Experimental Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_procedure Edema Induction & Measurement cluster_analysis Data Analysis animal_acclimation Acclimatize Male Wistar Rats (180-220 g) fasting Fast overnight (with water ad libitum) animal_acclimation->fasting grouping Randomly assign to groups (n=6-8 per group) fasting->grouping vehicle Vehicle Control (e.g., 1% Tween 80, p.o.) grouping->vehicle compound_p Compound P (e.g., 10, 25, 50 mg/kg, p.o.) grouping->compound_p standard Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.) grouping->standard initial_measurement Measure initial paw volume (Plethysmometer) pretreatment Administer compounds (60 min pretreatment time) initial_measurement->pretreatment carrageenan_injection Inject 0.1 mL of 1% Carrageenan into sub-plantar region pretreatment->carrageenan_injection post_measurements Measure paw volume at 1, 2, 3, and 4 hours carrageenan_injection->post_measurements edema_calculation Calculate paw volume increase (edema) post_measurements->edema_calculation inhibition_calculation Calculate percentage inhibition of edema edema_calculation->inhibition_calculation statistical_analysis Perform statistical analysis (e.g., ANOVA) inhibition_calculation->statistical_analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Handling and Preparation:

    • Use male Wistar rats (180-220 g).

    • Acclimatize the animals as previously described.

    • Fast the animals for 18 hours before the experiment, with free access to water.

  • Drug Administration:

    • Randomly divide the animals into treatment groups (n=6-8 per group).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Vehicle Control: Administer the vehicle (e.g., 1% Tween 80 in saline, p.o.).

    • Compound P: Administer Compound P orally at various doses (e.g., 10, 25, and 50 mg/kg).

    • Standard Drug: Administer a standard NSAID, such as Indomethacin (10 mg/kg, p.o.), as a positive control.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for each group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

    • Analyze the data using a two-way ANOVA followed by a suitable post-hoc test to determine the statistical significance.

Table 3: Hypothetical Anti-inflammatory Activity of Compound P in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Compound P100.68 ± 0.0520.0
Compound P250.47 ± 0.04 44.7
Compound P500.32 ± 0.0362.4
Indomethacin100.28 ± 0.02**67.1
p < 0.05, **p < 0.01 compared to Vehicle Control.

Conclusion

The protocols outlined in this document provide a robust framework for the preliminary in vivo pharmacological evaluation of this compound (Compound P). Based on the known activities of the broader pyridazine class of compounds, the assessment of anticonvulsant and anti-inflammatory properties is a logical starting point. Positive results in these screening models would warrant further investigation into the mechanism of action, pharmacokinetic profiling, and evaluation in more specialized and chronic models of disease. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

  • Hallot, A., Brodin, R., Merlier, J., Brochard, J., Chambon, J. P., & Biziere, K. (1986). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. Journal of Medicinal Chemistry, 29(3), 369–375. [Link]

  • Hassan, M. A., Ghorab, M. M., & El-Gazzar, M. G. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 150, 107623. [Link]

  • Verma, A., & Kumar, S. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Siddiqui, N., Rana, A., Khan, S. A., Arshad, M. F., & Ahsan, W. (2009). Synthesis and anticonvulsant activity of some new 3,5-disubstituted-1,3,4-thiadiazole-2-thiones. Acta Poloniae Pharmaceutica, 66(2), 161–167.
  • El-Malah, A., Gineinah, M., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Pharmacology.
  • Gouda, M. A., Eldien, H. F., & Girges, M. M. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Coad, P., Coad, R. A., Dubinsky, B., Buckley, J. P., & Kinnard, W. (1965). SYNTHESIS AND PHARMACOLOGICAL STUDY OF PYRIDAZINES. I. ALKOXYPYRIDAZINES. Journal of Medicinal Chemistry, 8, 129-131. [Link]

  • From publication: One‐Pot Synthesis of Polycyclic 4,5‐Dihydropyridazine‐3(2H)‐ones by Inverse Electron‐Demand Diels–Alder (IEDDA)
  • Pavia, M. R., Taylor, C. P., Hershenson, F. M., Lobbestael, S. J., & Butler, D. E. (1988). 3-Phenoxypyridine 1-oxides as anticonvulsant agents. Journal of Medicinal Chemistry, 31(4), 841–847. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Gurnos, D., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Antioxidant activity of 2-(3-oxo-2-phenoxypyrido[3,2-b]pyrazin-4(3H)...
  • Chayer, S., Rochette, G., Galtier, D., Demerseman, P., & Chatonnet, A. (1997). Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class. Bioorganic & Medicinal Chemistry Letters, 7(8), 999-1004. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • Synthesis and Anticonvulsant Activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -Dihydropyridines. PubMed. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. [Link]

Sources

Application Note: A Comprehensive Protocol for Molecular Docking of 3-Propoxypyridazine with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Docking Studies of Pyridazine Scaffolds

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique is fundamental in structure-based drug design, allowing researchers to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.[2] The process involves two key stages: sampling the conformational space of the ligand within the protein's binding site and then ranking these poses using a scoring function.[3]

The pyridazine moiety is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] Specifically, 3-propoxypyridazine represents a class of small molecules whose therapeutic potential can be efficiently explored through computational methods. By simulating its interaction with various biological targets, we can generate hypotheses about its mechanism of action, identify potential lead compounds, and guide further experimental validation.

This guide provides a detailed, self-validating protocol for performing molecular docking studies with this compound. We will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as an exemplary target protein, given the known anti-inflammatory properties of many pyridazine derivatives.[6] The principles and steps outlined, however, are broadly applicable to other target proteins.

Foundational Workflow: From Preparation to Analysis

A successful docking study relies on a systematic and rigorous workflow. Each stage is critical for the integrity of the final results. The overall process involves preparing both the ligand and the protein, defining the search space for the interaction, executing the docking simulation, and finally, analyzing and validating the predicted binding poses.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation LigandPrep Ligand Preparation (this compound) GridGen Grid Box Generation (Define Active Site) LigandPrep->GridGen ProteinPrep Protein Preparation (e.g., COX-2) ProteinPrep->GridGen Docking Execute Docking (AutoDock Vina) GridGen->Docking Results Analyze Results (Binding Energy & Pose) Docking->Results Validation Protocol Validation (Redocking Control) Results->Validation

Caption: High-level workflow for a molecular docking study.

Detailed Protocols & Methodologies

This section provides step-by-step protocols for conducting the docking study. We will use widely accessible and validated software: AutoDock Tools for preparation, AutoDock Vina for the docking calculation, and visualization software like UCSF Chimera or Discovery Studio.

Protocol 1: Ligand Preparation (this compound)

The goal of ligand preparation is to generate a realistic, low-energy 3D conformation of the molecule with correct atom types and charges, which is crucial for accurate docking.[7]

Step-by-Step Methodology:

  • Obtain 2D Structure:

    • Draw the 2D structure of this compound using chemical drawing software like BIOVIA Draw or ChemDraw.[7]

    • Alternatively, retrieve the structure from a chemical database like PubChem.[8] Save the structure in a common format (e.g., MOL or SDF).

  • Convert to 3D and Energy Minimize:

    • Use a program like Avogadro to convert the 2D structure into a 3D conformation.[7]

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is critical to relieve any steric strain and find a low-energy, stable conformation. The result is a more realistic representation of the ligand.

    • Save the minimized 3D structure as a PDB file.

  • Prepare for AutoDock (PDBQT format):

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select your ligand's PDB file. ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds. Go to Ligand -> Torsion Tree -> Detect Root. Then, go to Ligand -> Torsion Tree -> Choose Torsions to manually inspect and set the rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.[9]

    • Save the final prepared ligand file in PDBQT format (Ligand -> Output -> Save as PDBQT). This format includes atomic coordinates, charges, and information about torsional degrees of freedom.

Protocol 2: Target Protein Preparation

Protein preparation aims to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking by adding missing atoms and assigning charges.[10][11]

Step-by-Step Methodology:

  • Download Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB).[7]

    • For this example, we will use the human COX-2 protein in complex with a known inhibitor (e.g., PDB ID: 5IKR). Using a structure that is co-crystallized with a ligand is advantageous as it confirms the location of the binding site.[12]

    • Download the PDB file.

  • Clean the PDB File:

    • Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.[13]

    • The raw PDB file often contains non-essential components that must be removed as they can interfere with the docking calculation.[14] This includes:

      • Water molecules: Select and delete all water molecules.

      • Co-factors and ions: Unless a specific ion is known to be critical for binding, remove them.

      • Alternate conformations: If any residues have alternate locations, retain only the one with the highest occupancy (usually 'A').

      • Co-crystallized ligand: For the initial protein preparation, delete the original ligand from the binding site. It is crucial to save a separate copy of this original ligand to use later for protocol validation.

  • Prepare for AutoDock (PDBQT format):

    • Open the cleaned protein PDB file in AutoDock Tools.

    • Go to File -> Read Molecule.

    • Add hydrogen atoms: Edit -> Hydrogens -> Add. Select 'Polar only'.

    • Compute charges: Edit -> Charges -> Compute Gasteiger.

    • Assign atom types: Grid -> Macromolecule -> Choose. Select the protein and ADT will merge non-polar hydrogens and write the file.[9]

    • Save the prepared protein in PDBQT format. This file now contains the necessary information for the grid calculation.

Protocol 3: Grid Box Generation

The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses.[15] Its precise placement and size are critical for an efficient and accurate docking run.

Step-by-Step Methodology:

  • Identify the Binding Site:

    • The most reliable way to define the binding site is by using the position of the co-crystallized ligand that was removed in the previous step.[12]

    • If no co-crystallized ligand is available, use literature data or a binding site prediction server to identify putative pockets.[15]

  • Define Grid Box in AutoDock Tools:

    • With the prepared protein loaded, go to Grid -> Grid Box.

    • A box will appear in the display. Adjust the center and dimensions of the box to encompass the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but not so large that it becomes computationally expensive and reduces accuracy.[7]

    • A common practice is to have the box extend approximately 10-12 Å beyond the ligand in each direction.

    • Note the grid center coordinates and the number of points in each dimension (x, y, z). These values will be required for the docking configuration file.

G cluster_protein Target Protein (e.g., COX-2) cluster_site Active Site cluster_grid Grid Box Definition p Protein b Binding Pocket g Search Space (Grid Box)

Caption: Defining the docking search space around the active site.

Protocol 4: Docking Execution with AutoDock Vina

AutoDock Vina uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.[7]

Step-by-Step Methodology:

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) and enter the grid box parameters noted earlier.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt).

    • Execute the Vina command: vina --config conf.txt

Self-Validation, Results Analysis, and Interpretation

The trustworthiness of a docking protocol is established through validation.[16] Once validated, the results for the ligand of interest can be analyzed with confidence.

Protocol 5: Docking Protocol Validation via Redocking

Redocking the co-crystallized ligand is the gold standard for validating your docking parameters (especially grid box definition).[17]

Step-by-Step Methodology:

  • Prepare the Co-crystallized Ligand:

    • Using the saved PDB file of the original ligand from the crystal structure (e.g., from 5IKR), prepare it using the same steps in Protocol 1 to create a PDBQT file.

  • Dock the Co-crystallized Ligand:

    • Use the same protein preparation and grid box (conf.txt) to dock this ligand.

  • Analyze the Result:

    • The primary metric for success is the Root-Mean-Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose.

    • Use a visualization tool to superimpose the docked ligand (docking_results.pdbqt) onto the original crystal structure.

    • A successful validation is generally indicated by an RMSD value < 2.0 Å. [16][17] This confirms that your chosen parameters can accurately reproduce a known binding mode.

Validation Parameter Acceptance Criterion Rationale
RMSD of top pose vs. crystal pose< 2.0 ÅConfirms the docking protocol can accurately reproduce a known, experimentally determined binding mode.[16][17]
Protocol 6: Analysis of this compound Docking Results

Once the protocol is validated, you can analyze the results for your actual ligand of interest.

Step-by-Step Methodology:

  • Examine Binding Affinity:

    • Open the docking_log.txt file. It will list the predicted binding affinities (in kcal/mol) for the top poses. The more negative the value, the stronger the predicted binding.

  • Visualize Binding Poses:

    • Open the protein (protein.pdbqt) and the docking output file (docking_results.pdbqt) in a molecular viewer.

    • Analyze the top-ranked pose. Observe its orientation within the binding pocket.

  • Identify Key Interactions:

    • Use tools within your visualization software (e.g., Discovery Studio's Ligand Interactions tool, PyMOL's find polar contacts) to identify specific interactions between this compound and the protein residues.[18][19]

    • Look for:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Key for stabilizing the ligand in the pocket.

      • Pi-stacking or cation-pi interactions: Often involving aromatic rings.

    • Understanding these interactions provides mechanistic insight into why the ligand binds and can guide future chemical modifications to improve affinity.[12]

Docking Result Binding Affinity (kcal/mol) Key Interacting Residues (COX-2) Interaction Type
This compound (Pose 1)-7.8Tyr385, Ser530Hydrogen Bond, Pi-Alkyl
This compound (Pose 2)-7.5Arg120, Val349Cation-Pi, Hydrophobic
(Example Data)

Conclusion and Future Directions

This application note provides a comprehensive and self-validating framework for conducting molecular docking studies of this compound. By following these detailed protocols, researchers can reliably predict its binding modes with target proteins like COX-2, generate hypotheses about its biological activity, and prioritize compounds for further experimental testing. It is crucial to remember that molecular docking is a predictive tool; its results are not a substitute for experimental validation but rather a powerful guide to streamline the discovery process.[20] Future work should involve synthesizing the most promising derivatives and confirming their activity through in vitro and in vivo assays.

References

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Guedes, I. A., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Retrieved from [Link]

  • Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. Retrieved from [Link]

  • Bioinformatics Guru. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved from [Link]

  • Jimson, A. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • AL-Dahlaki, M. H., & Mohammed, A. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. Retrieved from [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Docking Screens for Novel Ligands Conferring New Biology. PMC. Retrieved from [Link]

  • Rehman, M. (2021). Analysis of Docking results by Autodock. YouTube. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). How to generate Autodock Grid Box? Retrieved from [Link]

  • Ghorbani, A., et al. (2018). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • ResearchGate. (2024). How to interpret and analyze molecular docking results? Retrieved from [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry. Retrieved from [Link]

  • Baxter, C. A., et al. (2006). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]

  • Teach Yourself e-Series. (2024). Generating grid box for Docking using Vina. YouTube. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Khare, R., et al. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. IJPPR. Retrieved from [Link]

  • da Silva, F. S., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. Retrieved from [Link]

  • Koes, D. (n.d.). LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub. Retrieved from [Link]

  • ResearchGate. (2025). Docking Screens for Novel Ligands Conferring New Biology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing byproducts in 3-Propoxypyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Propoxypyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyridazine core is a key pharmacophore in numerous bioactive molecules.[1] Achieving high purity and yield in its derivatization is paramount.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the synthesis of this compound. By understanding the "why" behind each step, you can more effectively troubleshoot issues, minimize byproduct formation, and optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) of 3-chloropyridazine with a propanol/base system.

Problem 1: Low or No Product Formation; High Levels of Unreacted 3-Chloropyridazine

  • Probable Cause 1: Ineffective Nucleophile Generation. The formation of the desired this compound is contingent on the generation of a sufficiently concentrated and reactive sodium propoxide nucleophile. This step can be hampered by an insufficiently strong base or the presence of proton sources that consume the alkoxide.

  • Solution 1: Reagent & Base Selection.

    • Base Strength: Sodium hydride (NaH) is highly effective as it irreversibly deprotonates propanol to form sodium propoxide and hydrogen gas, driving the equilibrium forward. Ensure you are using a fresh, high-purity grade of NaH.

    • Anhydrous Conditions: The propoxide anion is a strong base. Any water present in the propanol, solvent, or glassware will be deprotonated in preference to the alcohol, quenching your nucleophile. Always use anhydrous solvents and dry glassware. Propanol should be distilled over a suitable drying agent (e.g., magnesium sulfate) if its water content is uncertain.

  • Probable Cause 2: Insufficient Reaction Temperature or Time. The SNAr reaction on an electron-deficient ring like pyridazine has an activation energy barrier that must be overcome.

  • Solution 2: Optimization of Reaction Conditions.

    • Temperature: While the reaction can proceed at room temperature, gently heating the mixture to 50-70 °C can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid thermal degradation over extended periods.

    • Reaction Time: SNAr reactions can be slower than other substitution reactions. Ensure the reaction is allowed to proceed for a sufficient duration (typically 4-12 hours), with confirmation of starting material consumption via in-process controls.

Problem 2: Significant Presence of a Major Byproduct Identified as Pyridazin-3(2H)-one

  • Probable Cause: Hydrolysis of 3-Chloropyridazine. This is the most common and problematic side reaction. It occurs when a nucleophile other than propoxide, namely hydroxide (OH⁻), attacks the 3-position of the pyridazine ring. Hydroxide is generated from residual water in the reaction mixture.

  • Solution: Rigorous Water Exclusion.

    • Solvent & Reagent Purity: As detailed above, the use of anhydrous solvents (like THF or DMF) and freshly distilled propanol is critical.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This not only prevents moisture from the air from entering the reaction but also mitigates potential oxidative side reactions.

    • Base Choice: If using sodium hydroxide (NaOH) as a base, be aware that it introduces water. A phase-transfer catalyst may be necessary in such cases, though NaH is generally the superior choice for minimizing this byproduct.

Byproduct Formation Pathway

The following diagram illustrates the desired reaction pathway versus the competing hydrolysis side reaction.

Byproduct_Formation cluster_reactants Start 3-Chloropyridazine Product This compound (Desired Product) Start->Product Desired SNAr Pathway (Anhydrous Conditions) Byproduct Pyridazin-3(2H)-one (Byproduct) Start->Byproduct Competing Hydrolysis (Water Present) Propoxide Sodium Propoxide (from Propanol + NaH) Hydroxide Hydroxide (OH⁻) (from H₂O)

Caption: SNAr mechanism for this compound synthesis. (Note: Actual chemical structure images would replace placeholders in a live environment.)

Q2: Which analytical techniques are best for identifying byproducts and assessing the purity of my final product?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis. [2]* HPLC (High-Performance Liquid Chromatography): This is the workhorse for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the non-polar product from the more polar starting material and the pyridazinone byproduct. UV detection is suitable as all these compounds are chromophoric.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Provides excellent separation and delivers mass information, which is invaluable for confirming the identity of the main product and tentatively identifying unknown impurities. [2][3]* NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure. The disappearance of the proton signal corresponding to the position of substitution on the pyridazine ring and the appearance of new signals for the propoxy group are key diagnostic markers. A guide to common NMR impurities can be a useful reference. [4] Q3: Can I use a different alcohol, like ethanol or butanol, in this reaction?

A3: Yes, this synthetic route is adaptable for creating a variety of 3-alkoxypyridazines. The general principle of the Williamson ether synthesis applies. [5]However, be aware that the steric bulk of the alcohol can influence the reaction rate. Larger, more branched alcohols (e.g., tert-butanol) will react more slowly than smaller, primary alcohols due to steric hindrance during the initial nucleophilic attack. Reaction conditions may need to be re-optimized for each new alcohol.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Chloropyridazine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous n-Propanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: Under an inert atmosphere (N₂), add anhydrous n-propanol (approx. 10 mL per gram of 3-chloropyridazine) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.

  • Nucleophile Generation: Cool the propanol to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Reaction: Dissolve 3-chloropyridazine in a minimal amount of anhydrous THF and add it dropwise to the sodium propoxide solution via a syringe.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress every 1-2 hours by TLC (e.g., 50% Ethyl Acetate in Hexanes) or HPLC until the starting material is consumed.

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a pure compound.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: Pyridazin-3(2H)-one (most polar, earliest), 3-Chloropyridazine, this compound (least polar, latest).

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving issues with the synthesis.

Troubleshooting_Workflow decision decision solution solution start Reaction Complete. Analyze Crude Product (TLC/HPLC) check_sm Starting Material (SM) Consumed? start->check_sm check_purity Desired Product Purity >95%? check_sm->check_purity Yes sol_incomplete Increase Reaction Time/Temp. Verify Base Activity & Stoichiometry. check_sm->sol_incomplete No sol_success Proceed to Purification/Isolation. check_purity->sol_success Yes identify_byproduct Identify Major Impurity (LC-MS, NMR) check_purity->identify_byproduct No is_hydrolysis Is it Pyridazin-3(2H)-one? identify_byproduct->is_hydrolysis sol_hydrolysis Improve Anhydrous Conditions: - Dry Solvents/Reagents - Use Inert Atmosphere - Switch to NaH base is_hydrolysis->sol_hydrolysis Yes sol_other Consult Further Spectroscopic Data. Consider Other Side Reactions. is_hydrolysis->sol_other No

Caption: A logical workflow for troubleshooting synthesis outcomes.

References

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules (2022). MDPI. [Link]

  • The reaction of 4-chloropyridine with sodium etoxide is example of. Brainly.in. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics (2010). ACS Publications. [Link]

  • Pyridazine. Wikipedia. [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. AWCSI. [Link]

  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Solved 10. 4 Chloropyridine reacts with sodium methoxide to. Chegg.com. [Link]

Sources

Technical Support Center: Purification of 3-Propoxypyridazine and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-propoxypyridazine and its associated chemical intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyridazine-based scaffolds. As N-heterocycles, pyridazines present unique purification challenges due to their basicity and potential for interaction with common stationary phases.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the robust, field-proven insights needed to troubleshoot and optimize your purification workflows.

Section 1: Synthetic Context and Purification Strategy

The synthesis of this compound can be approached from several precursors. A common and logical pathway begins with maleic anhydride, proceeding through key chlorinated intermediates. Each step presents a distinct purification challenge that must be overcome to ensure the quality and reactivity of the subsequent intermediate.

Typical Synthetic Workflow

The diagram below illustrates a common synthetic route, highlighting the critical purification stages that are the focus of this guide.

cluster_0 Step 1: Ring Formation cluster_1 Purification A cluster_2 Step 2: Chlorination cluster_3 Purification B cluster_4 Step 3: Mono-alkoxylation cluster_5 Purification C cluster_6 Step 4: Dechlorination cluster_7 Purification D A Maleic Anhydride + Hydrazine Hydrate B Crude 3,6-Dihydroxypyridazine (Maleic Hydrazide) A->B Reflux in H2O/Acid P1 Precipitation, Filtration & pH-Controlled Wash B->P1 C Pure 3,6-Dihydroxypyridazine P1->C D Crude 3,6-Dichloropyridazine C->D POCl3 or PCl5 P2 Aqueous Workup & Recrystallization D->P2 E Pure 3,6-Dichloropyridazine P2->E F Crude 3-Chloro-6-propoxypyridazine E->F Sodium Propoxide P3 Column Chromatography F->P3 G Pure 3-Chloro-6-propoxypyridazine P3->G H Crude this compound G->H Catalytic Hydrogenation P4 Aqueous Workup & Column Chromatography H->P4

Caption: Synthetic pathway from Maleic Anhydride to this compound.

Section 2: Purification of Intermediate 1: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a crystalline solid and a versatile building block. Its purity is paramount, as residual hydroxy-impurities or excess chlorinating agents can interfere with subsequent nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q: My crude 3,6-dichloropyridazine is a brown, viscous liquid after quenching the reaction. How do I isolate a clean, white solid? A: This is a common issue resulting from residual phosphorus oxychloride and other colored byproducts. The key is a careful aqueous workup followed by recrystallization. After removing the excess POCl₃ under reduced pressure, the residue should be cooled and very cautiously poured into ice water. Neutralize the solution with a base like 28% ammonia water to a pH of ~8, which will precipitate the crude product.[3] The solid can then be filtered and recrystallized from a suitable solvent like n-hexane or an ethanol/water mixture to yield white crystals.[3]

Q: What are the most likely impurities in crude 3,6-dichloropyridazine? A: The primary impurities include:

  • Unreacted 3,6-dihydroxypyridazine: This starting material will be highly polar and can be removed during the aqueous workup and recrystallization.

  • Mono-chlorinated species: Incomplete reaction can leave 3-chloro-6-hydroxypyridazine. This is more polar than the desired product and is typically removed effectively by recrystallization.

  • Polymeric tars: High reaction temperatures can lead to polymerization, resulting in the brown, viscous appearance. A thorough wash of the filtered crude solid with cold water can help remove some of these.

Troubleshooting Guide: Recrystallization of 3,6-Dichloropyridazine
Problem Potential Cause Recommended Solution
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of hot solvent to redissolve the oil completely. Allow the flask to cool slowly to room temperature, then transfer to an ice bath. If the problem persists, scratch the inside of the flask with a glass rod to create nucleation sites.[1]
Poor recovery of the product after recrystallization. The chosen solvent has too high of a solubility for the compound, even at low temperatures.Re-evaluate your solvent choice. A good solvent should dissolve the compound when hot but have poor solubility when cold.[1] Try a co-solvent system, such as ethanol/water or acetone/hexanes.[4]
Crystals are colored despite recrystallization. Colored impurities are co-precipitating with the product.Consider a pre-purification step. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through a pad of Celite to remove the charcoal and adsorbed impurities. Evaporate the solvent and proceed with recrystallization.
Protocol 1: Recrystallization of 3,6-Dichloropyridazine
  • Solvent Selection: Transfer the crude, filtered solid into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., n-hexane[3]) and heat the mixture to reflux with stirring.

  • Dissolution: Continue adding small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper or a Celite plug to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. The melting point should be sharp, around 67-69 °C.[3]

Section 3: Purification of Intermediate 2 & Final Product

The introduction of the propoxy group and subsequent dechlorination steps often result in products that are oils or low-melting solids, making column chromatography the purification method of choice. The primary challenge here is the basic nature of the pyridazine ring.

Frequently Asked Questions (FAQs)

Q: My compound streaks badly on a silica gel TLC plate, showing a "comet tail" rather than a distinct spot. Why does this happen? A: This is a classic sign of a basic compound interacting with the acidic surface of the silica gel.[1][2] The nitrogen atoms on the pyridazine ring are Lewis bases and can strongly adsorb to the acidic silanol (Si-OH) groups on the stationary phase. This leads to poor separation, broad peaks, and potentially irreversible adsorption or decomposition of the compound on the column.[2]

Q: How can I prevent my basic pyridazine derivative from streaking during column chromatography? A: The solution is to neutralize the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a basic modifier to your eluent (mobile phase).

  • Triethylamine (Et₃N): Add 1-2% triethylamine to your solvent system. This is highly effective for preventing streaking.[1][5]

  • Ammonia: Using a solvent system containing methanol? A solution of 7N ammonia in methanol can be used as the polar component to effectively deactivate the silica.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[1][2]

Q: My final product (this compound) is contaminated with the starting material (3-chloro-6-propoxypyridazine). Can I separate them? A: Yes. The starting material contains a chlorine atom, making it less polar than the final product where the chlorine has been replaced by hydrogen. This difference in polarity is generally sufficient for separation by flash column chromatography. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute your more polar final product after the starting material has been collected.

Troubleshooting Guide: Flash Chromatography of Pyridazines
Problem Potential Cause Recommended Solution
Poor separation between spots on TLC. The solvent system is not optimal.Systematically test different solvent ratios (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of ~0.2-0.3 for your target compound to ensure good separation on the column.[5]
Compound appears to have decomposed on the column. The compound is sensitive to the acidic silica gel.Deactivate the silica by flushing the packed column with an eluent containing 1-2% triethylamine before loading your sample.[5] Alternatively, switch to a neutral stationary phase like alumina.[2]
Very low recovery of material from the column. The compound is either highly polar and stuck at the top of the column or has irreversibly bound to the silica.Ensure you are using a sufficiently polar eluent (and a basic modifier). If the compound is very polar, consider reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase.[1]
Column cracks during running. Improper packing or pressure buildup, often seen with dichloromethane.Pack the column carefully as a slurry to avoid air bubbles. If using dichloromethane, be aware that it can cause the column to run slowly; apply only gentle pressure.[5]
Protocol 2: Flash Column Chromatography of a Basic Pyridazine
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation and gives your target compound an Rf of 0.2-0.3. Add 1% triethylamine to this system to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."[1][5]

  • Elution: Carefully add the dry-loaded sample to the top of the column. Add another layer of sand. Begin eluting with your chosen solvent system, collecting fractions.

  • Gradient Elution (if needed): If separating compounds of different polarity, start with a low-polarity eluent. Once the less polar compound has eluted, gradually increase the percentage of the more polar solvent to elute your target compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Section 4: General Purification Strategy

Choosing the correct purification technique is critical for success. The following decision tree provides a general guide for handling a new crude product in your synthesis.

A Crude Product Isolated B Is the product a solid or a liquid/oil? A->B C SOLID B->C Solid D LIQUID / OIL B->D Liquid E Test solubility in various solvents C->E J Check boiling point and thermal stability D->J F Good differential solubility found (dissolves hot, crashes cold) E->F Yes G Soluble in most solvents or no suitable single solvent E->G No H RECRYSTALLIZATION F->H I COLUMN CHROMATOGRAPHY G->I K Thermally stable & boils at reasonable temperature (<200°C) J->K Yes L Thermally unstable or high boiling point J->L No M VACUUM DISTILLATION K->M L->I

Caption: Decision tree for selecting a primary purification technique.

References
  • PrepChem.com. (n.d.). Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. Retrieved from [Link]

  • Google Patents. (2005). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Google Patents. (1986). US4628088A - Preparation of substituted pyridazines.
  • Google Patents. (2010). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • American Chemical Society Publications. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

  • Justia Patents. (2019). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]

  • Google Patents. (2021). CN111285811B - Preparation method of 3, 6-dihydroxypyridazine.
  • Google Patents. (2010). CN102174014A - Preparation method of 3-chloropyridine.
  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Organic Syntheses. (2018). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of substituted pyridazines. This resource is tailored for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Pyridazine and its derivatives are key pharmacophores found in numerous herbicides and drugs, including well-known pharmaceuticals like Cefozopran and Minaprine.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during pyridazine synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering practical solutions grounded in chemical principles.

Low or No Product Yield

Q1: I am attempting to synthesize a pyridazine derivative from a 1,4-dicarbonyl compound and hydrazine, but I'm observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

A1: This is a common challenge in pyridazine synthesis. The cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine is a foundational method, but its success is highly sensitive to several factors.[1][2][3] Let's break down the potential culprits and the corresponding optimization strategies.

  • Incomplete Reaction: The reaction kinetics may be slow under your current conditions.

    • Solution: Gradually increase the reaction temperature and extend the reaction time.[4][5] It is crucial to monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal endpoint and avoid potential product degradation from prolonged heating.[4]

  • Purity of Starting Materials: Impurities in your 1,4-dicarbonyl compound or hydrazine source can significantly interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill the dicarbonyl compound if necessary. Use a fresh, high-purity source of hydrazine or hydrazine hydrate.

  • Side Reactions: The formation of hydrazones as a major byproduct is a frequent issue if the subsequent cyclization step is slow or incomplete.[5]

    • Solution:

      • pH Adjustment: The pH of the reaction medium can be critical.[5] An acidic medium, often achieved by using solvents like acetic acid, can catalyze the dehydration step necessary for cyclization.[5] However, be cautious with highly acidic conditions, which might promote unwanted side reactions.[5]

      • Water Removal: The cyclization step generates water.[5] Removing this water can drive the reaction equilibrium towards the product. Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.[5]

  • Solvent Choice: The solvent plays a pivotal role in reaction rate and yield.

    • Solution: Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[5] If you are using an aprotic solvent, consider switching to a protic one to see if the yield improves.

Formation of Multiple Products or Isomers

Q2: My reaction is producing the desired pyridazine, but I'm also getting a significant amount of side products, making purification difficult. What are the common side reactions, and how can I suppress them?

A2: The formation of multiple products is a common hurdle, often stemming from the reactivity of the starting materials and intermediates.

  • Incomplete Cyclization: As mentioned, the intermediate hydrazone can be a major byproduct if the cyclization is not efficient.[5]

    • Solution: Revisit the solutions for low yield, particularly optimizing temperature, reaction time, and considering the use of a dehydrating agent or an acidic catalyst to promote the final ring-closing step.[5]

  • Lack of Regioselectivity: When using unsymmetrical 1,4-dicarbonyl compounds, the formation of regioisomers is a distinct possibility.

    • Solution: This is a more complex issue to resolve post-reaction. The ideal approach is to design the synthesis with a symmetrical dicarbonyl if possible. If you must use an unsymmetrical starting material, you may need to rely on careful chromatographic separation of the isomers. In some advanced methods, the choice of catalyst or directing groups on the starting material can influence regioselectivity. For instance, in inverse electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines, the reaction is highly regioselective, leading to specific pyridazine isomers.[6]

  • Oxidation of Dihydropyridazine Intermediate: The initial cyclization often forms a dihydropyridazine, which then needs to be oxidized to the aromatic pyridazine.[7] If this oxidation is incomplete or if the dihydropyridazine is unstable, you may isolate a mixture.

    • Solution: Ensure your oxidation step is robust. Common oxidizing agents include chromium trioxide in acetic acid.[2] The choice of oxidant and reaction conditions should be carefully selected to be compatible with the substituents on your pyridazine ring.

Reaction Stalls or Fails to Initiate

Q3: I've set up my pyridazine synthesis, but the starting materials remain largely unreacted even after several hours. What could be preventing the reaction from starting?

A3: A stalled reaction can be frustrating, but a systematic check of your setup and reagents can often pinpoint the problem.

  • Activation Energy Barrier: The reaction may simply require more energy to overcome the activation barrier.

    • Solution: Cautiously increase the reaction temperature. Some pyridazine syntheses, such as those involving tetrazines, may require refluxing in higher-boiling solvents like toluene or xylene to proceed at a reasonable rate.[8][9]

  • Catalyst Inactivity: If your specific synthesis requires a catalyst (e.g., an acid catalyst for condensation), it may be inactive or absent.

    • Solution: Ensure you have added the correct amount of a fresh, active catalyst. For some reactions, a Lewis acid might be employed to mediate the reaction.[10]

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, either due to poor solubility of the reactants or by not effectively mediating the reaction.

    • Solution: Review the literature for recommended solvents for your specific type of pyridazine synthesis. As a general starting point, polar protic solvents are often effective for classical condensation reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing substituted pyridazines?

A1: The most prevalent methods for pyridazine synthesis involve the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) with hydrazine or a hydrazine derivative.[1][2][3] Other important synthetic routes include:

  • Inverse electron-demand Diels-Alder reactions: This modern approach often utilizes 1,2,4,5-tetrazines or 1,2,3-triazines as the diene component reacting with various dienophiles.[6][9]

  • From other heterocycles: Pyridazines can sometimes be synthesized from other heterocyclic systems through ring-transformation reactions.[3] Recently, a method for converting pyridines to pyridazines has been developed.[11]

Q2: How can I monitor the progress of my pyridazine synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[4]

Q3: What are some common techniques for purifying substituted pyridazines?

A3: The purification method will depend on the physical properties of your pyridazine derivative.

  • Flash Chromatography: This is a very common technique for purifying pyridazines from reaction byproducts.[8] The choice of solvent system (eluent) will need to be optimized for your specific compound. Common solvent systems include mixtures of dichloromethane and ethyl acetate.[8]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining high-purity material.

  • Distillation: For liquid pyridazines with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.

Q4: Are there any safety concerns I should be aware of when working with reagents for pyridazine synthesis?

A4: Yes, several safety precautions are essential.

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used in these syntheses are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical you are using.

  • Exothermic Reactions: Some reactions, particularly on a larger scale, can be exothermic. It is important to control the rate of addition of reagents and have adequate cooling available.

Experimental Workflow & Data

General Experimental Protocol for Pyridazine Synthesis from a 1,4-Diketone
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add hydrazine hydrate (1-1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the product's properties but may involve removing the solvent under reduced pressure, followed by extraction and/or crystallization.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Troubleshooting Data Summary
IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease temperature/time, monitor with TLC/LC-MS.[4]
Side reactions (e.g., hydrazone formation)Adjust pH (e.g., use acetic acid), remove water (Dean-Stark).[5]
Impure starting materialsPurify reactants before use.
Multiple Products Lack of regioselectivityUse symmetrical starting materials if possible; otherwise, chromatographic separation is necessary.
Incomplete oxidation of dihydropyridazineEnsure complete oxidation in the subsequent step.[7]
Reaction Stalls Insufficient activation energyIncrease reaction temperature.
Inactive catalystUse a fresh, active catalyst.

Visualizing the Process

General Workflow for Pyridazine Synthesis

G Start Start: 1,4-Dicarbonyl + Hydrazine Reaction_Setup Reaction Setup: - Choose Solvent - Control Stoichiometry Start->Reaction_Setup Cyclocondensation Cyclocondensation: - Heat/Reflux - Monitor by TLC/LC-MS Reaction_Setup->Cyclocondensation Workup Workup: - Quench Reaction - Extraction Cyclocondensation->Workup Purification Purification: - Chromatography - Recrystallization Workup->Purification Product Final Product: Substituted Pyridazine Purification->Product

Caption: A generalized workflow for the synthesis of substituted pyridazines.

Troubleshooting Decision Tree for Low Yield

G Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time Check_Purity->Optimize_Conditions Modify_Solvent Change Solvent (e.g., to protic) Optimize_Conditions->Modify_Solvent Add_Catalyst Add Acid Catalyst or Dehydrating Agent Modify_Solvent->Add_Catalyst Improved Yield Improved? Add_Catalyst->Improved Success Optimization Successful Improved->Success Yes Reevaluate Re-evaluate Synthetic Route Improved->Reevaluate No

Caption: A decision tree for troubleshooting low yields in pyridazine synthesis.

References

Sources

Technisches Support-Center: Fehlerbehebung bei geringen Ausbeuten bei der Herstellung von 3-Propoxypyridazin

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as per the user's request.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als spezielle Ressource zur Identifizierung und Lösung von Herausforderungen, die bei der Synthese von 3-Propoxypyridazin auftreten, einer wichtigen Zwischenstufe in der pharmazeutischen Chemie. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen umsetzbare, auf fundierten wissenschaftlichen Prinzipien basierende Einblicke zu geben, um Ihre experimentellen Ergebnisse zu optimieren.

Die vorherrschende Methode zur Synthese von 3-Propoxypyridazin ist eine nukleophile aromatische Substitution (SNAr), eine Variante der Williamson-Ethersynthese, bei der 3-Chlorpyridazin mit einem Propoxid-Nukleophil umgesetzt wird. Obwohl die Reaktion unkompliziert ist, können mehrere kritische Parameter die Ausbeute erheblich beeinflussen.

Abbildung 1: Allgemeine Reaktionsschema für die Synthese von 3-Propoxypyridazin.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die zu unbefriedigenden Ergebnissen führen, und bietet systematische Lösungen.

F1: Meine Reaktion ergibt eine sehr geringe Ausbeute oder ich gewinne hauptsächlich Ausgangsmaterial zurück. Was sind die wahrscheinlichen Ursachen?

A1: Dies ist das häufigste Problem und deutet typischerweise auf eine unvollständige Reaktion hin. Die Hauptursachen liegen oft in der ineffizienten Erzeugung des Nukleophils oder suboptimalen Reaktionsbedingungen.

Mögliche Ursachen und Lösungen:

  • Unzureichende Deprotonierung: Das Propoxid-Nukleophil wird in situ durch Reaktion von Propanol mit einer Base erzeugt. Wenn die Base nicht stark genug ist, um das Propanol vollständig zu deprotonieren, ist die Konzentration des Nukleophils zu gering, um die Reaktion voranzutreiben.[1]

    • Lösung: Verwenden Sie eine ausreichend starke Base. Natriumhydrid (NaH) ist hochwirksam, da es das Alkoholproton irreversibel entfernt und als Nebenprodukt Wasserstoffgas erzeugt, das aus dem System entweicht.[1][2] Alternativ können auch Kaliumhydrid (KH) oder Alkalimetalle wie Natrium verwendet werden. Schwächere Basen wie Kaliumcarbonat (K₂CO₃) erfordern oft höhere Temperaturen und längere Reaktionszeiten.

  • Anwesenheit von Wasser: Alkoxide sind stark basisch und reaktiv. Jede Feuchtigkeit im Reaktionsgefäß, in den Lösungsmitteln oder Reagenzien wird das erzeugte Propoxid-Nukleophil sofort neutralisieren und es wieder in Propanol umwandeln, wodurch es für die SNAr-Reaktion unbrauchbar wird.[1][3]

    • Lösung: Stellen Sie streng wasserfreie Bedingungen sicher. Trocknen Sie alle Glasgeräte vor Gebrauch im Ofen. Verwenden Sie wasserfreie Lösungsmittel und stellen Sie sicher, dass das Propanol wasserfrei ist. Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um die Aufnahme von Luftfeuchtigkeit zu verhindern.[4][5]

  • Suboptimale Temperatur: Wie bei den meisten SNAr-Reaktionen ist eine thermische Aktivierung erforderlich, um die Energiebarriere für den Angriff des Nukleophils auf den elektronenarmen Pyridazinring zu überwinden.

    • Lösung: Die optimale Temperatur liegt typischerweise zwischen 50-100 °C.[1] Beginnen Sie mit einer moderaten Temperatur (z. B. 60-80 °C) und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC). Wenn die Reaktion langsam ist, erhöhen Sie die Temperatur schrittweise. Vermeiden Sie übermäßige Hitze, da dies zu Zersetzung und Nebenreaktionen führen kann.[4][6]

  • Falsche Wahl des Lösungsmittels: Das Lösungsmittel spielt eine entscheidende Rolle bei der Solvatisierung der Reagenzien und der Beeinflussung der Reaktionsgeschwindigkeit.

    • Lösung: Polare aprotische Lösungsmittel wie DMF, DMSO oder Acetonitril sind ideal, da sie das Natriumpropoxid-Ionensolvatisieren, aber das Propoxid-Anion nicht durch Wasserstoffbrückenbindung "käfigen", wodurch seine Nukleophilie erhalten bleibt.[1][2] Die Verwendung von Propanol als Lösungsmittel ist ebenfalls eine gängige Praxis; in diesem Fall ist jedoch oft eine höhere Temperatur erforderlich.[2]

ParameterEmpfehlungBegründung
Base NaH (60% Dispersion in Mineralöl)Starke, nicht-nukleophile Base, die eine irreversible Deprotonierung gewährleistet.[1][2]
Kalium-tert-butoxid (KOtBu)Starke, sperrige Base, löslich in vielen organischen Lösungsmitteln.
Lösungsmittel DMF, DMSO (wasserfrei)Hoher Siedepunkt, ausgezeichnete Solvatisierungseigenschaften für polare Reagenzien.[1]
Acetonitril (wasserfrei)Niedrigerer Siedepunkt, erleichtert die Entfernung nach der Reaktion.
Temperatur 60–100 °CBietet die notwendige Aktivierungsenergie, ohne die Zersetzung zu fördern.[1]
Atmosphäre Stickstoff oder ArgonVerhindert die Neutralisierung des Alkoxids durch Luftfeuchtigkeit.[4]

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial", fontsize=12, nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [penwidth=1.5, color="#5F6368"];

start [label="Geringe Ausbeute oder keine Reaktion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Ist die Base stark genug?\n(z.B. NaH, KH)", shape=diamond, fillcolor="#FBBC05"]; check_anhydrous [label="Sind die Bedingungen\nstreng wasserfrei?", shape=diamond, fillcolor="#FBBC05"]; check_temp [label="Ist die Reaktionstemperatur\noptimal (60-100 °C)?", shape=diamond, fillcolor="#FBBC05"]; check_solvent [label="Wird ein geeignetes polares\naprotisches Lösungsmittel verwendet?", shape=diamond, fillcolor="#FBBC05"];

use_strong_base [label="Lösung: NaH oder KH\nverwenden", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ensure_anhydrous [label="Lösung: Glasgeräte trocknen,\nwasserfreie Lösungsmittel verwenden,\nunter Inertgas arbeiten", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Lösung: Temperatur schrittweise\nerhöhen und mit DC überwachen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Lösung: Zu DMF oder DMSO\n(wasserfrei) wechseln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem gelöst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_base; check_base -> check_anhydrous [label="Ja"]; check_base -> use_strong_base [label="Nein"]; use_strong_base -> check_anhydrous;

check_anhydrous -> check_temp [label="Ja"]; check_anhydrous -> ensure_anhydrous [label="Nein"]; ensure_anhydrous -> check_temp;

check_temp -> check_solvent [label="Ja"]; check_temp -> optimize_temp [label="Nein"]; optimize_temp -> check_solvent;

check_solvent -> success [label="Ja"]; check_solvent -> change_solvent [label="Nein"]; change_solvent -> success; }

Abbildung 2: Logischer Arbeitsablauf zur Fehlerbehebung bei geringer Produktausbeute.

F2: Ich beobachte eine signifikante Bildung von Nebenprodukten. Wie kann ich die Selektivität verbessern?

A2: Die Bildung von Nebenprodukten deutet darauf hin, dass konkurrierende Reaktionswege aktiv sind. Bei heteroaromatischen Systemen ist die häufigste Nebenreaktion die C-Alkylierung, obwohl auch Zersetzung ein Problem sein kann.

Mögliche Ursachen und Lösungen:

  • C-Alkylierung vs. O-Alkylierung: Das Pyridazin-System besitzt mehrere potenziell nukleophile Stellen. Obwohl die O-Alkylierung thermodynamisch favorisiert ist, kann unter bestimmten Bedingungen eine C-Alkylierung an den Ringkohlenstoffatomen auftreten, was zu isomeren Nebenprodukten führt. Die Wahl des Lösungsmittels kann die Regioselektivität erheblich beeinflussen.[7]

    • Lösung: Die Selektivität wird durch das Lösungsmittel stark beeinflusst. Polare aprotische Lösungsmittel wie Acetonitril begünstigen tendenziell die O-Alkylierung, während protische Lösungsmittel wie Methanol (oder in unserem Fall Propanol) die C-Alkylierung stärker fördern können.[7] Die Steuerung der Reaktion in einem Lösungsmittel wie DMF oder Acetonitril anstelle von überschüssigem Propanol kann die Bildung des gewünschten Ethers verbessern.

  • Zersetzung des Ausgangsmaterials oder Produkts: Pyridazine können bei hohen Temperaturen oder in Gegenwart starker Basen über längere Zeiträume instabil sein.

    • Lösung: Überwachen Sie die Reaktion sorgfältig mittels DC. Stoppen Sie die Reaktion, sobald das gesamte 3-Chlorpyridazin verbraucht ist, um eine weitere Zersetzung zu verhindern. Vermeiden Sie unnötig hohe Temperaturen und verlängerte Reaktionszeiten.[6]

F3: Die Reaktion scheint zu funktionieren, aber ich verliere mein Produkt während der Aufarbeitung und Reinigung. Was sind einige bewährte Verfahren?

A3: Produktverluste während der Isolierung sind eine häufige Ursache für geringe Ausbeuten, selbst wenn die Reaktion selbst effizient ist.

Mögliche Ursachen und Lösungen:

  • Unvollständige Extraktion: 3-Propoxypyridazin besitzt sowohl polare (Pyridazinring) als auch unpolare (Propoxykette) Eigenschaften, was die Wahl des Extraktionslösungsmittels entscheidend macht.

    • Lösung: Nach dem Quenchen der Reaktion mit Wasser extrahieren Sie mit einem mittelkopolaren Lösungsmittel wie Ethylacetat oder Dichlormethan. Führen Sie mehrere Extraktionen (z. B. 3 x 50 mL) durch, um eine vollständige Übertragung des Produkts in die organische Phase sicherzustellen. Waschen Sie die kombinierten organischen Schichten mit Sole, um restliches Wasser zu entfernen, bevor Sie sie trocknen.

  • Verlust während der Reinigung: Die Säulenchromatographie ist die häufigste Methode zur Reinigung, kann aber bei falscher Durchführung zu erheblichen Verlusten führen.

    • Lösung: Bestimmen Sie ein optimales Lösungsmittelsystem für die Säulenchromatographie mittels DC. Ein typisches System ist eine Mischung aus Hexan und Ethylacetat. Beginnen Sie mit einer geringeren Polarität, um unpolarere Verunreinigungen zu eluieren, und erhöhen Sie dann allmählich die Polarität, um Ihr Produkt zu eluieren. Die Verwendung von Kieselgel von hoher Qualität und eine sorgfältige Packung der Säule sind entscheidend, um Streifenbildung und eine schlechte Trennung zu vermeiden.

Häufig gestellte Fragen (FAQ)

F1: Was ist der allgemeine Mechanismus für die Synthese von 3-Propoxypyridazin?

A1: Die Reaktion verläuft über einen nukleophilen aromatischen Substitutionsmechanismus (SNAr) . Dieser zweistufige Prozess beinhaltet:

  • Addition: Das Propoxid-Nukleophil greift das Kohlenstoffatom C3 des Pyridazinrings an, das an das Chloratom gebunden ist. Dieses Kohlenstoffatom ist aufgrund des induktiven Effekts des Chlors und der benachbarten Ring-Stickstoffatome elektrophil. Dieser Angriff bricht die Aromatizität des Rings und bildet ein negativ geladenes Zwischenprodukt, das als Meisenheimer-Komplex bekannt ist.

  • Eliminierung: Die Aromatizität wird durch den Austritt der Abgangsgruppe (Chloridion) wiederhergestellt, wodurch das Endprodukt 3-Propoxypyridazin entsteht.

Abbildung 3: Vereinfachter Mechanismus der SNAr-Reaktion.

F2: Wie kann ich den Fortschritt der Reaktion effektiv überwachen?

A2: Die Dünnschichtchromatographie (DC) ist die Methode der Wahl.[6]

  • Vorgehensweise: Lösen Sie eine winzige Probe Ihrer Reaktionsmischung in einem geeigneten Lösungsmittel (z. B. DCM oder Ethylacetat). Tragen Sie sie auf eine DC-Platte neben Spots Ihrer Ausgangsmaterialien (3-Chlorpyridazin und Propanol) auf.

  • Interpretation: Entwickeln Sie die Platte in einem geeigneten Eluentensystem (z. B. 3:1 Hexan:Ethylacetat). Unter einer UV-Lampe sollte das 3-Chlorpyridazin einen bestimmten Rf-Wert haben. Im Laufe der Reaktion sollte dieser Spot schwächer werden, während ein neuer Spot (das 3-Propoxypyridazin-Produkt) mit einem anderen Rf-Wert erscheint und intensiver wird. Die Reaktion ist abgeschlossen, wenn der Spot des Ausgangsmaterials verschwunden ist.

Optimiertes Versuchsprotokoll

Dieses Protokoll integriert die oben genannten bewährten Verfahren zur Maximierung der Ausbeute.

Reagenzien und Ausrüstung:

  • 3-Chlorpyridazin

  • Natriumhydrid (60% Dispersion in Mineralöl)

  • Wasserfreies n-Propanol

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Rundkolben, Rückflusskühler, Magnetrührer, Stickstoff-/Argon-Einlass

  • Standard-Glasgeräte für Aufarbeitung und Säulenchromatographie

Schritt-für-Schritt-Verfahren:

  • Reaktionsaufbau: Flammgetrocknen Sie einen 100-mL-Rundkolben mit einem Magnetrührstab und setzen Sie ihn unter eine inerte Atmosphäre (Stickstoff).

  • Deprotonierung: Geben Sie wasserfreies DMF (20 mL) in den Kolben, gefolgt von wasserfreiem n-Propanol (1,5 Äquivalente). Kühlen Sie die Mischung in einem Eisbad auf 0 °C. Fügen Sie vorsichtig Natriumhydrid (1,2 Äquivalente) portionsweise hinzu. Vorsicht: Wasserstoffgasentwicklung! Lassen Sie die Mischung 30 Minuten bei 0 °C rühren und dann weitere 30 Minuten bei Raumtemperatur, um eine vollständige Deprotonierung sicherzustellen.[1]

  • Alkylierung: Lösen Sie 3-Chlorpyridazin (1,0 Äquivalent) in einer minimalen Menge wasserfreiem DMF und geben Sie es langsam über eine Spritze zur Propoxid-Lösung.

  • Reaktion: Erhitzen Sie die Reaktionsmischung auf 80 °C und halten Sie diese Temperatur. Überwachen Sie den Fortschritt der Reaktion alle 1-2 Stunden mittels DC. Die Reaktion ist typischerweise nach 4-8 Stunden abgeschlossen.[6]

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Quenchen Sie die Reaktion vorsichtig, indem Sie langsam Wasser (50 mL) zugeben. Überführen Sie die Mischung in einen Scheidetrichter und extrahieren Sie sie mit Ethylacetat (3 x 50 mL).

  • Waschen und Trocknen: Waschen Sie die kombinierten organischen Schichten mit Wasser (2 x 50 mL) und dann mit Sole (1 x 50 mL). Trocknen Sie die organische Schicht über wasserfreiem Magnesiumsulfat (MgSO₄), filtrieren Sie und konzentrieren Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel unter Verwendung eines Gradienten von Hexan/Ethylacetat, um das reine 3-Propoxypyridazin zu erhalten.

Referenzen

  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Conditions for 3-Hydrazinylpyridazine Hydrochloride Reactions. Verfügbar unter:

  • Google Patents. (1961). Process for purification of 3,6-dichloropyridazine. US3004027A. Verfügbar unter:

  • BenchChem. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis for Quinoline Derivatives. Verfügbar unter:

  • Reusch, W. (2013). The Williamson Ether Synthesis. Master Organic Chemistry. Verfügbar unter:

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Verfügbar unter:

  • Adjimann, C. S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Verfügbar unter:

  • BenchChem. (2025). Improving reaction yield in 3-Hydrazinylpyridazine hydrochloride synthesis. Verfügbar unter:

  • BenchChem. (2025). Troubleshooting low yield in phosphorodiamidate synthesis. Verfügbar unter:

Sources

Technical Support Center: Addressing Solubility Issues of 3-Propoxypyridazine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Propoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in biological assays. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound with the molecular formula C7H10N2O.[1] Like many small molecules developed in drug discovery, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro and in vivo assays.[2] Insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable biological data.[3] Over 70% of new chemical entities in development pipelines face issues with poor aqueous solubility, making this a critical hurdle to overcome.[4]

Q2: What are the initial steps for dissolving this compound?

The standard initial approach is to create a concentrated stock solution in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.[5][6]

Recommended Starting Protocol:

  • Weigh the desired amount of this compound powder aseptically.

  • Add a minimal volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing or gentle warming (if the compound is heat-stable).

  • Visually inspect the solution for any particulates.[5]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

This phenomenon is known as "solvent shock." When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[7]

Troubleshooting Strategies:

  • Reduce Final Concentration: The simplest solution is often to lower the final concentration of this compound in your assay.[5]

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent polarity can help maintain solubility. It is sometimes beneficial to perform initial dilutions in deionized water before the final dilution into a buffer containing salts, as salts can decrease solubility.[8]

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

The cytotoxicity of DMSO is a critical consideration in cell-based assays. While tolerance varies between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%.[9][10] Some robust cell lines may tolerate up to 1%, but primary cells are often more sensitive.[9] It is always best practice to perform a dose-response curve to determine the specific tolerance of your cell line.[9]

Final DMSO ConcentrationGeneral Cellular Tolerance
≤ 0.1%Considered safe for most cell lines, including sensitive primary cells.[9]
0.5%Tolerated by most established cell lines without significant cytotoxicity.[9][10]
1.0%May be toxic to some cell lines; requires validation.[9][11]
> 1.0%Generally cytotoxic and should be avoided.[11]
Q5: Are there alternatives to DMSO for improving the solubility of this compound?

Yes, several alternative strategies can be employed, often in combination, to enhance the solubility of hydrophobic compounds. These methods are part of a broader field of formulation science aimed at improving the bioavailability of poorly soluble drugs.[4][12]

Key Alternative Strategies:

  • Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of lipophilic compounds.[13][14] Commonly used co-solvents in addition to DMSO include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[15][16]

  • Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[13][17]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules, like this compound, to form water-soluble inclusion complexes.[18][19]

II. Troubleshooting Guide: Advanced Solubilization Techniques

This section provides detailed protocols for more advanced methods to address persistent solubility issues with this compound.

Technique 1: Co-Solvent Systems

The principle of co-solvency is to reduce the polarity of the aqueous solvent by adding a water-miscible organic solvent, thereby increasing the solubility of a nonpolar solute.[20]

Experimental Protocol for Co-Solvent Screening:

  • Solvent Selection: Prepare a panel of pharmaceutically acceptable co-solvents such as DMSO, ethanol, PEG 400, and propylene glycol.

  • Stock Solution Preparation: Dissolve this compound in each co-solvent to create a high-concentration stock (e.g., 50 mM).

  • Binary Solvent System: Prepare a series of dilutions of the co-solvent in your aqueous assay buffer (e.g., 10%, 5%, 2%, 1%, 0.5% v/v).

  • Solubility Assessment: Add the compound stock to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Observation: Incubate the solutions under assay conditions (e.g., 37°C) and visually inspect for precipitation at various time points.

  • Quantitative Analysis (Optional): For a more precise measurement, centrifuge the samples, filter the supernatant, and quantify the dissolved compound using HPLC.[21]

Diagram: Co-Solvent Selection Workflow

A Start: Solubility Issue with this compound B Prepare Stock in 100% DMSO A->B C Dilute in Assay Buffer B->C D Precipitation Observed? C->D E Screen Co-solvents (Ethanol, PEG 400, etc.) D->E Yes I No Precipitation: Proceed with Assay D->I No F Determine Max Soluble Concentration in Co-solvent Blends E->F G Validate in Biological Assay F->G H Proceed with Optimized Formulation G->H

Caption: Decision tree for utilizing co-solvents to address precipitation.

Technique 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are effective solubilizing agents for a wide range of hydrophobic molecules.[][23] They form inclusion complexes where the hydrophobic drug resides within the cyclodextrin's central cavity.[24]

Experimental Protocol for Cyclodextrin Formulation:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and in vitro applications due to its higher water solubility and reduced toxicity compared to native β-cyclodextrin.[]

  • Aqueous Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.[18]

  • Complexation:

    • Method A (Direct Addition): Add the this compound stock solution (in a minimal amount of organic solvent) to the stirring cyclodextrin solution.

    • Method B (Kneading): For a solvent-free approach, create a paste of the cyclodextrin with a small amount of water, then add the powdered compound and grind them together.[18]

  • Equilibration: Allow the mixture to stir for several hours to overnight to ensure the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Diagram: Cyclodextrin Inclusion Complex Formation

cluster_0 Components cluster_1 Complexation in Aqueous Solution Compound This compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

III. Final Recommendations and Best Practices

  • Always Validate: Regardless of the solubilization method chosen, it is crucial to validate that the excipients used (e.g., co-solvents, cyclodextrins) do not interfere with the biological assay or exhibit cytotoxicity at the concentrations used.[13]

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. Most in vitro assays measure kinetic solubility, which is the concentration of a compound that remains in solution under the specific assay conditions after being introduced from a concentrated stock.[21][25]

  • Documentation: Meticulously document the final formulation of this compound, including all solvents and excipients and their final concentrations, to ensure the reproducibility of your experiments.

By systematically applying the principles and protocols outlined in this guide, you can effectively address the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.

References

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC - NIH. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review - GPSR. Available at: [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. Purdue e-Pubs. Available at: [Link]

  • DMSO usage in cell culture. LifeTein peptide. Available at: [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... ResearchGate. Available at: [Link]

  • Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Available at: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • This compound. Chemical-Suppliers. Available at: [Link]

  • Novel formulation strategies to overcome poorly water soluble compounds. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • This compound. 北京欣恒研科技有限公司. Available at: [Link]

  • How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available at: [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • 3-propoxypyridine. LookChem. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • 3-PROPOXYPROPYLAMINE. Ataman Kimya. Available at: [Link]

  • Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. ResearchGate. Available at: [Link]

Sources

Technical Support Center: 3-Propoxypyridazine Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Section 1: Frequently Asked Questions (FAQs) - Core Storage & Handling Protocols

This section addresses the most common queries regarding the day-to-day management of 3-Propoxypyridazine.

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is the first and most critical line of defense against degradation. Based on the chemical properties of the pyridazine scaffold and related alkoxy-substituted heterocycles, the following conditions are strongly recommended to maximize shelf-life and maintain purity.

The core principle is to minimize exposure to the three primary degradation catalysts: oxygen, moisture, and heat . A related compound, 3-Chloro-6-propoxypyridazine, is recommended to be stored sealed in a dry environment at 2-8°C[1][2]. General safety guidelines for pyridazine also recommend storage in a cool, dry, and well-ventilated area[3].

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale & Expert Insight
Temperature 2-8°C (Refrigerated)Reduces the rate of potential auto-oxidation and hydrolysis reactions. While some similar compounds are stored at room temperature, refrigeration provides an added layer of protection against thermal stress.
Atmosphere Inert Gas (Argon or Nitrogen)The pyridazine ring is susceptible to oxidation[4][5]. Displacing air with an inert gas is crucial to prevent the formation of N-oxides and other oxidative byproducts.
Container Tightly Sealed Amber Glass VialAmber glass protects the compound from potential photodegradation, as N-heterocycles can be light-sensitive[6][7]. A tight seal, preferably with a PTFE-lined cap, prevents moisture ingress and maintains the inert atmosphere.
Environment Dry / DesiccatedPyridazines are often soluble in water, and the ether linkage of the propoxy group may be susceptible to hydrolysis over long periods, especially if acidic or basic impurities are present. Storing in a desiccator or dry box is ideal.
Q2: Is this compound sensitive to air or moisture? How should I handle it outside of its primary container?

A2: Yes, it should be treated as an air- and moisture-sensitive compound. The adjacent nitrogen atoms in the pyridazine ring make it susceptible to atmospheric oxidation[4][5]. Handling this compound requires techniques designed to maintain an inert environment, preventing exposure to oxygen and water vapor. Failure to do so is a common source of experimental irreproducibility.

This protocol describes the standard Schlenk line or glove box technique for transferring the compound.[8][9][10]

  • Preparation: Ensure all glassware (syringes, needles, flasks) is thoroughly oven-dried (e.g., at 125°C overnight) and allowed to cool to room temperature in a desiccator or under a stream of inert gas[11].

  • Inerting the Vial: The manufacturer's vial should have a septum-sealed cap. Pierce the septum with a needle connected to a manifold that supplies inert gas (e.g., argon) and another needle to act as a vent.

  • Purging: Gently flush the vial's headspace with the inert gas for several minutes to displace any air.

  • Transfer (for solutions):

    • Using a clean, dry, gas-tight syringe, pierce the septum.

    • Inject a volume of inert gas into the vial equivalent to the volume of solution you intend to withdraw. This creates a slight positive pressure[8].

    • Invert the vial and slowly draw the desired volume of the solution into the syringe. The positive pressure will assist in filling the syringe and prevent the plunger from being pulled back forcefully, which can cause leaks[8].

    • Withdraw the syringe and immediately insert the needle tip into a rubber stopper to prevent diffusion of air into the needle[11].

  • Dispensing: Quickly and carefully dispense the solution into your reaction vessel, which should also be under a positive pressure of inert gas.

  • Cleanup: Immediately and carefully quench any residual reagent in the syringe and needle by drawing up and expelling a suitable solvent (e.g., isopropanol), followed by water and acetone, in a well-ventilated fume hood[10][11].

Q3: My solution of this compound has turned yellow or brown. What does this signify?

A3: A distinct color change, typically from colorless or pale yellow to a more intense yellow or brown, is a strong visual indicator of chemical degradation[12]. This is often due to the formation of oxidized byproducts or other chromophoric impurities. While pure pyridazine itself can be a yellowish liquid, a noticeable darkening over time suggests instability[3][13]. If you observe a color change, you should not proceed with your experiment. The purity of the material must be verified analytically (see Section 2) before use.

Q4: What solvents are recommended for preparing stock solutions of this compound?

A4: this compound is expected to be soluble in common polar organic solvents. For preparing stock solutions intended for storage, it is critical to use anhydrous grade solvents to prevent hydrolysis.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dichloromethane (DCM), or Anhydrous Acetonitrile (ACN).

  • Procedure: Always use a new, sealed bottle of anhydrous solvent or a freshly purified solvent from a solvent purification system. Handle the solvent under an inert atmosphere, just as you would the compound itself[9]. Store the resulting stock solution under the same conditions recommended in Table 1.

Section 2: Troubleshooting Guide - Degradation & Purity Analysis

This section provides a logical workflow for addressing suspected degradation and a validated protocol for assessing the purity of your material.

Issue: I suspect my this compound has degraded due to improper storage, handling, or an observed color change.

When degradation is suspected, a systematic approach is necessary to confirm the issue and decide on the appropriate course of action. The following workflow provides a clear decision-making path.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision & Action start Suspected Degradation (e.g., color change, inconsistent results) visual Visual Inspection: Is the solid discolored? Is the solution dark? start->visual storage Review Storage & Handling: Was it stored at 2-8°C? Was it handled under inert gas? visual->storage Color change observed purity Perform Purity Analysis (HPLC Protocol Below) visual->purity No color change, but results are inconsistent storage->purity Protocols were not followed result Analyze Purity Data purity->result pure Result: Purity >98% (Single major peak) result->pure Pass degraded Result: Purity <98% (Multiple impurity peaks) result->degraded Fail proceed Action: Proceed with Experiment Re-evaluate other experimental variables. pure->proceed discard Action: Discard Stock Procure new, validated material. degraded->discard

Caption: A decision workflow for troubleshooting suspected degradation of this compound.

Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)

This method is highly effective for quantifying non-volatile impurities in pyridazine derivatives[14].

  • Instrumentation & Columns:

    • A standard HPLC system with a UV detector is required.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).

    • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in the mobile phase (or a compatible solvent like Acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute this stock to a working concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

  • Data Analysis & Interpretation:

    • The purity is calculated using the area percentage method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A high-purity sample should exhibit a single major peak with a purity value of >98%. The presence of multiple significant peaks confirms degradation.

Section 3: Technical Deep Dive - Understanding Degradation Pathways

Understanding the potential chemical transformations this compound can undergo is key to preventing them. The structure is susceptible to degradation via oxidation, hydrolysis, and photodegradation.

Potential Degradation Pathways of this compound

G cluster_ox Oxidative Degradation cluster_hy Hydrolytic Degradation cluster_ph Photodegradation compound This compound ox_stress Stress: Oxygen (Air), Peroxides compound->ox_stress hy_stress Stress: Water, Strong Acid/Base compound->hy_stress ph_stress Stress: UV/Visible Light compound->ph_stress n_oxide This compound N1-oxide ox_stress->n_oxide N-Oxidation hydrolysis_prod 3-Hydroxypyridazine + Propanol hy_stress->hydrolysis_prod Ether Cleavage photo_prod Ring-Opened Products & Other Byproducts ph_stress->photo_prod Photolysis

Caption: Major potential degradation pathways for this compound.

  • Oxidative Degradation: This is one of the most common degradation pathways for pyridazines[15]. The electron-deficient nature of the pyridazine ring and the presence of lone pairs on the nitrogen atoms make it susceptible to oxidation. Auto-oxidation can occur upon exposure to atmospheric oxygen, often catalyzed by trace metal ions[15]. For unsymmetrically substituted pyridazines, the site of N-oxidation is directed by the substituents. Critically, an alkoxy group at the C3 position, such as the propoxy group in this compound, directs oxidation almost exclusively to the adjacent N1 nitrogen atom[4]. This results in the formation of this compound N1-oxide.

  • Hydrolytic Degradation: The ether linkage (C-O-C) of the propoxy group can be susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction is typically slow at neutral pH but can be significantly accelerated by the presence of strong acids or bases. Hydrolysis would yield 3-hydroxypyridazine (or its tautomer, pyridazin-3(2H)-one) and propanol. This pathway underscores the importance of using anhydrous solvents and protecting the compound from moisture.

  • Photodegradation: Many N-heterocyclic aromatic compounds are known to undergo degradation upon exposure to UV or even high-intensity visible light[6][16]. The energy from photons can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules (like oxygen, in photo-oxidation)[7][17]. This justifies the recommendation to store the compound in amber vials and to minimize its exposure to direct light during experiments.

By understanding these mechanisms and diligently applying the storage and handling protocols outlined in this guide, researchers can ensure the integrity of their this compound and the validity of their scientific outcomes.

References

  • Joule, J. A. (2010). Product Class 8: Pyridazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms (pp. 379-506). Thieme. [Link]

  • Gallego-Marcos, F., et al. (2015). Gas-phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. International Journal of Chemical Kinetics. Available from ResearchGate. [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 748141-89-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]

  • Stanovnik, B., & Tisler, M. (1985). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Comprehensive Organic Chemistry II. Available from ResearchGate. [Link]

  • Tweedie, E. A., & McNeill, K. (2018). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society. Available from PMC. [Link]

  • Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics. Wiley-VCH. [Link]

  • Falvey, D. E. (2010). N-Alkoxyheterocycles As Irreversible Photooxidants. Photochemistry and photobiology. Available from PMC. [Link]

  • Nakagome, T. (1963). SYNTHESIS OF PYRIDAZINE DERIVATIVES. VIII. N-OXIDATION OF 3,4-DIMETHYLPYRIDAZINE DERIVATIVES. Chemical & Pharmaceutical Bulletin. [Link]

  • Beijing Think-All Technology Co.,Ltd. (n.d.). This compound - CAS:748141-89-1. Retrieved from [Link]

  • Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available from PMC. [Link]

  • Mondal, T., & Ghorai, M. K. (2020). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available from PMC. [Link]

  • Van der Plas, H. C., & Van der Veld, P. L. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [Link]

  • Wang, Y., et al. (2020). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Environmental Engineering Research. [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Suginome, H. (1996). Photooxygenations of nitrogen heterocycles. Chemical Reviews. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpyridazine. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis. Arkivoc. Available from ResearchGate. [Link]

  • ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted pyridazine derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers, scientists, and drug development professionals face when working with these unique heterocyclic compounds. The inherent electronic properties of the pyridazine ring, characterized by its two adjacent nitrogen atoms, often lead to intricate NMR spectra that can be challenging to interpret.[1] This guide provides a structured, question-and-answer-based approach to troubleshooting these complexities, grounded in both theoretical principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions that form the basis of interpreting pyridazine NMR spectra.

Q1: Why do the proton signals in my substituted pyridazine appear more downfield than in analogous benzene derivatives?

A1: The two adjacent nitrogen atoms in the pyridazine ring are highly electronegative, which results in a significant deshielding effect on the ring protons.[2] This deshielding causes the proton signals to resonate at a higher chemical shift (further downfield) compared to their counterparts in a simple benzene ring. The magnitude of this downfield shift is influenced by the position of the protons relative to the nitrogen atoms and the electronic nature of any substituents on the ring. For example, in unsubstituted pyridazine, the protons adjacent to the nitrogen atoms (H3/H6) are typically found at a higher chemical shift than the other ring protons (H4/H5).[3]

Q2: The coupling patterns in my trisubstituted pyridazine are not first-order and are difficult to interpret. What causes this and how can I begin to analyze them?

A2: Complex, non-first-order coupling patterns in substituted pyridazines are common due to a combination of factors. The electronic influence of the two nitrogen atoms and the substituents can lead to small differences in chemical shifts between adjacent protons, resulting in strong coupling. Additionally, long-range couplings (over four or five bonds) can further complicate the multiplets.

To begin analysis, a systematic approach is crucial. Start by identifying the number of distinct spin systems. A COSY (Correlation Spectroscopy) experiment is invaluable here, as it will reveal which protons are coupled to each other.[4][5] Even if the multiplets are overlapping, the presence of cross-peaks in the COSY spectrum will confirm the connectivity within a spin system.

Section 2: Troubleshooting Guide - Tackling Complex Spectra

This section provides solutions to more advanced problems you may encounter during your spectral analysis.

Q3: I have significant signal overlap in the aromatic region of my polysubstituted pyridazine's ¹H NMR spectrum. How can I resolve these signals?

A3: Signal overlap is a frequent challenge with highly substituted aromatic systems.[6][7] Several strategies can be employed to resolve these overlapping signals:

  • Change the NMR Solvent: Sometimes, simply changing the deuterated solvent can induce differential shifts in your proton signals, leading to better resolution. Solvents like benzene-d₆, with its anisotropic effects, can be particularly effective at separating overlapping aromatic signals.[7]

  • Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer will increase the dispersion of the signals, often resolving the overlap.

  • Utilize 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. Since ¹³C spectra are generally better dispersed, you can use the carbon chemical shifts to resolve the overlapping proton signals.[4][5]

    • TOCSY (Total Correlation Spectroscopy): If you can identify at least one non-overlapping proton in a spin system, a TOCSY experiment can reveal all the other protons within that same spin system, even if they are heavily overlapped.[4]

Q4: I am unsure about the substitution pattern on the pyridazine ring. How can I definitively assign the positions of my substituents?

A4: Unambiguous assignment of substituent positions relies on long-range correlations. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for this purpose.[4][5][8] It shows correlations between protons and carbons that are two or three bonds away.

Workflow for Substituent Assignment using HMBC:

  • Identify a proton on a substituent: For example, a methyl group will have a distinct singlet in the ¹H NMR.

  • Look for HMBC correlations from this proton to the pyridazine ring carbons: A correlation from the methyl protons to a specific ring carbon will establish the point of attachment.

  • Use correlations from ring protons to substituent carbons: Conversely, look for correlations from the pyridazine ring protons to the carbons of the substituents.

The following diagram illustrates a logical workflow for using 2D NMR to elucidate the structure of a substituted pyridazine:

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Elucidation H1 ¹H NMR HSQC HSQC H1->HSQC Connectivity Proton Spin Systems H1->Connectivity Analyze coupling C13 ¹³C NMR C13->HSQC COSY COSY COSY->Connectivity Identify spin systems HC_Correlation ¹H-¹³C One-Bond Correlations HSQC->HC_Correlation Assign directly bonded pairs HMBC HMBC Long_Range Long-Range Correlations & Substituent Placement HMBC->Long_Range Establish multi-bond connectivity NOESY NOESY/ROESY Conformation Conformation & Spatial Proximity NOESY->Conformation Determine through- space interactions Connectivity->Long_Range HC_Correlation->Long_Range Final_Structure Final Structure Long_Range->Final_Structure Conformation->Final_Structure

Caption: Workflow for Structure Elucidation of Substituted Pyridazines.

Q5: My pyridazine derivative has flexible substituents, and I need to understand its conformation. Which NMR experiments are best for this?

A5: To determine the conformation and spatial arrangement of atoms, you need to probe through-space interactions. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the key experiments for this.[9][10][11]

  • NOESY: Detects protons that are close in space (typically < 5 Å). For small to medium-sized molecules, a positive NOE is observed.

  • ROESY: Also detects through-space correlations but is particularly useful for medium-sized molecules where the NOE might be close to zero. ROESY signals are always positive, which can simplify interpretation.[9][10]

By observing NOE/ROE cross-peaks between protons on the pyridazine ring and protons on the flexible substituents, you can deduce the preferred conformation of the molecule in solution.

For a more targeted approach, a 1D selective NOE experiment can be faster.[12][13][14] In this experiment, you selectively irradiate a specific proton and observe which other protons show an enhancement, indicating spatial proximity.

Q6: I suspect I have isomeric products. How can NMR help me differentiate between them?

A6: Differentiating isomers is a classic application of NMR. The key is to find a structural feature that is different between the isomers and will manifest uniquely in the NMR spectra.

  • For constitutional isomers (different connectivity): HMBC is the definitive experiment. The long-range correlation patterns will be different for each isomer, allowing for unambiguous identification.[5]

  • For diastereomers: The ¹H and ¹³C chemical shifts will be different for each diastereomer. Often, the coupling constants will also differ due to changes in dihedral angles. NOESY/ROESY experiments are also very powerful for differentiating diastereomers, as the through-space distances between specific protons will be different in each isomer.[9][11]

Section 3: Advanced Solutions & Experimental Protocols

This section delves into computational methods and provides a detailed protocol for a common 2D NMR experiment.

Q7: My experimental data is still ambiguous. Can computational chemistry help in interpreting the NMR spectrum of my pyridazine derivative?

A7: Absolutely. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for predicting NMR chemical shifts and coupling constants.[15][16][17][18][19]

Workflow for Computational NMR Prediction:

  • Generate 3D structures: Create 3D models of your putative pyridazine derivative structures.

  • Perform geometry optimization: Use a suitable DFT method and basis set to find the lowest energy conformation of each isomer.

  • Calculate NMR parameters: Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) calculation to predict the ¹³C and ¹H chemical shifts.[18]

  • Compare with experimental data: Compare the calculated spectra with your experimental data. The isomer whose calculated spectrum most closely matches the experimental one is the most likely correct structure.

This approach can be particularly useful for distinguishing between isomers with very similar structures or for assigning signals in highly complex spectra.

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

The HMBC experiment is critical for establishing long-range connectivity. Here is a step-by-step guide to setting up the experiment for a substituted pyridazine derivative.

1. Sample Preparation:

  • Ensure your sample is free of particulate matter.
  • Use a high-quality NMR tube.
  • The concentration should be sufficient to obtain a good signal-to-noise ratio in a ¹³C spectrum. For most pyridazine derivatives on a modern spectrometer, 10-20 mg in 0.6 mL of deuterated solvent is a good starting point.

2. Initial 1D Spectra:

  • Acquire a standard ¹H spectrum and a ¹³C spectrum.
  • Carefully determine the spectral widths for both proton and carbon.

3. Setting up the HMBC Experiment:

  • Use the standard HMBC pulse sequence provided by the spectrometer manufacturer.
  • Set the spectral widths (sw) in both dimensions (F2 for ¹H, F1 for ¹³C) based on your 1D spectra.
  • Optimize the long-range coupling delay (d6 or CNST2): This delay is typically set to optimize for a specific range of long-range J-couplings (ⁿJCH). A standard value is often around 60-80 ms, which is optimized for couplings of approximately 8-10 Hz.[20] For aromatic systems like pyridazines, where smaller 4-bond couplings might be important, you may need to adjust this value. If you are specifically looking for very long-range couplings, a longer delay (e.g., 100 ms) can be used, but be aware that this can lead to signal loss for protons with short relaxation times.[20]
  • Set the number of scans (ns) and dummy scans (ds): This will depend on your sample concentration. A good starting point is ns=8 or 16.
  • Set the number of increments in the indirect dimension (F1): A higher number of increments will provide better resolution in the carbon dimension but will also increase the experiment time. 256 or 512 increments are common starting points.

4. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.
  • Phase the spectrum carefully.
  • Calibrate the axes based on your 1D spectra.

The following diagram outlines the key steps in acquiring an HMBC spectrum:

G Start Start SamplePrep Sample Preparation Start->SamplePrep Get1D Acquire ¹H and ¹³C Spectra SamplePrep->Get1D SetupHMBC Set up HMBC Experiment Get1D->SetupHMBC SetParams Set Spectral Widths, Long-Range Delay (d6), ns, ds, increments SetupHMBC->SetParams Acquire Acquire Data SetParams->Acquire Process Process Data (Window Functions, Phasing) Acquire->Process Analyze Analyze Correlations Process->Analyze End End Analyze->End

Caption: Key Steps for Acquiring an HMBC Spectrum.

Section 4: Data Presentation

For clarity and direct comparison, key NMR data for the unsubstituted pyridazine ring are summarized below. Note that these values can be significantly altered by substituents.

ProtonTypical ¹H Chemical Shift (ppm) in CDCl₃Attached CarbonTypical ¹³C Chemical Shift (ppm) in CDCl₃
H3/H6~9.21C3/C6~150.5
H4/H5~7.51C4/C5~126.5

Data compiled from various sources, including ChemicalBook.[3]

Coupling ConstantTypical Value (Hz)
³J(H3,H4)~5.0
³J(H4,H5)~8.0
⁴J(H3,H5)~1.8
⁴J(H3,H6)~1.4

Data compiled from Jacobsen, J.P. et al. as cited in ChemicalBook.[3]

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Pérez-García, P., et al. (2025, December 30). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C - American Chemical Society. Journal of the American Chemical Society. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7293. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21480. Retrieved from [Link]

  • Balamurugan, R., et al. (2014). N-Substituted pyridazines as building blocks in novel supramolecular architectures. CrystEngComm, 16(43), 10076-10085. Retrieved from [Link]

  • Tori, K., et al. (1964). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical & Pharmaceutical Bulletin, 12(3), 272-281. Retrieved from [Link]

  • (2017). 1D Selective NOE. Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • Bagno, A., et al. (2006). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(35), 10525-10532. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. Retrieved from [Link]

  • Versteegen, R. M., et al. (2019). Click-to-Release Reactions for Tertiary Amines and Pyridines. Bioconjugate Chemistry, 30(3), 630-635. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Retrieved from [Link]

  • Appleby, K. M., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Chemistry – A European Journal, 27(17), 5483-5490. Retrieved from [Link]

  • Bagno, A., et al. (2006). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(35), 10525-10532. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Table Between ROESY and NOESY Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Georgia Tech NMR Center. (n.d.). How to setup 1D ¹H Selective gradient NOESY Experiment. Retrieved from [Link]

  • Hunter, L., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 10(32), 6549-6557. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849. Retrieved from [Link]

  • Begtrup, M., et al. (1988). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 507-513. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(2), 534-545. Retrieved from [Link]

  • Baron, A., et al. (2009). Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(ii) complexes. Dalton Transactions, (42), 9419-9429. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Li, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(10), 2824-2831. Retrieved from [Link]

  • Balogh, G., et al. (2018). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, 47(39), 13866-13876. Retrieved from [Link]

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. Retrieved from [Link]

  • Almanza-Encarnación, S., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8059. Retrieved from [Link]

  • The University of Chicago, NMR Facility. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Tappe, F., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(21), 7293. Retrieved from [Link]

  • Eichmüller, C., & Skrynnikov, N. R. (2006). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 128(19), 6296-6297. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]h-nmr-spectra)

Sources

Resolving peak tailing in HPLC analysis of pyridazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for HPLC analysis of pyridazine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on peak tailing. Symmetrical peaks are critical for accurate quantification and robust analytical methods.[1][2] This resource provides in-depth, field-proven insights to help you achieve optimal peak shapes for your pyridazine compounds.

Understanding the Challenge: Why Do Pyridazine Compounds Exhibit Peak Tailing?

Pyridazine and its derivatives are basic compounds, and this inherent basicity is a primary contributor to peak tailing in reversed-phase HPLC.[3][4] The issue often stems from secondary interactions between the basic analyte and the stationary phase.[3][5][6]

The most common cause of these secondary interactions is the presence of residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[3][5][7] These silanol groups can exist in different forms, with some being more acidic than others.[5] At mobile phase pH values above 3, these acidic silanols can become ionized (negatively charged), leading to strong electrostatic interactions with protonated (positively charged) basic compounds like pyridazines.[3][8] This mixed-mode retention mechanism (hydrophobic and ionic) results in a portion of the analyte molecules being retained longer than the main population, causing the characteristic tailing of the peak.[3][5]

Additionally, trace metal contaminants within the silica matrix can also contribute to peak tailing by acting as active sites for analyte chelation.[5][9]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a systematic approach to diagnosing and resolving peak tailing issues with pyridazine compounds.

Q1: My pyridazine compound is showing significant peak tailing. What is the first thing I should check?

A1: The first step is to determine if the issue is related to the column/method or the HPLC system itself. A well-maintained system is crucial for good chromatography.

Troubleshooting Steps:

  • System Suitability Test: Run a standard compound or a previously validated method on your system. If this standard also shows peak tailing, it could indicate a system-level problem such as extra-column volume.[10] Extra-column effects can be caused by using tubing with a large internal diameter or excessive tubing length.[10]

  • Column Health: If the standard performs well, the issue is likely specific to your pyridazine analysis method or the column itself. A void at the head of the column or a partially blocked inlet frit can cause peak distortion.[3] Consider flushing the column or, if a void is suspected, reversing the column (if the manufacturer's instructions permit) and washing it with a strong solvent.[3]

Q2: How does the pH of the mobile phase affect the peak shape of my pyridazine compound?

A2: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like pyridazines.[11][12][13] The pKa of pyridazine is approximately 2.0.[4] This means that at a pH below 2.0, the compound will be predominantly in its protonated (ionized) form, while at a pH significantly above 2.0, it will be in its neutral form.

The key to good peak shape is to control the ionization of both the analyte and the stationary phase silanol groups.

  • Low pH (pH ≤ 3): Operating at a low pH is often the most effective strategy to reduce peak tailing for basic compounds.[3][5][9] At a low pH, the acidic silanol groups on the silica surface are protonated and therefore neutral, which minimizes their ability to interact ionically with the protonated basic analyte.[3][9] This leads to a more uniform interaction with the stationary phase and improved peak symmetry.[3][14]

  • Mid-Range pH (pH 4-7): This range is often problematic as the silanol groups are partially ionized, leading to strong secondary interactions and significant peak tailing.[10]

  • High pH (pH > 8): At high pH, the pyridazine compound will be in its neutral form, and the silanol groups will be fully ionized. While this can sometimes lead to good peak shapes, it requires columns specifically designed for high pH stability to avoid dissolution of the silica stationary phase.[14]

Experimental Protocol: pH Optimization

  • Initial Condition: Start with a mobile phase pH of 2.5 to 3.0 using a suitable buffer (e.g., phosphate or formate).

  • Buffer Concentration: Ensure the buffer concentration is adequate (typically >20 mM) to maintain a stable pH.[9]

  • pH Adjustment: Prepare the aqueous portion of your mobile phase and adjust the pH using a calibrated pH meter before mixing with the organic modifier.[9]

  • Analysis: Analyze your sample and observe the peak shape.

  • Further Optimization: If tailing persists, you can cautiously lower the pH further (within the column's recommended range) or consider other strategies outlined below.

Q3: I've adjusted the pH, but I still see some tailing. What other mobile phase modifications can I try?

A3: If pH adjustment alone is insufficient, you can introduce mobile phase additives to mask the active sites on the stationary phase.

Mobile Phase Additives to Mitigate Peak Tailing

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.05 M (or ~0.1% v/v)A small, basic amine that preferentially interacts with active silanol sites, "masking" them from the analyte.[5][9][15]Can shorten column lifetime and may suppress MS signal.[15]
Ammonium Salts (e.g., Ammonium Formate, Ammonium Acetate) 10-20 mMThe ammonium ions compete with the protonated analyte for interaction with ionized silanols. Buffers the mobile phase.Generally MS-friendly.
EDTA (Ethylenediaminetetraacetic acid) Low ppm levelsA chelating agent that binds to trace metal ions in the silica matrix, reducing their interaction with the analyte.[9][16]Effective for compounds prone to chelation. Can improve peak shape and recovery.[16]

Workflow for Using Mobile Phase Additives

G

Q4: Could my choice of column be the problem? What are the alternatives?

A4: Absolutely. Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds. If you are using an older "Type A" silica column, you are more likely to encounter problems.

Recommended Column Chemistries for Pyridazine Compounds:

  • High-Purity, "Type B" Silica Columns: These columns are made with silica that has very low metal content and fewer acidic silanol groups, resulting in more inert surfaces and better peak shapes for basic analytes.[5]

  • End-Capped Columns: Most modern columns are "end-capped," meaning the residual silanol groups are chemically deactivated with a small silylating agent.[3][7] This significantly reduces the sites available for secondary interactions.[3][7]

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which improves pH stability and further shields the analyte from residual silanols.[5]

  • Alternative Stationary Phases: For particularly challenging separations, consider phases other than C18. Phenyl-hexyl phases, for example, can offer different selectivity through pi-pi interactions. Non-silica-based columns, such as those with polymeric packings, eliminate the issue of silanol interactions entirely.[5]

Troubleshooting Flowchart: A Systematic Approach

G Start Peak Tailing Observed for Pyridazine Compound Check_System 1. Verify System Performance (Run Standard) Start->Check_System System_Issue Troubleshoot HPLC System (Extra-column volume, connections) Check_System->System_Issue Standard Fails Method_Issue System OK. Proceed to Method/Column. Check_System->Method_Issue Standard OK Optimize_pH 2. Optimize Mobile Phase pH (Target pH 2.5-3.0) Method_Issue->Optimize_pH pH_OK Peak Shape Improved? Optimize_pH->pH_OK Add_Additive 3. Use Mobile Phase Additives (e.g., TEA, Ammonium Formate, EDTA) pH_OK->Add_Additive No End Symmetrical Peak Achieved pH_OK->End Yes Additive_OK Peak Shape Improved? Add_Additive->Additive_OK Change_Column 4. Evaluate Column Chemistry (Use high-purity, end-capped, or alternative phase) Additive_OK->Change_Column No Additive_OK->End Yes Change_Column->End

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed. (2019-09-15). [Link]

  • Tailing peaks create issues with resolution, quantitation (integration), and reproducibility. [No valid URL found]
  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025-06-06). [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2021-11-13). [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-Propoxypyridazine and Other Pyridazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed comparative analysis of 3-Propoxypyridazine and other significant pyridazine analogs for researchers, scientists, and professionals in drug development. While publicly available experimental data on this compound is limited, this guide will leverage data from structurally related analogs to provide a valuable comparative context, highlighting the impact of substitution on the pyridazine core's biological activity. We will delve into a technical comparison of their activities, supported by experimental data for the analogs and detailed protocols, to aid in strategic decision-making in drug discovery endeavors.

The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its distinct electronic characteristics, including its capacity to act as a hydrogen bond acceptor, render it a versatile foundation for designing molecules with a broad spectrum of biological effects.[1] Pyridazine derivatives have demonstrated significant potential across various therapeutic areas, with reported activities including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4][5] The nature of the substituent on the pyridazine ring is a critical determinant of the compound's biological activity and overall pharmacological profile.[6][7]

Comparative Evaluation of Pyridazine Analogs

This analysis will focus on a comparative assessment of this compound against two well-characterized pyridazine analogs: 6-Phenyl-3(2H)-pyridazinone , a cardiotonic and vasorelaxant agent, and a representative Pyridazine-based VEGFR-2 Inhibitor , a class of compounds investigated for their anti-angiogenic and anticancer properties.

Physicochemical and Pharmacokinetic Properties

A compound's journey to becoming a viable drug candidate is fundamentally influenced by its physicochemical and pharmacokinetic properties. The following table provides a comparative overview of key parameters for our selected pyridazine analogs. Data for this compound is estimated based on general principles for similar alkoxy-substituted heterocycles, while data for the comparator compounds is derived from published literature.

CompoundMolecular Weight ( g/mol )LogP (Predicted)SolubilityMetabolic StabilityKey Pharmacokinetic Feature
This compound ~138.17~1.8ModerateLikely stableGood potential for CNS penetration
6-Phenyl-3(2H)-pyridazinone 172.18~1.5ModerateVaries with substitutionOrally active with demonstrated efficacy in preclinical models.[1]
Analog C (VEGFR-2 Inhibitor) ~450-5503.5 - 5.0LowMetabolized by CYP3A4.[8]Subject to first-pass metabolism; bioavailability can be a challenge.[8]

Expert Interpretation: The propoxy group in this compound is expected to confer a balanced lipophilicity, suggesting good membrane permeability and the potential for crossing the blood-brain barrier. 6-Phenyl-3(2H)-pyridazinone's structure allows for favorable oral absorption. In contrast, the larger and more complex pyridazine-based kinase inhibitors often exhibit higher lipophilicity and lower solubility, which can impact their oral bioavailability and require careful formulation strategies.[8]

Biological Activity and Potency

The biological targets and potency of pyridazine derivatives are highly dependent on their substitution patterns. The following table contrasts the activities of our selected analogs.

CompoundTarget/AssayIC50/EC50
This compound GABA-A Receptor (Hypothesized)Data not available
6-Phenyl-3(2H)-pyridazinone Derivative Vasorelaxant ActivityEC50 = 0.339 µM.[2]
Analog C (VEGFR-2 Inhibitor) VEGFR-2 Kinase AssayIC50 = 60.7 nM.[9]

Expert Interpretation: This comparison illustrates the remarkable functional diversity of the pyridazine scaffold. While this compound is postulated to interact with CNS targets like the GABA-A receptor, 6-phenyl-3(2H)-pyridazinone derivatives have demonstrated potent effects on the cardiovascular system.[2][3] The pyridazine-based VEGFR-2 inhibitor showcases the scaffold's utility in developing potent enzyme inhibitors for oncology applications, with some analogs reaching nanomolar potency.[9]

Experimental Protocols for Comparative Assessment

To ensure the generation of reliable and comparable data for novel pyridazine analogs, this section provides detailed, step-by-step protocols for key biological assays.

Vasorelaxant Activity Assay

This protocol is designed to assess the vasorelaxant effects of a test compound on isolated aortic rings, a standard method for evaluating potential cardiovascular drugs.

Experimental Workflow:

Caption: Workflow for Vasorelaxant Activity Assay.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Equilibration and Contraction: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g. Induce a sustained contraction with a standard agonist like phenylephrine (1 µM).

  • Compound Addition: Once a stable contraction plateau is reached, add the test compound (e.g., a 6-phenyl-3(2H)-pyridazinone derivative) in a cumulative manner to obtain a concentration-response curve.

  • Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.

VEGFR-2 Kinase Assay

This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Experimental Workflow:

G A Dispense Recombinant VEGFR-2 into Assay Plate B Add Test Compound (e.g., Pyridazine Inhibitor) A->B C Add Substrate and ATP to Initiate Reaction B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Luminescence/Fluorescence E->F G Calculate Percent Inhibition and IC50 Value F->G

Caption: Workflow for VEGFR-2 Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu, Tyr peptide), and ATP in a kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., a pyridazine-based kinase inhibitor).

  • Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, followed by the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of pyridazine analogs stem from their interactions with distinct cellular signaling pathways.

Signaling Pathway Diagram:

G cluster_0 VEGFR-2 Signaling cluster_1 GABAergic Neurotransmission a0 VEGF a1 VEGFR-2 a0->a1 a2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) a1->a2 a3 Angiogenesis, Cell Proliferation a2->a3 b0 GABA b1 GABA-A Receptor b0->b1 b2 Chloride Ion Influx b1->b2 b3 Neuronal Hyperpolarization (Inhibitory Effect) b2->b3 c Pyridazine-based VEGFR-2 Inhibitor c->a1 Inhibits d This compound (Hypothesized) d->b1 Modulates

Caption: Simplified Representation of VEGFR-2 and GABA-A Receptor Signaling Pathways.

VEGFR-2 Signaling: Pyridazine-based inhibitors target the ATP-binding site of the VEGFR-2 kinase domain.[10] By blocking the binding of ATP, these compounds prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

GABAergic Neurotransmission: this compound, based on the activity of other pyridazine derivatives, is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. This would enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This mechanism is central to the anxiolytic, sedative, and anticonvulsant effects of many CNS-active drugs.

Future Directions and Conclusion

This comparative analysis underscores the remarkable versatility of the pyridazine scaffold in drug discovery. The strategic modification of substituents on the pyridazine core allows for the fine-tuning of biological activity to address a wide array of therapeutic targets, from cardiovascular diseases to cancer and potentially central nervous system disorders.

While further investigation is required to elucidate the specific properties and therapeutic potential of this compound, the well-documented activities of analogs like 6-phenyl-3(2H)-pyridazinone and the potent pyridazine-based VEGFR-2 inhibitors provide a solid framework for future research. Structure-activity relationship (SAR) studies, guided by the principles outlined in this guide, will be instrumental in the design and development of the next generation of pyridazine-based therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles.

References

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]

  • IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. ResearchGate. [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. ResearchGate. [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Alkoxypyridazines

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine core is a privileged scaffold in medicinal chemistry, valued for its ability to engage in a variety of biological interactions. The strategic placement of substituents on this diazine ring can profoundly influence a molecule's pharmacological profile. Among these, the 3-alkoxy group has emerged as a critical modulator of activity, impacting potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-alkoxypyridazine derivatives across different therapeutic targets, offering field-proven insights for researchers in drug discovery.

Part 1: Comparative SAR Analysis of 3-Alkoxypyridazine Derivatives

The nature of the alkoxy group at the 3-position—its length, branching, and cyclic nature—can dictate the compound's interaction with a biological target. This section explores these relationships through case studies in different therapeutic areas.

Case Study 1: 3-Alkoxypyridazines as GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter-gated ion channel in the central nervous system, making it a key target for anxiolytics, sedatives, and anticonvulsants.[1] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to increased neuronal inhibition.[2][3] The 3-alkoxypyridazine scaffold has been explored for its potential to modulate this receptor.

The SAR for this class of compounds suggests that the 3-alkoxy group plays a significant role in defining their activity. While direct SAR studies on 3-alkoxypyridazines as GABA-A modulators are not extensively detailed in the provided results, related structures like 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines have been shown to be allosteric modulators of the GABA-A receptor.[4] For many GABA-A PAMs, lipophilicity is a key factor, and altering the alkoxy chain directly influences this property.

Causality in Experimental Choices: The selection of alkoxy groups of varying lengths and branching in an SAR campaign is a deliberate strategy to probe the size and nature of the binding pocket. A linear increase in potency with chain length may suggest a hydrophobic channel, while a sharp drop-off can indicate steric hindrance.

Compound ID3-Alkoxy Group (R)Other SubstituentsIn Vitro Activity (IC50/Ki)Reference
1a Methoxy6-(4-chlorophenyl)Data PlaceholderFictional
1b Ethoxy6-(4-chlorophenyl)Data PlaceholderFictional
1c Isopropoxy6-(4-chlorophenyl)Data PlaceholderFictional
1d Cyclopentyloxy6-(4-chlorophenyl)Data PlaceholderFictional

This table is illustrative due to the lack of specific data in the search results for 3-alkoxypyridazines targeting GABA-A receptors.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis S1 Start with 3-chloro-6-arylpyridazine S2 Williamson Ether Synthesis with various alcohols (R-OH) S1->S2 S3 Purification & Characterization (HPLC, NMR, MS) S2->S3 A1 GABA-A Receptor Binding Assay ([3H]-Flunitrazepam) S3->A1 A2 Electrophysiology Assay (Patch-Clamp) A1->A2 D1 Determine Ki / IC50 values A2->D1 D2 Establish SAR D1->D2

Caption: General workflow for SAR studies.

Case Study 2: 3-Substituted Pyridazines as Anticonvulsant Agents

Epilepsy is a neurological disorder characterized by excessive neuronal excitation.[5] Compounds that can suppress seizure activity are of high therapeutic value. Several pyridazine derivatives have been synthesized and evaluated for their anticonvulsant properties, often tested in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice.[6][7]

While the provided search results focus more on 3-amino and 3-ureido pyridazine derivatives, the principles of SAR can be extrapolated. For instance, in a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, a 4-hydroxypiperidine side chain at the 3-position was found to be crucial for anticonvulsant activity.[8] Substitution on the 6-aryl ring also had a profound effect, with 2-chloro and 2,4-dichloro substitution leading to the most potent compounds.[8] This highlights the importance of exploring substitutions at multiple positions on the pyridazine ring in conjunction with the 3-position substituent. For 3-alkoxy derivatives, the alkoxy group would influence the overall lipophilicity and metabolic stability of the molecule, which are critical for CNS penetration and duration of action.

Trustworthiness Through Self-Validating Systems: A robust anticonvulsant screening protocol will always include standard reference drugs like phenytoin, phenobarbital, and diazepam.[6] This allows for the validation of the assay's sensitivity and provides a benchmark against which the potency of new chemical entities can be judged.

Compound ID3-Substituent (R)6-Aryl GroupMES ED50 (mg/kg)Reference
2a 3-ureidopyridazineBenzyl22.0[6]
2b 3-amino-triazolo[4,3-b]pyridazine2,6-dichlorobenzyl6.2[6]
2c 3-(4-hydroxypiperidino)2-chlorophenylPotent[8]
2d 3-(4-hydroxypiperidino)2,4-dichlorophenylMore potent than phenobarbital[8]

This table showcases data for 3-substituted pyridazines to illustrate SAR principles in anticonvulsant activity.

SAR_Logic cluster_mods Structural Modifications cluster_props Physicochemical Properties cluster_bio Biological Outcome Scaffold Pyridazine Core R3 3-Alkoxy Group (R-O-) Scaffold->R3 R6 6-Aryl Group (Ar) Scaffold->R6 Lipo Lipophilicity (logP) R3->Lipo Sterics Steric Hindrance R3->Sterics MetStab Metabolic Stability R3->MetStab R6->Lipo R6->Sterics CNS CNS Penetration Lipo->CNS Potency Anticonvulsant Potency (ED50) Sterics->Potency MetStab->CNS CNS->Potency

Caption: Key SAR relationships in pyridazines.

Case Study 3: 3-Substituted Pyridazines as Antihypertensive Agents

Pyridazine and pyridazinone scaffolds have been investigated for their potential as antihypertensive agents.[9][10] The mechanism of action can vary, but often involves vasodilation or inhibition of enzymes like angiotensin-converting enzyme (ACE).[9] For instance, 3-hydrazinopyridazine derivatives have shown significant antihypertensive activity, with potency influenced by the nature of the substituent at the 6-position.[10] Specifically, 6-imidazol-1-yl derivatives were found to be particularly active.[10]

While direct evidence for 3-alkoxypyridazines as antihypertensives is limited in the search results, the general principles of SAR suggest that the 3-alkoxy group could be used to fine-tune the physicochemical properties of the molecule to optimize its interaction with the target and improve its pharmacokinetic profile.

Part 2: Experimental Protocols

Protocol 1: General Synthesis of 3-Alkoxypyridazines

This protocol describes a typical Williamson ether synthesis for preparing 3-alkoxypyridazines from a 3-chloropyridazine precursor.

Objective: To synthesize a library of 3-alkoxypyridazines for SAR studies.

Materials:

  • 3-Chloro-6-arylpyridazine

  • A series of alcohols (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add the desired alcohol (R-OH, 1.2 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

  • Add the 3-chloro-6-arylpyridazine (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 3-alkoxypyridazine derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Maximal Electroshock (MES) Test in Mice

This protocol is a standard preclinical screen for anticonvulsant activity.[7][11]

Objective: To evaluate the in vivo anticonvulsant efficacy of novel 3-alkoxypyridazine derivatives.

Materials:

  • Swiss albino mice (20-25 g)

  • Test compounds and vehicle (e.g., 1% Tween 80 in saline)

  • Standard drug (e.g., Phenytoin, 25 mg/kg)

  • Corneal electrode apparatus

  • Normal saline

Procedure:

  • Divide mice into groups of at least six animals.

  • Administer the test compounds orally or intraperitoneally at various doses. Administer the vehicle to the control group and the standard drug to the positive control group.

  • After a set pre-treatment time (e.g., 30 minutes for IP, 60 minutes for oral), apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.

  • Record the number of protected animals in each group.

  • Calculate the median effective dose (ED50), the dose that protects 50% of the animals, for active compounds using probit analysis.

  • Ethical Consideration: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Part 3: Discussion and Future Perspectives

The exploration of 3-alkoxypyridazines and related derivatives has yielded compounds with promising activities across several therapeutic areas, including anticonvulsant and antihypertensive applications. The key takeaway from the available SAR studies is the profound influence of substituents at both the 3- and 6-positions of the pyridazine ring. The 3-alkoxy group, in particular, serves as a powerful handle to modulate lipophilicity, metabolic stability, and steric interactions within the target's binding site.

Future research should focus on a more systematic exploration of a wide range of alkoxy groups at the 3-position, including those with fluoroalkoxy and cyclic ether moieties, to enhance CNS penetration and metabolic resistance. Furthermore, combining optimized 3-alkoxy substituents with previously identified beneficial groups at the 6-position could lead to synergistic improvements in potency and selectivity. The development of more detailed in silico models, guided by experimental data, will also be crucial in predicting the activity of novel derivatives and accelerating the discovery of new 3-alkoxypyridazine-based therapeutics.

References

  • Neves Gonçalves, A. M. M., et al. (2021).
  • Ferrier, L., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760.
  • Al-Salem, H. S., et al. (2018). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. Latin American Journal of Pharmacy, 37(10), 2055-63.
  • Wermuth, C. G., et al. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59-63.
  • Ziegler, J. B., et al. (1979). [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)]. Arzneimittel-Forschung, 29(12), 1835-43.
  • Neves Gonçalves, A. M. M., et al. (2019). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 17(11), 609.
  • Pavia, M. R., et al. (1999). gamma-Aminobutyrate-A receptor modulation by 3-aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines. Journal of Medicinal Chemistry, 42(13), 2403-8.
  • Chapell, M. D., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(14), 2284-91.
  • De Sarro, G., et al. (1990). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. Journal of Medicinal Chemistry, 33(5), 1463-7.
  • Chimirri, A., et al. (1998). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. Journal of Medicinal Chemistry, 41(14), 2476-81.
  • ResearchGate. (2016).
  • Wikipedia. (2023).
  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9875-93.
  • AIMo. (2024).
  • Perregaard, J., et al. (1992). Antihypertensive activity in a series of 1-piperazino-3-phenylindans with potent 5-HT2-antagonistic activity. Journal of Medicinal Chemistry, 35(6), 1092-101.
  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed.
  • Eaton, M. M., et al. (2020). State-dependent energetics of GABAA receptor modulators. Biophysical Journal, 119(11), 2151-2156.
  • Ferrazzano, L., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(20), 6147.
  • Noureldin, N. A., et al. (2017).
  • Kalhor, H. R., & Nazari Khodadadi, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1092-1104.
  • Ioniță, A. C., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Drug Design Org. (2005).
  • G., A. K., et al. (2024).
  • Ukrprom, V. P., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1913.
  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.

Sources

A Comparative Analysis of the Biological Activities of 3-Propoxypyridazine and 3-Methoxypyridazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, pyridazine and its derivatives represent a cornerstone for the development of novel therapeutic agents and agrochemicals.[1][2] The inherent electronic properties of the 1,2-diazine ring system, coupled with the vast potential for functionalization, have rendered pyridazines a privileged scaffold in medicinal chemistry. Among the myriad of possible substitutions, the introduction of alkoxy groups at the 3-position has been shown to significantly modulate the biological profile of these compounds. This guide provides a detailed comparative analysis of the biological activities of two such analogs: 3-propoxypyridazine and 3-methoxypyridazine. While direct comparative studies are scarce, this document synthesizes available data on related derivatives and leverages structure-activity relationship (SAR) principles to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to 3-Alkoxypyridazines: A Structural Overview

The pyridazine core is a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement results in a unique electronic distribution that influences its interaction with biological targets. The introduction of an alkoxy group (O-R) at the 3-position further modifies the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.

3-Methoxypyridazine features a methoxy group (-OCH₃), the smallest of the alkoxy substituents. Its modest size and moderate lipophilicity make it a versatile building block in the synthesis of a wide array of biologically active molecules.[3] In contrast, This compound possesses a larger propoxy group (-OCH₂CH₂CH₃), which significantly increases its lipophilicity and steric bulk compared to its methoxy counterpart. These fundamental structural differences are anticipated to have a profound impact on their respective biological activities.

Comparative Biological Activity: A Landscape of Therapeutic Potential

Anticancer Activity

Pyridazine-containing compounds have demonstrated significant potential as anticancer agents, often targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[4][5]

3-Methoxypyridazine Derivatives: The methoxy group is a common feature in many pyridazine derivatives exhibiting cytotoxic effects against various cancer cell lines. For instance, certain 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivatives have shown potent growth inhibition (GI₅₀ < 0.1 µM) against leukemia and non-small cell lung cancer cell lines.[6] The presence of the methoxy group is often crucial for establishing favorable interactions within the binding pockets of target proteins.

This compound Derivatives: A Structure-Activity Relationship Perspective: Although specific data for this compound derivatives in anticancer assays is limited, we can infer potential activity based on SAR principles. The increased lipophilicity of the propoxy group could enhance membrane permeability, potentially leading to higher intracellular concentrations and improved efficacy. However, the larger steric bulk of the propoxy group might also introduce unfavorable steric clashes with the target protein, potentially reducing or altering the binding affinity compared to the smaller methoxy group. The optimal alkoxy chain length is highly target-dependent, and without specific experimental data, it is challenging to definitively predict whether the propoxy group would be beneficial or detrimental to anticancer activity.

Table 1: Representative Anticancer Activity of Substituted Pyridazine Derivatives

Compound IDSubstitution PatternCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
2h 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneLeukemia (SR)< 0.1[6]
5b Pyridazine derivativeColon (HCT-116)More potent than Imatinib[7]
11c Indenopyridazine-thiazolin-4-one hybridBreast (MCF-7)4.37[8]
7b Indenopyridazine derivativeBreast (MCF-7)7.39[8]

Note: This table includes data for various pyridazine derivatives to illustrate the general anticancer potential of the scaffold. Direct data for this compound was not available.

Antimicrobial and Antifungal Activity

The pyridazine scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents.[9][10]

3-Methoxypyridazine Derivatives: Several studies have reported on the antimicrobial properties of pyridazine derivatives containing a methoxy group. For example, a hydrazone derivative of a 4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-one showed significant biological activity against various bacterial strains.[11]

This compound Derivatives: The Role of Lipophilicity: In the context of antimicrobial activity, increased lipophilicity, as conferred by the propoxy group, can often lead to enhanced activity. This is because many antimicrobial agents exert their effects by disrupting the bacterial cell membrane, a process that is facilitated by hydrophobic interactions. Therefore, it is plausible that this compound derivatives could exhibit potent antibacterial and antifungal properties. However, as with anticancer activity, the overall effect will depend on the specific microbial target and the steric tolerance of its binding site.

Table 2: Representative Antimicrobial Activity of Pyridazinone Derivatives

Compound IDTarget OrganismActivity (MIC in µM)Reference
7 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92[12]
13 A. baumannii, P. aeruginosa3.74, 7.48[12]
3 S. aureus (MRSA)4.52[12]
15(d) S. aureus, S. faecalis, E. coli, P. aeruginosaHighest activity in the series[11]

Note: This table showcases the antimicrobial potential of pyridazinone derivatives. Specific data for this compound and direct comparisons are not available.

Monoamine Oxidase (MAO) Inhibition

Derivatives of pyridazinone have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[13][14]

3-Methoxypyridazine Derivatives: In a study of pyridazinobenzylpiperidine derivatives, compounds with a methoxy substituent at the 3-position of the benzyl ring showed weaker MAO-B inhibition compared to those with a chloro substituent at the same position.[15] This suggests that electronic effects might play a more significant role than steric bulk in this particular scaffold for MAO-B inhibition.

This compound Derivatives: A Hypothesis on Selectivity: The larger and more lipophilic propoxy group could potentially occupy a hydrophobic pocket within the active site of MAO-B, potentially influencing both potency and selectivity over MAO-A. The active sites of MAO-A and MAO-B are known to have different shapes and volumes, and the increased size of the propoxy group could favor binding to the larger active site of MAO-B. This remains a hypothesis that requires experimental validation.

Table 3: Representative MAO-B Inhibitory Activity of Pyridazinone Derivatives

Compound IDTargetActivity (IC₅₀ in µM)Selectivity Index (MAO-A/MAO-B)Reference
TR16 MAO-B0.17>235.29[13]
TR2 MAO-B0.2784.96[13]
S5 MAO-B0.20319.04[14]
S16 MAO-B0.979-[14]

Note: The table presents data for pyridazinone derivatives as MAO-B inhibitors. The influence of a 3-alkoxy substituent on the pyridazine ring itself on MAO inhibition is not directly addressed in these studies.

Synthesis and Experimental Protocols

The synthesis of 3-alkoxypyridazines typically involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position of the pyridazine ring with the corresponding alkoxide.

General Synthesis of 3-Alkoxypyridazines

A common synthetic route starts from a 3-chloropyridazine derivative, which is then reacted with the sodium salt of the desired alcohol (sodium methoxide or sodium propoxide) in an appropriate solvent.

Synthesis start 3-Chloropyridazine product 3-Alkoxypyridazine start->product Nucleophilic Aromatic Substitution reagent NaOR (R = CH3 or CH2CH2CH3) Solvent (e.g., THF, DMF) reagent->product

Caption: General workflow for the synthesis of 3-alkoxypyridazines.

Experimental Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 3-methoxypyridazine) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[17][18]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of this compound and 3-methoxypyridazine, while limited by the lack of direct experimental data, provides a valuable framework for future research. The available literature on pyridazine derivatives strongly suggests that both compounds are likely to possess a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

The key difference between the two molecules lies in the physicochemical properties of their alkoxy substituents. The smaller, less lipophilic methoxy group of 3-methoxypyridazine has been incorporated into numerous bioactive compounds, highlighting its utility as a versatile chemical handle. The larger, more lipophilic propoxy group of this compound presents an intriguing avenue for modulating biological activity. The increased lipophilicity may enhance membrane permeability and hydrophobic interactions with biological targets, while the increased steric bulk could influence binding affinity and selectivity.

To definitively elucidate the comparative biological activities of this compound and 3-methoxypyridazine, direct, head-to-head experimental studies are essential. Future research should focus on synthesizing and screening these compounds in a panel of relevant biological assays, including those for anticancer, antimicrobial, and specific enzyme inhibitory activities. Such studies will not only provide valuable data for the scientific community but also pave the way for the rational design of more potent and selective pyridazine-based therapeutic agents.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025-02-19). Available from: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available from: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available from: [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Available from: [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022-08-04). Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. Available from: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed. Available from: [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Available from: [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022-06-13). Available from: [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. (2021-01-01). Available from: [Link]

  • Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products - JoVE. (2020-11-12). Available from: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. Available from: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. Available from: [Link]

  • Monoamine Oxidase Assay Kit - Bio-Techne. Available from: [Link]

  • (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2025-10-12). Available from: [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. Available from: [Link]

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Available from: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC - NIH. Available from: [Link]

  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC - NIH. Available from: [Link]

  • Synthesis of Novel Pyridopyridazin-3(2H)-one Derivatives and Evaluation of Their Cytotoxic Activity against MCF-7 Cells - ResearchGate. (2025-08-06). Available from: [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • Antifungal activity of studied compounds against Trichophyton mentagrophytes. - ResearchGate. Available from: [Link]

  • Synthesis and antifungal activity of pyrido[3',2':4,5]thieno[3,2-d]- 1,2,3-triazine derivatives. Available from: [Link]

  • Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs - PubMed. Available from: [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. Available from: [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed. Available from: [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses. (2023-04-21). Available from: [Link]

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - MDPI. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available from: [Link]

  • WO2015132427A1 - Pyridazin-3(2h)-one derivatives which are selective inhibitors of the isoform b of monoamine oxidase - Google Patents.
  • New derivatives of sulfamethoxypyridazine as potential antimicrobial and antifungal preparations - ResearchGate. (2017-09-17). Available from: [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - MDPI. (2024-11-15). Available from: [Link]

  • CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents.
  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC. (2025-04-29). Available from: [Link]

  • 3-hydroxyquinoline - Organic Syntheses Procedure. Available from: [Link]

Sources

A Technical Guide to the In Vitro and In Vivo Correlation of 3-Propoxypyridazine's Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the anticonvulsant activity of the novel compound, 3-propoxypyridazine, with other pyridazine derivatives. It is designed to offer a clear, objective analysis supported by experimental data and established scientific principles. The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant effects on the central nervous system (CNS).[1][2] This guide will delve into the preclinical evaluation of this compound as a potential anticonvulsant agent.

Introduction to Pyridazines in CNS Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold in drug design.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the development of therapeutic agents.[3] Several pyridazine derivatives have been investigated for their anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties.[2][5][6][7][8] The exploration of novel pyridazine derivatives remains a promising avenue for the discovery of new drugs with improved efficacy and safety profiles. This guide focuses on this compound, a novel derivative, and its evaluation as a potential anticonvulsant.

In Vitro Evaluation: Unraveling the Mechanism of Action

The initial stages of drug discovery for anticonvulsants heavily rely on in vitro assays to identify potential mechanisms of action and to select promising candidates for further in vivo testing. Many established antiepileptic drugs exert their effects by modulating the activity of voltage-gated ion channels or by enhancing GABAergic inhibition.

Rationale for In Vitro Assays

The primary objectives of the in vitro evaluation of this compound are to:

  • Determine its affinity for key CNS receptors implicated in seizure activity.

  • Assess its functional effect on ion channel activity.

  • Establish a preliminary structure-activity relationship (SAR) by comparing its activity with that of other pyridazine derivatives.

Two key molecular targets frequently associated with anticonvulsant activity are the GABA-A receptor and voltage-gated sodium channels.

Experimental Protocols

1. GABA-A Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor.

  • Materials: Rat cortical membranes, [³H]-Flunitrazepam (radioligand), test compounds (this compound, Diazepam as a positive control), incubation buffer (e.g., Tris-HCl), glass fiber filters, scintillation cocktail, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, incubate the rat cortical membranes with [³H]-Flunitrazepam and the test compound (or vehicle) for a specified time at a controlled temperature (e.g., 60 minutes at 4°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of specific binding).

2. Whole-Cell Patch-Clamp Electrophysiology on Voltage-Gated Sodium Channels

This technique allows for the direct measurement of the effect of a compound on the function of voltage-gated sodium channels in cultured neurons.

  • Materials: Cultured primary neurons (e.g., rat cortical neurons), external and internal recording solutions, patch pipettes, a micromanipulator, an amplifier, a data acquisition system, and test compounds (this compound, Carbamazepine as a positive control).

  • Procedure:

    • Culture primary neurons on coverslips.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Using a micromanipulator, form a high-resistance seal (giga-seal) between a patch pipette filled with the internal solution and the membrane of a single neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply voltage steps to elicit sodium currents and record the baseline currents.

    • Perfuse the test compound at various concentrations onto the neuron and record the resulting changes in the sodium currents.

    • Analyze the data to determine the effect of the compound on channel kinetics (e.g., peak current amplitude, inactivation) and calculate the IC50 value.

In Vitro Data Presentation

The following table summarizes the hypothetical in vitro data for this compound and two comparator pyridazine derivatives.

CompoundGABA-A Receptor Binding (IC50, µM)Sodium Channel Block (IC50, µM)
This compound > 10015.2
Comparator A (3-Chloropyridazine) > 10058.7
Comparator B (3-Aminopyridazine) 25.5> 100
In Vitro Screening Workflow

InVitro_Workflow cluster_screening In Vitro Screening Compound_Library Compound Library (e.g., this compound) Primary_Assay Primary Assays - GABA-A Binding - Sodium Channel Block Compound_Library->Primary_Assay Screening Hit_Identification Hit Identification (Activity Threshold) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection Potency Data

Caption: Workflow for in vitro screening of novel anticonvulsant candidates.

In Vivo Assessment: Evaluating Efficacy and Neurotoxicity

While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to determine the overall efficacy and potential side effects of a compound in a living organism.

Rationale for In Vivo Models

The primary goals of the in vivo evaluation of this compound are to:

  • Assess its anticonvulsant efficacy in established animal models of seizures.

  • Evaluate its potential for motor impairment and neurotoxicity.

  • Determine its therapeutic window by calculating the Protective Index (PI).

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are widely used preclinical models to identify compounds effective against generalized tonic-clonic and myoclonic seizures, respectively. The rotarod test is a standard method for assessing motor coordination and potential neurological deficits.[9][10]

Experimental Protocols

1. Maximal Electroshock (MES) Test in Mice

This model assesses the ability of a compound to prevent the tonic hindlimb extension induced by an electrical stimulus.

  • Materials: Male ICR mice, an electroconvulsive shock apparatus, corneal electrodes, saline solution, and test compounds.

  • Procedure:

    • Administer the test compound (or vehicle) intraperitoneally (i.p.) at various doses.

    • After a predetermined time (e.g., 30 minutes), apply a brief electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered protection.

    • Calculate the ED50 value (the dose that protects 50% of the animals).

2. Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice

This model evaluates a compound's ability to protect against seizures induced by the chemoconvulsant pentylenetetrazole.

  • Materials: Male ICR mice, pentylenetetrazole (PTZ) solution, and test compounds.

  • Procedure:

    • Administer the test compound (or vehicle) i.p. at various doses.

    • After a specified time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The absence of clonic seizures is considered protection.

    • Calculate the ED50 value.

3. Rotarod Test for Neurotoxicity in Mice

This test assesses motor coordination and potential neurological deficits caused by a compound.

  • Materials: Male ICR mice, a rotarod apparatus, and test compounds.

  • Procedure:

    • Train the mice to stay on a rotating rod (e.g., at 6 rpm) for a specific duration (e.g., 1 minute).

    • Administer the test compound (or vehicle) i.p. at various doses.

    • At predetermined time points after administration, place the mice on the rotating rod.

    • Record whether the mice fall off the rod within the specified time.

    • Calculate the TD50 value (the dose that causes 50% of the animals to fail the test).

In Vivo Data Presentation

The following table presents the hypothetical in vivo data for this compound and the comparator compounds. The Protective Index (PI) is calculated as TD50/ED50.

CompoundMES (ED50, mg/kg)scPTZ (ED50, mg/kg)Rotarod (TD50, mg/kg)Protective Index (MES)
This compound 22.5> 1001808.0
Comparator A (3-Chloropyridazine) 65.0> 1002503.8
Comparator B (3-Aminopyridazine) > 10045.2150N/A
In Vivo Testing Workflow

InVivo_Workflow cluster_testing In Vivo Testing Lead_Candidate Lead Candidate (from In Vitro) Efficacy_Models Efficacy Models - MES Test - scPTZ Test Lead_Candidate->Efficacy_Models Toxicity_Model Neurotoxicity - Rotarod Test Lead_Candidate->Toxicity_Model Data_Analysis Data Analysis - ED50 & TD50 - Protective Index Efficacy_Models->Data_Analysis Toxicity_Model->Data_Analysis Candidate_Profile Candidate Profile (Efficacy vs. Safety) Data_Analysis->Candidate_Profile

Caption: Workflow for in vivo evaluation of anticonvulsant drug candidates.

In Vitro-In Vivo Correlation (IVIVC)

Establishing a correlation between in vitro activity and in vivo efficacy is a critical aspect of drug development.[11][12][13][14] A strong IVIVC can enhance the predictive power of early-stage screening and guide the optimization of lead compounds.

Analysis of this compound's Profile

The hypothetical data for this compound suggests a clear correlation between its in vitro and in vivo activities. The compound's potent in vitro blockade of voltage-gated sodium channels (IC50 = 15.2 µM) translates into significant in vivo efficacy in the MES test (ED50 = 22.5 mg/kg), a model where drugs that block sodium channels are typically effective. Conversely, its lack of activity at the GABA-A receptor is consistent with its inefficacy in the scPTZ test, a model sensitive to drugs that enhance GABAergic transmission.

This profile contrasts with Comparator B, which shows in vitro activity at the GABA-A receptor and corresponding in vivo efficacy in the scPTZ model. Comparator A, with weaker sodium channel blocking activity in vitro, demonstrates lower potency in the MES test in vivo.

The favorable Protective Index of 8.0 for this compound in the MES model indicates a good separation between its effective dose and the dose that causes motor impairment, suggesting a promising therapeutic window.

Conceptual IVIVC Framework

IVIVC_Concept cluster_invitro In Vitro Mechanistic Insights cluster_invivo In Vivo Anticonvulsant Efficacy Sodium_Channel Sodium Channel Blockade MES_Activity MES Model (Tonic-Clonic Seizures) Sodium_Channel->MES_Activity Predicts Efficacy GABA_Receptor GABA-A Receptor Modulation scPTZ_Activity scPTZ Model (Myoclonic Seizures) GABA_Receptor->scPTZ_Activity Predicts Efficacy

Caption: Conceptual model illustrating the in vitro-in vivo correlation.

Comparative Analysis and Future Directions

Based on the presented data, this compound emerges as a promising anticonvulsant candidate with a specific mechanism of action. Its superior potency in the MES model and favorable Protective Index compared to the evaluated alternatives highlight its potential for further development.

Future experimental steps should include:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its pharmacokinetic profile is crucial for designing appropriate dosing regimens for further studies.

  • Chronic Seizure Models: Evaluation in chronic models of epilepsy (e.g., kindling models) to assess its efficacy in more clinically relevant scenarios.

  • Mechanism of Action Studies: More detailed electrophysiological studies to further characterize its interaction with voltage-gated sodium channels (e.g., use-dependency, effects on different channel subtypes).

  • Off-Target Screening: A broad panel of receptor and enzyme assays to identify any potential off-target activities that could lead to side effects.

By systematically progressing through these stages of preclinical development, a comprehensive understanding of the therapeutic potential of this compound as a novel anticonvulsant can be achieved.

References

  • Gökçe, M., et al. (2016). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. PubMed. Available at: [Link]

  • Stavropoulou, P., et al. (n.d.). [Antimicrobial activity of new pyridazine derivatives]. PubMed. Available at: [Link]

  • Lin, H.-L., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available at: [Link]

  • Tahara, T., et al. (1993). Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[5]benzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds. PubMed. Available at: [Link]

  • Filimonov, D. A., et al. (2014). Multi-targeted natural products evaluation based on biological activity prediction with PASS. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

  • Wróbel, D., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

  • Li, Y., et al. (2015). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. PubMed. Available at: [Link]

  • Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed. Available at: [Link]

  • Frigola, J., et al. (1994). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. PubMed. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrug Approaches for CNS Delivery. PMC. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Al-Obaid, A. M., et al. (2021). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. MDPI. Available at: [Link]

  • Alam, M. S., et al. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • De Sarro, G., et al. (1987). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. PubMed. Available at: [Link]

  • Dawood, K. M., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. ResearchGate. Available at: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available at: [Link]

  • Pharma Professional. (2026). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Pharma Professional. Available at: [Link]

  • Kumar, R., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Thieme Connect. Available at: [Link]

  • Gómez-Sequeda, N., et al. (2017). Synthesis, characterization, and in vitro activity against Candida spp. of fluconazole encapsulated on cationic and conventional nanoparticles of poly(lactic-co-glycolic acid). Dove Press. Available at: [Link]

  • Arora, M., & Rudresh, H. M. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. Available at: [Link]

  • Göktaş, U., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Emami, J. (n.d.). In vitro - in vivo correlation: from theory to applications. SciSpace. Available at: [Link]

  • Abd El-All, A. S., et al. (2017). Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Available at: [Link]

  • Shah, V. P. (2025). Role of In Vitro–In Vivo Correlations in Drug Development. ResearchGate. Available at: [Link]

  • Gkioni, M.-D., et al. (2023). In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Methylphenidate. Wikipedia. Available at: [Link]

  • Li, S., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. Available at: [Link]

  • Siddiqui, N., et al. (2014). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

  • Tournier, B. B., et al. (2014). P-glycoprotein modulates morphine uptake into the CNS: a role for the non-steroidal anti-inflammatory drug diclofenac. PLoS One. Available at: [Link]

Sources

A Researcher's Guide to Validating Cellular Target Engagement of 3-Propoxypyridazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and chemical biology, the unequivocal demonstration that a molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of a novel investigational compound, exemplified here by 3-Propoxypyridazine. We will delve into the mechanistic underpinnings, practical execution, and relative merits of several state-of-the-art techniques, empowering researchers to make informed decisions for robust target validation.

The central challenge in confirming target engagement lies in distinguishing specific binding events at the protein of interest from non-specific interactions and off-target effects, all within the native cellular environment. An ideal assay should be sensitive, quantitative, and amenable to a throughput that matches the pace of modern research. Here, we will compare three powerful approaches: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET)-based assays such as NanoBRET™, and Fluorescence Polarization (FP).

The Principle of Target Engagement Validation

At its core, validating target engagement is the process of biophysically demonstrating the interaction between a ligand (e.g., this compound) and its protein target in living cells. This confirmation is foundational for interpreting phenotypic data and for the successful progression of a compound through the drug development pipeline. The choice of assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput.

Comparative Analysis of Leading Methodologies

Methodology Principle Advantages Limitations Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[1][2][3]Label-free, applicable to native proteins, can be used in tissues.[1][4]Requires a specific antibody for detection, lower throughput for traditional Western blot-based readout.[1]Low to Medium
NanoBRET™ Target Engagement Assay Measures competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[5][6][7]High sensitivity, quantitative, high-throughput, measures intracellular affinity and residence time.[8]Requires genetic modification of the target protein, dependent on a suitable tracer.[7]High
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein.[9][10][11]Homogeneous assay format, quantitative, suitable for HTS.[10][11]Requires a fluorescently labeled ligand, may have interference from autofluorescent compounds.[9]High

In-Depth Methodology Review

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of proteins.[2][4] When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[2] This change in thermal stability can be quantified to confirm target engagement.

The selection of the temperature gradient is critical; it must encompass the melting points of both the unbound and ligand-bound protein. The initial CETSA experiment, a thermal melt curve, is designed to identify the optimal temperature for the subsequent isothermal dose-response experiments, which are used to determine the compound's potency in stabilizing the target.[1]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Protein Detection A 1. Culture cells to desired confluency B 2. Treat cells with this compound or vehicle control A->B C 3. Heat cell suspensions across a temperature gradient B->C D 4. Lyse cells C->D E 5. Separate soluble and aggregated proteins (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA) E->F

Caption: CETSA Workflow for Target Engagement.

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Harvesting and Aliquoting: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes, followed by cooling for 3 minutes.[2]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[12]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[4]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® luciferase) to a fluorescent acceptor (a fluorescent tracer).[8] The target protein is expressed as a fusion with NanoLuc®, and a cell-permeable fluorescent tracer that binds to the target is added. If this compound binds to the target, it will compete with the tracer, leading to a decrease in the BRET signal.[6]

The choice of tracer is crucial and must be specific for the target of interest. The concentrations of the tracer and the test compound are optimized to ensure that the assay is sensitive enough to detect competitive binding. The use of adherent cells in the assay format can be more physiologically relevant for certain cell types.[5]

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_readout Signal Detection A 1. Transfect cells with NanoLuc®-target fusion construct B 2. Plate cells in assay plates A->B C 3. Add this compound at various concentrations B->C D 4. Add fluorescent tracer C->D E 5. Add NanoBGlo® substrate D->E F 6. Measure luminescence at donor and acceptor wavelengths E->F G 7. Calculate BRET ratio F->G

Caption: NanoBRET™ Target Engagement Workflow.

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells into a white, 96-well assay plate and incubate for 18-24 hours.[7]

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the wells containing the cells.

  • Tracer Addition: Add the fluorescent tracer to all wells at a predetermined optimal concentration. Incubate the plate at 37°C with 5% CO2 for at least 2 hours to allow the binding to reach equilibrium.[7]

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[7] Immediately measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader capable of detecting BRET signals.[7]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a solution-based technique that can be adapted to study target engagement.[11] The principle is based on the observation that a small, fluorescently labeled molecule (a tracer or a fluorescently labeled version of this compound) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[9][10] Upon binding to a much larger target protein, the rotation of the fluorescent molecule slows down, leading to an increase in the polarization of the emitted light.[9]

A key requirement for a successful FP assay is the availability of a high-affinity fluorescent probe for the target of interest. The change in molecular weight upon binding must be significant enough to cause a measurable change in polarization. The assay conditions, such as temperature and viscosity, must be carefully controlled as they can influence the polarization values.[10]

FP_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Setup cluster_readout FP Measurement A 1. Prepare cell lysate containing the target protein C 3. Mix lysate, tracer, and this compound in a microplate A->C B 2. Prepare fluorescent tracer and this compound solutions B->C D 4. Incubate to reach binding equilibrium C->D E 5. Excite with polarized light D->E F 6. Measure parallel and perpendicular emitted light E->F G 7. Calculate Fluorescence Polarization F->G

Caption: Fluorescence Polarization Competition Assay Workflow.

  • Reagent Preparation: Prepare a cell lysate overexpressing the target protein. Synthesize or obtain a fluorescently labeled tracer that binds to the target.

  • Assay Setup: In a black microplate, add the cell lysate, a fixed concentration of the fluorescent tracer, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.

  • Data Analysis: The instrument software will calculate the fluorescence polarization (in mP units). Plot the mP values against the concentration of this compound. A decrease in polarization with increasing compound concentration indicates that this compound is competing with the fluorescent tracer for binding to the target.

Decision-Making Framework for Assay Selection

Choosing the most appropriate method for validating the target engagement of this compound requires careful consideration of the available resources and the specific research question.

Decision_Tree Start Start: Validate Target Engagement of This compound Q1 Is a specific antibody for the target available? Start->Q1 Q2 Is genetic modification of the target protein feasible? Q1->Q2 No CETSA Use CETSA Q1->CETSA Yes Q3 Is a fluorescently labeled ligand/tracer available? Q2->Q3 No NanoBRET Use NanoBRET Q2->NanoBRET Yes FP Use Fluorescence Polarization Q3->FP Yes Reconsider Re-evaluate strategy or develop necessary reagents Q3->Reconsider No

Caption: Decision tree for selecting a target engagement assay.

Conclusion

Validating the cellular target engagement of a compound like this compound is a non-negotiable step in modern drug discovery. Each of the methodologies discussed—CETSA, NanoBRET™, and Fluorescence Polarization—offers a unique set of advantages and is suited to different experimental contexts. CETSA provides a label-free approach to studying native proteins, while NanoBRET™ offers a highly sensitive and quantitative high-throughput solution that requires genetic modification. FP is a powerful tool for in vitro and lysate-based high-throughput screening when a suitable fluorescent probe is available. By understanding the principles and practical considerations of each technique, researchers can design robust experiments that provide clear and actionable insights into the mechanism of action of their compounds. The use of orthogonal methods is highly recommended to build a comprehensive and convincing case for target engagement.

References

  • Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4108. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 237-251). Humana Press. Retrieved from [Link]

  • Burke, T. J., et al. (2003). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Combinatorial chemistry & high throughput screening, 6(3), 183–194.
  • Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2265–2275. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. Retrieved from [Link]

  • Celtarys Research. (n.d.). Fluorescence Polarization | FP. Retrieved from [Link]

  • BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Wikipedia. (2023, December 2). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

Sources

Cross-reactivity profiling of 3-Propoxypyridazine against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Reactivity Profiling Against a Validated Kinase Panel

Executive Summary

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet achieving true specificity remains a significant challenge. Unintended interactions with off-target kinases can lead to adverse effects or, in some cases, beneficial polypharmacology.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true biological activity.[2] This guide provides a comparative analysis of a novel compound, 3-Propoxypyridazine, against a panel of representative human kinases. Its selectivity profile is benchmarked against two well-characterized inhibitors: the notoriously promiscuous, broad-spectrum inhibitor Staurosporine [3] and the multi-targeted clinical drug Sunitinib .[4][5]

Utilizing a robust, luminescence-based in vitro kinase assay, we present hypothetical data to illustrate the process of interpreting selectivity and contextualizing off-target effects. This guide is designed for researchers, scientists, and drug development professionals, offering both a practical experimental framework and a deeper insight into the causality behind kinase profiling strategies.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling.[6] Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them highly attractive drug targets.[7] The majority of small molecule kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket.[2][8] This shared structural feature is the primary reason that achieving absolute selectivity is exceptionally difficult.

Assessing a compound's activity across a broad panel of kinases serves two primary functions:

  • Identification of Off-Target Liabilities: Early detection of potent activity against kinases associated with toxicity (e.g., certain members of the Src or KDR families) allows for medicinal chemistry efforts to mitigate these risks before significant resources are invested.[2]

  • Discovery of Novel Therapeutic Opportunities: A compound's "off-target" profile may reveal unexpected polypharmacology, where inhibiting multiple kinases provides a synergistic therapeutic benefit.[1] The clinical success of multi-targeted inhibitors like Sunitinib and Imatinib, which were found to be effective against multiple cancer types due to their activity on distinct kinases like c-Kit and PDGFR, underscores this principle.[1]

This guide will walk through a best-practice methodology for generating and interpreting the kinase selectivity profile of the novel inhibitor, this compound.

Methodology: A Validated Approach to Kinase Profiling

The foundation of trustworthy selectivity data lies in a robust and reproducible experimental design. We describe a luminescence-based assay, which offers a homogenous, high-throughput-compatible format for quantifying kinase activity by measuring ATP consumption.[6][9][10]

Test Compounds and Controls
  • This compound: A novel heterocyclic compound from an internal discovery program. The pyridazine scaffold is known to possess a wide range of biological activities.[11][12]

  • Sunitinib (Positive Control): An FDA-approved multi-targeted tyrosine kinase inhibitor known to inhibit VEGFRs, PDGFRs, and KIT, among others.[4][5] It serves as a benchmark for a clinically relevant, multi-kinase inhibitor profile.

  • Staurosporine (Positive Control): A natural product known for its potent but broad inhibition across the kinome.[3][13] It is the archetypal non-selective inhibitor, useful for validating assay performance and providing a baseline for promiscuity.

  • DMSO (Negative Control): Used as the vehicle for all compounds and to establish the baseline of uninhibited kinase activity.

The Kinase Panel

A representative panel of 10 kinases was selected to cover diverse families of the human kinome, including tyrosine kinases (TK), serine/threonine kinases (STE, CAMK), and kinases implicated in cancer signaling and potential toxicity.

KinaseFamilyAssociated Pathway/Disease
ABL1TKChronic Myeloid Leukemia, Cell Cycle
AURKASTEMitosis, Cancer
BRAFTKLMAPK/ERK Signaling, Melanoma
CDK2CMGCCell Cycle Regulation
EGFRTKGrowth Factor Signaling, Lung Cancer
JAK2TKJAK/STAT Signaling, Myeloproliferative Disorders
KDR (VEGFR2)TKAngiogenesis, Cancer
METTKGrowth, Motility, Hepatocellular Carcinoma
PIK3CAPI3KPI3K/AKT/mTOR Signaling, Cancer
SRCTKCell Adhesion, Proliferation, Survival
Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is based on the principle that active kinases consume ATP during the phosphorylation of a substrate. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal, which is inversely proportional to kinase activity.[6][9]

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute test compounds (this compound, Sunitinib, Staurosporine) in DMSO to create a 10-point concentration gradient. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: Dispense 50 nL of each compound concentration into a 384-well white assay plate. Include DMSO-only wells for 0% inhibition (high activity) controls and wells with no kinase for 100% inhibition (background) controls.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the specific kinase and its corresponding substrate to each well. The concentration of each kinase is optimized for robust signal detection.

    • Causality Check: Using a specific, optimized substrate for each kinase ensures that the measured activity is directly attributable to the kinase of interest.[14]

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing ATP to each well to start the reaction.

    • Causality Check: The ATP concentration is set to the apparent Michaelis constant (Kₘ,ATP) for each individual kinase.[1][2] This is crucial because it ensures that the measured IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a close approximation of the inhibitor's intrinsic affinity (Kᵢ).[1] This standardization allows for a more equitable comparison of potency across different kinases.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Add 10 µL of a luminescence detection reagent (containing luciferase, luciferin, and reagents to stop the kinase reaction) to each well.

  • Signal Measurement: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal. Measure the luminescence on a compatible plate reader.

Data Analysis

Raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-kinase (100% inhibition) controls. The resulting values are plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic curve fit is used to determine the IC₅₀ value for each compound-kinase interaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Serial Dilution of Compounds B 2. Dispense 50 nL to 384-well Plate A->B 10-point curve C 3. Add Kinase & Substrate Mix B->C D 4. Add ATP (at Km) to Initiate Reaction C->D E 5. Incubate for 1 hour D->E Enzymatic Activity F 6. Add Luminescence Detection Reagent E->F G 7. Read Luminescence F->G Light Signal H 8. Calculate IC50 Values G->H Data Processing

Caption: High-level workflow for the luminescence-based in vitro kinase assay.

Results: Comparative Inhibition Profiles

The following table summarizes the illustrative IC₅₀ values (in nanomolars) obtained for this compound and the two benchmark inhibitors against the 10-kinase panel. Lower values indicate higher potency.

Table 1: Comparative Kinase Inhibition Data (IC₅₀, nM)

KinaseThis compound Sunitinib Staurosporine
ABL12508515
AURKA35 1,2008
BRAF>10,00025025
CDK28,500>10,0005
EGFR1,5005,50012
JAK295028010
KDR (VEGFR2)1,10045 6
MET>10,00015020
PIK3CA>10,0008,00075
SRC4,500904

(Note: Data is hypothetical and for illustrative purposes only.)

  • This compound demonstrates potent activity against AURKA (IC₅₀ = 35 nM) with significantly weaker activity (>30-fold) against all other kinases in the panel, suggesting a selective inhibition profile.

  • Sunitinib shows potent, multi-targeted activity against several tyrosine kinases, including KDR (VEGFR2), ABL1, MET, and SRC, which aligns with its known mechanism of action.[4]

  • Staurosporine exhibits potent, sub-micromolar inhibition across nearly the entire panel, confirming its well-established promiscuous profile.[3][13]

Discussion: Interpreting the Selectivity of this compound

A Profile of High Selectivity

The data strongly suggests that this compound is a selective inhibitor of Aurora Kinase A (AURKA). AURKA is a key regulator of mitosis, and its overexpression is a common feature in many cancers, making it a validated therapeutic target.[15] The >10,000 nM IC₅₀ values against BRAF, MET, and PIK3CA indicate a clean profile against several major oncogenic signaling pathways.

The moderate off-target activities against ABL1 (250 nM), JAK2 (950 nM), and KDR (1,100 nM) are noteworthy. While these are significantly weaker than the on-target AURKA activity, they should be monitored. A selectivity window of over 30-fold (1,100 nM / 35 nM) against a key off-target like KDR is generally considered a good starting point in early discovery. However, achieving a 1,000 to 10,000-fold selectivity in biochemical assays is often desirable to ensure that this selectivity translates to a cellular context where intracellular ATP concentrations are much higher.[1]

Benchmarking Against Controls

The comparison with the controls provides essential context.

  • Unlike Staurosporine , this compound does not engage a wide array of kinases, which de-risks the potential for widespread, unpredictable toxicity caused by hitting dozens of pathways simultaneously.

  • Unlike Sunitinib , which derives its efficacy from blocking multiple pathways involved in tumor growth and angiogenesis (like KDR and MET), this compound's activity appears to be driven primarily by a single target. This could lead to a more predictable dose-response relationship and a more defined set of potential side effects.

Contextualizing a Key Off-Target: KDR (VEGFR2)

While the activity of this compound against KDR is modest (1.1 µM), understanding the potential consequences of even weak inhibition of this pathway is vital. KDR is the primary receptor for Vascular Endothelial Growth Factor A (VEGF-A) and a master regulator of angiogenesis—the formation of new blood vessels.[5] Inhibition of this pathway is the primary mechanism of anti-angiogenic cancer therapies.

VEGF/KDR Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KDR KDR (VEGFR2) Receptor PLCg PLCγ KDR->PLCg Autophosphorylation & Activation PI3K PI3K KDR->PI3K Autophosphorylation & Activation SRC SRC KDR->SRC Autophosphorylation & Activation VEGF VEGF-A Ligand VEGF->KDR Binds & Dimerizes Sunitinib Sunitinib (Potent Inhibition) Sunitinib->KDR Propoxypyridazine This compound (Weak Inhibition) Propoxypyridazine->KDR AKT AKT PI3K->AKT RAS RAS SRC->RAS RAF RAF RAS->RAF Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGF/KDR signaling pathway and points of inhibition.

Sunitinib potently inhibits KDR, which contributes to its clinical efficacy in renal cell carcinoma.[4] For this compound, the weak anti-KDR activity means it is unlikely to have a strong anti-angiogenic effect at concentrations where it potently inhibits AURKA. This is a desirable outcome for a selective inhibitor, as it avoids confounding biological effects and potential toxicities associated with anti-angiogenic drugs, such as hypertension or bleeding.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to kinase inhibitor profiling. Based on the illustrative data, This compound emerges as a potent and selective inhibitor of AURKA, distinguishing it from both the multi-targeted inhibitor Sunitinib and the pan-kinase inhibitor Staurosporine.

The key takeaways from this analysis are:

  • A Favorable Selectivity Profile: this compound shows a promising selectivity window against other major kinase families.

  • Clear Mechanistic Hypothesis: Its primary mechanism of action can be confidently attributed to the inhibition of AURKA.

  • De-risked Off-Target Profile: Weak inhibition of kinases like KDR suggests a lower risk of certain mechanism-based toxicities at therapeutic doses.

The logical next step in the drug discovery cascade would be to validate these findings in cell-based assays.[16] One would need to confirm that this compound inhibits AURKA activity in cancer cell lines, leading to the expected downstream effects such as mitotic arrest, and that it does so at concentrations where pathways regulated by KDR or ABL1 remain largely unaffected.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Subbiah, V., & Kurzrock, R. (2021). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. JCO Precision Oncology, 5, 1-4. [Link]

  • Porta, C., & Imarisio, I. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Core Evidence, 2(1), 35-43. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

  • Hynes, J., et al. (2017). Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3041-3046. [Link]

  • Hegazy, M. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

  • Taylor, S. S., & Kornev, A. P. (2011). Protein kinase inhibition of clinically important staurosporine analogues. Trends in Pharmacological Sciences, 32(7), 433-439. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e5. [Link]

  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Roskoski, R. Jr. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 15(13), 3362. [Link]

  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 4, 87-99. [Link]

  • Shah, K., Liu, Y., Deirmengian, C., & Shokat, K. M. (1997). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Chemistry & Biology, 4(12), 929-939. [Link]

  • Karaman, M. W., et al. (2008). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • MRC Protein Phosphorylation Unit. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • MacKay, C., & Uhlmann, E. J. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(20), e1630. [Link]

  • Johnson, G. L. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioengineering and Biotechnology, 2, 6. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(12), 3327-3341. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e5. [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • Bellomo, C., et al. (2011). New insights into molecular mechanisms of sunitinib-associated side effects. Molecular Cancer Therapeutics, 10(12), 2215-2223. [Link]

  • Scott, J. S., & Waring, M. J. (Eds.). (2018). Comprehensive Medicinal Chemistry III. Elsevier.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Nakagomi, T., et al. (2024). Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. RMD Open, 10(1), e003759. [Link]

  • El-Shazly, A., & Wink, M. (2014). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Current Pharmaceutical Design, 20(6), 914-928. [Link]

  • Chen, Y., & Xu, J. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(14), i296-i303. [Link]

  • Bantscheff, M., et al. (2007). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. mediaTUM. [Link]

  • ResearchGate. (n.d.). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites.... ResearchGate. [Link]

  • de Bono, J. S., & Tolcher, A. W. (2007). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Expert Opinion on Investigational Drugs, 16(4), 503-513. [Link]

  • Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6539. [Link]

  • Open PHACTS. (2017, January 12). The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. [Link]

  • van den Bor, J., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. [Link]

  • Medscape. (n.d.). Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Wang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4975-4987. [Link]

  • Naesens, L., et al. (1997). Synthesis and biological activity of tripeptidyl polyoxins as antifungal agents. Journal of Medicinal Chemistry, 40(13), 2044-2053. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 3-Alkoxypyridazines Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Profile of the Pyridazine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the search for novel heterocyclic scaffolds that can serve as effective and selective therapeutic agents is perpetual. Among these, pyridazine derivatives have emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including antitumor, antihypertensive, and anti-inflammatory properties.[1][2] A particularly promising subset, 3-alkoxypyridazines, has garnered attention for its potential as potent kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, making this an intensely competitive and innovative area of drug discovery.[5][6]

This guide provides an in-depth, experience-driven framework for conducting a comparative molecular docking analysis of novel 3-alkoxypyridazine derivatives against a chosen kinase target. We will benchmark their predicted binding efficacy against that of known, experimentally validated inhibitors. The objective is not merely to execute a computational workflow but to build a scientifically rigorous and self-validating study that can reliably inform downstream medicinal chemistry efforts. We will explain the causality behind each methodological choice, from target selection to the nuanced interpretation of docking results, ensuring a protocol grounded in scientific integrity.

Part 1: The Strategic Framework for Comparative Analysis

A successful computational study begins not with software, but with strategy. The comparative nature of this analysis requires a carefully selected target, a validated protocol, and a clear understanding of the metrics for success.

The Rationale for Target Selection: Interleukin-2-inducible T-cell Kinase (ITK)

Our hypothetical study will focus on Interleukin-2-inducible T-cell kinase (ITK) , a member of the Tec family of non-receptor tyrosine kinases. ITK is a critical mediator of T-cell receptor signaling, making it a high-value target for autoimmune diseases and T-cell malignancies.[3] The selection of ITK is based on three key criteria:

  • Therapeutic Relevance: ITK is a well-validated target with ongoing clinical interest.

  • Structural Data Availability: The Protein Data Bank (PDB) contains high-quality crystal structures of ITK in complex with various inhibitors, which is essential for structure-based drug design and protocol validation.

  • Scaffold Precedence: Pyridazine-based compounds have already been explored as ITK inhibitors, providing a strong scientific premise for our investigation.[3]

For this guide, we will utilize the crystal structure of ITK in complex with a potent inhibitor (e.g., PDB ID: 5W58). The co-crystallized ligand within this structure will serve as our primary positive control for protocol validation.

Selection of Ligands for Comparative Analysis

Our analysis will include three classes of ligands:

  • The Validation Ligand: The co-crystallized inhibitor from the PDB entry (e.g., the ligand in 5W58). This is used exclusively to validate our docking protocol's ability to reproduce the experimental binding mode.[7]

  • Known Inhibitor Benchmarks: A selection of other known, potent ITK inhibitors with diverse chemical scaffolds. These compounds serve as the performance benchmark against which our novel compounds will be measured.

  • Test Compounds (3-Alkoxypyridazines): A small, representative set of novel 3-alkoxypyridazine derivatives designed for this study.

This multi-faceted approach allows us to not only predict the binding potential of our test compounds but also to contextualize their performance against established benchmarks.

Part 2: Experimental Protocol: A Step-by-Step Docking Workflow

The trustworthiness of any docking study hinges on a meticulously executed and validated protocol.[8] What follows is a detailed methodology using a combination of widely accessible and industry-standard software. We will use AutoDock Tools and AutoDock Vina for this protocol, as they are powerful, widely used, and freely available, making this workflow highly reproducible.[9][10]

Workflow Overview

The entire comparative analysis workflow is summarized in the diagram below. This process ensures that the docking protocol is validated before being applied to the test compounds, a critical step for generating reliable results.

cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Comparative Docking cluster_output Phase 4: Interpretation PDB Select Target PDB (e.g., ITK - 5W58) ProteinPrep Prepare Protein: - Remove Water/Heteroatoms - Add Hydrogens - Assign Charges PDB->ProteinPrep GridBox Define Binding Site & Generate Grid Box ProteinPrep->GridBox LigandPrep Prepare Ligands: - 3-Alkoxypyridazines - Known Inhibitors - Validation Ligand Redocking Redock Validation Ligand into its own crystal structure LigandPrep->Redocking Docking Dock Test Compounds & Known Inhibitor Benchmarks LigandPrep->Docking RMSD Calculate RMSD between docked pose and crystal pose Redocking->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->ProteinPrep No (Adjust Parameters) Decision->Docking Yes (Protocol Validated) Analysis Analyze Results: - Docking Score - Binding Pose - Key Interactions Docking->Analysis Table Summarize Data in Table Analysis->Table Comparison Compare Pyridazines to Known Inhibitors Table->Comparison Conclusion Draw Conclusions & Propose Next Steps Comparison->Conclusion

Caption: Comparative Docking Analysis Workflow.

Protein Preparation

Causality: The raw PDB structure is not suitable for docking. It contains experimental artifacts (water molecules, co-solvents) that can interfere with ligand binding and lacks hydrogen atoms, which are critical for calculating interactions. This preparation phase ensures a clean, chemically correct receptor model.

  • Obtain Structure: Download the selected protein structure (e.g., PDB ID: 5W58) from the RCSB Protein Data Bank.

  • Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools), remove all water molecules, ions, and any co-solvents not essential to the binding interaction.

  • Separate Chains: If the biological unit is a multimer, retain only the chain containing the binding site of interest.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all protein atoms. This is essential for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Ligand Preparation

Causality: Ligands must be converted into a 3D format with correct stereochemistry, minimized energy, and appropriate charges to be recognized by the docking software.

  • Generate 3D Structures: Convert the 2D structures of your 3-alkoxypyridazines and known inhibitors into 3D structures using software like Open Babel or ChemDraw.

  • Energy Minimization: Perform an energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.

  • Assign Charges & Torsions: As with the protein, assign Gasteiger charges. Define the rotatable bonds (torsions) within the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the final prepared ligand files in the PDBQT format.

Docking Protocol Validation (The Self-Validating Step)

Causality: This is the single most important step for ensuring the trustworthiness of your results. If your docking protocol cannot reproduce the experimentally known binding pose of a co-crystallized ligand, any results for novel compounds are unreliable.[11] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is the widely accepted criterion for success.[12][13]

  • Define the Binding Site: Using the prepared protein and the co-crystallized validation ligand as a guide, define the center and dimensions of the docking grid box. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Perform Redocking: Dock the validation ligand (which was extracted from the original PDB file) back into the prepared protein using your defined grid box and docking parameters (e.g., exhaustiveness in AutoDock Vina).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the validation ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms of the two poses.

  • Assess Validation: If the RMSD is < 2.0 Å, the protocol is validated. If not, you must adjust the grid box size/center or other docking parameters and repeat until validation is achieved.

Comparative Docking Execution
  • Batch Docking: Using the validated protocol (i.e., the exact same protein structure and grid box parameters), perform docking for your set of 3-alkoxypyridazines and the known inhibitor benchmarks.

  • Collect Results: For each ligand, save the top-ranked binding poses and their corresponding docking scores (binding affinities) provided by the software.

Part 3: Results, Analysis, and Interpretation

Raw docking scores are only the beginning of the story. A deep, comparative analysis requires synthesizing quantitative data with qualitative visual inspection.

Quantitative Data Summary

Summarize the docking results in a clear, comparative table. The binding affinity (docking score) is a key metric, where a more negative value suggests a stronger predicted binding.[7][14]

Compound IDClassDocking Score (kcal/mol)H-Bonds FormedKey Interacting Residues (ITK Example)
Validation-Ligand Positive Control-11.53Met449, Glu450, Cys512
Known-Inhibitor-A Benchmark-10.82Met449, Cys512
Known-Inhibitor-B Benchmark-9.72Met449, Glu450
Test-Cmpd-1 3-Alkoxypyridazine-10.22Met449, Cys512
Test-Cmpd-2 3-Alkoxypyridazine-8.51Met449
Test-Cmpd-3 3-Alkoxypyridazine-10.93Met449, Glu450, Cys512

Note: Data shown is hypothetical and for illustrative purposes only.

Qualitative Analysis: Beyond the Score

The docking score is an approximation of binding free energy and can sometimes be misleading.[14] Visual inspection of the binding pose is non-negotiable for a robust analysis.[12][15]

  • Analyze Binding Poses: For each ligand, load the protein-ligand complex into a molecular visualizer. Does the ligand fit snugly into the binding pocket? Are there any steric clashes?

  • Identify Key Interactions: The type and number of interactions are critical indicators of binding efficacy.[16] Look for:

    • Hydrogen Bonds: These are strong, directional interactions crucial for affinity and specificity.

    • Hydrophobic Interactions: Contacts between nonpolar regions of the ligand and protein.

    • Pi-Stacking or Cation-Pi Interactions: Often seen with aromatic rings.

  • Comparative Interaction Analysis: This is the core of the comparison.

    • Do your top-performing 3-alkoxypyridazines (e.g., Test-Cmpd-3) form interactions with the same key residues as the validation ligand and known inhibitors?

    • Does the pyridazine core act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region (a common binding motif for kinase inhibitors)?

    • How does the 3-alkoxy substituent orient itself? Does it extend into a hydrophobic pocket, potentially improving affinity or selectivity?

The diagram below illustrates a conceptual model of a 3-alkoxypyridazine inhibitor forming key interactions within a kinase active site.

cluster_pocket Kinase Binding Pocket LIGAND 3-Alkoxypyridazine HINGE Hinge Residue (e.g., Met449) LIGAND->HINGE H-Bond GATEKEEPER Gatekeeper Residue LIGAND->GATEKEEPER van der Waals HYDROPHOBIC Hydrophobic Pocket (Val, Leu, Ile) LIGAND->HYDROPHOBIC Hydrophobic Interaction SOLVENT Solvent-Exposed Region

Caption: Conceptual Ligand-Protein Interactions.

Conclusion and Forward Look

Based on our hypothetical results, Test-Cmpd-3 emerges as a promising lead candidate. Its docking score is comparable to the validation ligand and superior to the known inhibitor benchmarks. Critically, the qualitative analysis reveals that it recapitulates the key hydrogen bonding interactions with the kinase hinge region (Met449, Glu450) and positions its alkoxy group favorably. In contrast, Test-Cmpd-2, despite being a 3-alkoxypyridazine, scores poorly and forms fewer critical interactions, highlighting that subtle structural changes can have significant impacts on binding.

This comparative docking analysis provides a robust, data-driven hypothesis for the potential of Test-Cmpd-3 as an effective ITK inhibitor. The next steps in a real-world drug discovery project would be to synthesize this compound and validate the computational predictions through in vitro enzymatic assays to determine its IC50 value. Further computational work, such as molecular dynamics simulations, could also be employed to study the stability of the predicted binding pose over time.

References

  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools. Retrieved from a URL which will be provided in the final output.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Medium. Retrieved from a URL which will be provided in the final output.
  • Schrödinger. (n.d.). Glide. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Software for molecular docking: a review. Current computer-aided drug design, 7(2), 146–157.
  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. Retrieved from [Link]

  • Quick Comparison of Molecular Docking Programs. (2025, March 7). YouTube. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Preprints.org. (2023, October 8). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Retrieved from [Link]

  • Ghasemi, F., Tavakol, H. S., & Sadeghi, A. (2020). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Scientific reports, 10(1), 1-15.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from a URL which will be provided in the final output.
  • ResearchGate. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from a URL which will be provided in the final output.
  • BenchChem. (n.d.). Comparative Docking Analysis of Pyridazine-Containing Ligands as Potential Therapeutic Agents. Retrieved from a URL which will be provided in the final output.
  • St. John's University. (n.d.). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Retrieved from a URL which will be provided in the final output.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from a URL which will be provided in the final output.
  • PubMed. (2024, August 19). WITHDRAWN: Pyridazine Derivatives: Molecular Docking ADMET Prediction and Synthesis for Antihypertensive Activity. Retrieved from [Link]

  • MOE Molecular Docking and Analysis | Protein Docking | Complete Step-by-Step Tutorial | Urdu. (2024, May 22). YouTube. Retrieved from [Link]

  • Liu, Z., & Wang, J. (2015). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International journal of molecular sciences, 16(5), 9495-9519.
  • Online Journal of Bioinformatics. (2016). Molecular docking imidazo[1,2-b]pyridazine heterocyclics on methicillin resistant Staphylococcus aureus. Retrieved from a URL which will be provided in the final output.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Retrieved from a URL which will be provided in the final output.
  • Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking sets for molecular docking. Journal of medicinal chemistry, 49(23), 6789-6801.
  • PubMed. (n.d.). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Retrieved from [Link]

  • Roy, K., & De, A. (2020). Exploring the untapped pharmacological potential of imidazopyridazines. RSC medicinal chemistry, 11(7), 779-799.
  • Di Micco, S., Terracciano, S., Pozzan, A., & Bruno, I. (2020). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS medicinal chemistry letters, 11(10), 1957-1964.
  • Google Patents. (n.d.). US20050032803A1 - Pyridopyrazines and the use thereof as kinase inhibitors.
  • PubMed. (1965, January). SYNTHESIS AND PHARMACOLOGICAL STUDY OF PYRIDAZINES. I. ALKOXYPYRIDAZINES. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. Retrieved from [Link]

  • Verma, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Applied Nanoscience, 13(1), 1-18.
  • PubMed. (2017, July 7). First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib. Retrieved from [Link]

  • PubMed. (2011, August 1). Discovery of imidazo[1,2-b]pyridazines as IKKβ Inhibitors. Part 3: Exploration of Effective Compounds in Arthritis Models. Retrieved from [Link]

  • PubMed. (2024, September). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Retrieved from [Link]

  • ACS Publications. (2021, August 6). Recent Advances in ALK2 Inhibitors. Retrieved from a URL which will be provided in the final output.
  • BenchChem. (n.d.). Comparative Docking Analysis of 1,3-Thiazine Derivatives in Drug Discovery. Retrieved from a URL which will be provided in the final output.

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Alkoxypyridazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Alkoxypyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] When functionalized with an alkoxy group at the 3-position, the resulting 3-alkoxypyridazine moiety often imparts favorable physicochemical and biological properties. These compounds have demonstrated a wide array of pharmacological activities, including but not limited to, acting as anticancer agents, PARP-1 inhibitors, and possessing cardiovascular effects.[2][3] Furthermore, they serve as versatile intermediates in the synthesis of more complex molecular architectures.[2][4]

Given their importance, the efficient and selective synthesis of 3-alkoxypyridazines is a critical consideration for researchers in drug discovery and development. This guide provides a head-to-head comparison of the two primary synthetic routes to this valuable class of compounds: the nucleophilic aromatic substitution of 3-chloropyridazines and the O-alkylation of pyridazin-3(2H)-ones. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer practical insights to aid in the selection of the most appropriate synthetic strategy for your research needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloropyridazines

The reaction of a 3-chloropyridazine with an alkoxide is a classic and widely employed method for the synthesis of 3-alkoxypyridazines. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of heterocyclic chemistry.

Mechanistic Insights

The SNAr reaction in this context involves the attack of an alkoxide nucleophile on the electron-deficient pyridazine ring at the carbon atom bearing the chlorine leaving group. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the pyridazine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the 3-alkoxypyridazine product. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring is crucial for activating the ring towards nucleophilic attack, making this a feasible synthetic route.[5]

Caption: Generalized SNAr mechanism for the synthesis of 3-alkoxypyridazines.

This method is essentially a variation of the Williamson ether synthesis, where the electrophile is an activated aryl halide.[6][7] The reaction is typically carried out by treating the 3-chloropyridazine with a pre-formed sodium or potassium alkoxide in an appropriate solvent, such as the corresponding alcohol, THF, or DMF.[3][8]

Advantages and Disadvantages

Advantages:

  • High Regioselectivity: The reaction occurs specifically at the 3-position, avoiding the formation of constitutional isomers.

  • Readily Available Starting Materials: 3-Chloropyridazine can be synthesized from pyridazin-3(2H)-one, which in turn is accessible from maleic anhydride and hydrazine.[9][10]

  • Broad Substrate Scope: A wide variety of primary and secondary alkoxides can be used, allowing for the synthesis of a diverse range of 3-alkoxypyridazines.

Disadvantages:

  • Harsh Reaction Conditions: The use of strong bases like sodium or potassium hydride to generate the alkoxide may not be compatible with sensitive functional groups on the desired alkoxy side chain.

  • Potential for Side Reactions: With sterically hindered secondary alkoxides, elimination reactions can compete with the desired substitution, leading to lower yields.[8]

  • Synthesis of Starting Material: While accessible, the synthesis of 3-chloropyridazine from pyridazin-3(2H)-one often requires the use of harsh chlorinating agents like phosphorus oxychloride (POCl₃), which presents handling and waste disposal challenges.[9]

Route 2: O-Alkylation of Pyridazin-3(2H)-ones

An alternative and often complementary approach to 3-alkoxypyridazines is the direct alkylation of pyridazin-3(2H)-ones. This method leverages the ambident nucleophilic character of the pyridazinone ring system.

Mechanistic Insights and the Challenge of Regioselectivity

Pyridazin-3(2H)-ones exist in tautomeric equilibrium with their aromatic 3-hydroxypyridazine form.[11] Deprotonation with a base generates a pyridazinone anion that has nucleophilic character at both the oxygen and the ring nitrogen atoms. Consequently, alkylation can lead to a mixture of O-alkylated (the desired 3-alkoxypyridazine) and N-alkylated products.[12][13]

Caption: Competing O- and N-alkylation pathways of pyridazin-3(2H)-one.

The regiochemical outcome of the alkylation is influenced by several factors, in accordance with Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is generally a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center.

  • Nature of the Alkylating Agent: "Harder" alkylating agents, such as dimethyl sulfate and diethyl sulfate, tend to favor O-alkylation. "Softer" alkylating agents, like alkyl iodides, often lead to a higher proportion of N-alkylation.[14]

  • Solvent: Polar aprotic solvents like DMF can favor N-alkylation, whereas non-polar solvents may favor O-alkylation.[12]

  • Counter-ion: The nature of the cation associated with the pyridazinone anion can influence the site of attack. Silver salts, for instance, are known to promote O-alkylation.[12]

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can significantly improve the yield and selectivity of O-alkylation, particularly with less reactive alkylating agents.[15][16][17]

Advantages and Disadvantages

Advantages:

  • Milder Conditions: O-alkylation can often be achieved under milder conditions using bases like potassium carbonate, which is compatible with a wider range of functional groups compared to the strong bases used in the SNAr route.[18]

  • Directness: This route directly converts the pyridazinone core to the desired product without the need for a chlorination step.

  • Availability of Starting Material: Pyridazin-3(2H)-ones can be readily synthesized from the condensation of γ-keto acids or maleic anhydride with hydrazine.[19][20]

Disadvantages:

  • Regioselectivity Issues: The primary drawback is the potential for co-formation of the undesired N-alkylated isomer, which can complicate purification and lower the yield of the desired 3-alkoxypyridazine.

  • Dependence on Reaction Conditions: Achieving high O-selectivity often requires careful optimization of the base, solvent, and alkylating agent.

Head-to-Head Comparison: Experimental Data

The following table summarizes representative experimental data for the synthesis of various 3-alkoxypyridazines via the two primary routes. This data is compiled from various literature sources to provide a direct comparison of yields and conditions.

Target CompoundStarting MaterialAlkylating/Alkoxy SourceBase/ConditionsSolventYield (%)Reference
Route 1: SNAr
3-Methoxypyridazine3-ChloropyridazineSodium methoxideRefluxMethanol~30% (of 6-methoxy-pyridazine-3-carboxylic acid)[21]
4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde3,6-Dichloropyridazine4-HydroxybenzaldehydeK₂CO₃, RefluxIsopropanol50-70%[3]
Route 2: O-Alkylation
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyridazin-3(2H)-one6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one potassium saltDimethyl sulfate-DMF60% (N-alkylation shown)[22]
Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinoneEthyl bromoacetateK₂CO₃, RefluxAcetone69% (N-alkylation shown)[18]
O-alkylated 1,2,3,4-tetrahydrobenzo[c][11][21]naphthyrin-5(6H)-one1,2,3,4-tetrahydrobenzo[c][11][21]naphthyrin-5(6H)-one3,4-Dimethoxyphenethyl bromideK₂CO₃, 80 °CDMF75-82%[12]

Note: The table illustrates that while both routes are viable, the yields and specific outcomes (O- vs. N-alkylation in Route 2) are highly dependent on the substrates and reaction conditions.

Experimental Protocols

Representative Protocol for Route 1: Synthesis of 3-Methoxypyridazine via SNAr

This protocol is adapted from the synthesis of 6-methoxypyridazine-3-carboxylic acid.[21]

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (50 mL). Carefully add sodium metal (2.2 g, 0.04 mol) in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add 6-chloro-pyridazine-3-carboxylic acid (3.2 g, 0.02 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization or column chromatography to yield the desired 3-methoxypyridazine derivative.

Representative Protocol for Route 2: O-Alkylation of a Pyridazinone Derivative

This protocol is a general procedure adapted from the O-alkylation of a complex pyridinone system, which can be applied to pyridazinones with optimization.[12]

  • Reaction Setup: To a solution of the pyridazin-3(2H)-one derivative (1.0 equiv) in anhydrous DMF (0.1 M) in a round-bottom flask, add anhydrous potassium carbonate (2.0 equiv).

  • Addition of Alkylating Agent: Add the desired alkyl bromide (1.2 equiv) to the suspension.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the O- and N-alkylated isomers and isolate the desired 3-alkoxypyridazine.

Alternative Synthetic Routes

While the two routes discussed above are the most common, other methods for the synthesis of 3-alkoxypyridazines have been reported.

The Mitsunobu Reaction

The Mitsunobu reaction offers a mild alternative for the O-alkylation of the 3-hydroxypyridazine tautomer of pyridazin-3(2H)-one.[19][23] This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a pronucleophile (in this case, the pyridazinone).[9]

Advantages:

  • Mild Conditions: The reaction is typically carried out at or below room temperature, making it suitable for substrates with sensitive functional groups.

  • High O-Selectivity: The Mitsunobu reaction generally favors O-alkylation for pyridinone-type systems.

Disadvantages:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can sometimes be challenging to remove during purification.

  • Cost and Atom Economy: The reagents used in the Mitsunobu reaction are relatively expensive, and the atom economy is poor, making it less suitable for large-scale synthesis.

Decision-Making Flowchart for Route Selection

Route_Selection start Start: Synthesis of a 3-Alkoxypyridazine q1 Are sensitive functional groups present in the alkoxy side chain? start->q1 q2 Is high regioselectivity (O- vs. N-alkylation) a primary concern? q1->q2 No route2 Route 2: O-Alkylation of Pyridazin-3(2H)-one q1->route2 Yes route1 Route 1: SNAr of 3-Chloropyridazine q2->route1 Yes q2->route2 No (requires optimization) q3 Are you working on a large scale? q3->route1 Yes (potentially more scalable) q3->route2 No route2->q3 route3 Consider Alternative: Mitsunobu Reaction route2->route3 If regioselectivity is poor or conditions are too harsh

Caption: Decision-making flowchart for selecting a synthetic route to 3-alkoxypyridazines.

Conclusion

The synthesis of 3-alkoxypyridazines can be effectively achieved through two primary, robust synthetic routes: the nucleophilic aromatic substitution of 3-chloropyridazines and the O-alkylation of pyridazin-3(2H)-ones. The choice between these methods is a strategic one, dictated by the specific requirements of the target molecule and the practical constraints of the synthesis.

The SNAr route offers excellent regioselectivity and is a reliable choice when the required strong basic conditions are tolerated by the substrate. It is a well-established method that can be advantageous for large-scale production.

The O-alkylation of pyridazin-3(2H)-ones provides a milder and more direct alternative, which is particularly beneficial for substrates with sensitive functional groups. However, the key challenge lies in controlling the regioselectivity, which often necessitates careful optimization of reaction conditions. The use of phase-transfer catalysis can be a valuable tool in this regard.

For small-scale syntheses requiring mild conditions and where purification of byproducts is manageable, the Mitsunobu reaction presents a viable, albeit less atom-economical, alternative.

By understanding the mechanistic nuances, advantages, and limitations of each approach, researchers can make informed decisions to efficiently and effectively synthesize the 3-alkoxypyridazine derivatives required for their drug discovery and development programs.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1–28.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Retrieved January 20, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][21]naphthyrin-5(6H)-one - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Reaction of chloropyridazin-3(2H)-ones with iodide ion. Part II - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 20, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 20, 2026, from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • A comparison of several modern alkylating agents - Arkivoc. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthetic route for preparation of pyridazinone derivatives (3–17). - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent Progress in Pyridazin-3(2H)-Ones Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Benchmarking ADME Properties of Novel Pyridazine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2] Favorable ADME characteristics are as critical as potent pharmacological activity in determining a drug candidate's ultimate clinical viability. This guide provides a comprehensive framework for benchmarking the ADME profile of a novel compound, using the hypothetical pyridazine derivative, 3-Propoxypyridazine, as our lead molecule. We will compare its projected performance against established competitor compounds from two therapeutically relevant classes where the pyridazine scaffold is prevalent: kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

The principles and protocols outlined herein are designed to equip researchers, scientists, and drug development professionals with the expertise to conduct a thorough and scientifically rigorous ADME evaluation. Our approach emphasizes not just the execution of experiments, but the strategic rationale behind each step, ensuring the generation of robust and actionable data.

The Critical Role of Early ADME Profiling

Historically, many drug candidates with excellent in vitro potency have failed in later stages of development due to poor pharmacokinetic properties.[2] Early-stage ADME screening has become an indispensable tool to mitigate this risk, allowing for the timely identification and optimization of compounds with desirable drug-like qualities.[3] This proactive approach conserves resources and accelerates the journey from bench to bedside.

Selecting Competitor Compounds

To provide a meaningful benchmark for this compound, we have selected two well-characterized drugs that represent distinct therapeutic areas but share structural motifs or target classes relevant to pyridazine derivatives:

  • Imatinib: A first-generation kinase inhibitor approved for the treatment of chronic myeloid leukemia.[4][5] Its extensive clinical use provides a rich dataset for ADME comparison.

  • Maraviroc: An allosteric modulator of the CCR5 receptor, a GPCR.[6][7] GPCRs are a major drug target class, and understanding how a novel pyridazine derivative compares to a successful modulator is highly valuable.[6][7]

Key ADME Parameters: A Head-to-Head Comparison

The following sections will delve into the core ADME parameters, presenting a comparative analysis and detailed experimental protocols for their assessment.

Metabolic Stability

Expertise & Experience: Metabolic stability is a crucial predictor of a drug's half-life and oral bioavailability. A compound that is rapidly metabolized by the liver will likely have a short duration of action and poor exposure. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.[8] Our initial assessment will focus on in vitro microsomal stability, a high-throughput assay that provides a reliable indication of Phase I metabolic liability.

Comparative Data Summary:

CompoundMicrosomal Stability (t½, min)Primary Metabolizing CYP Isoform(s)
This compound (Hypothetical) > 60TBD
Imatinib ~30CYP3A4, CYP2C9
Maraviroc > 60CYP3A4

Experimental Protocol: In Vitro Microsomal Stability Assay

Trustworthiness: This protocol is designed to be self-validating through the inclusion of positive and negative controls, ensuring the reliability of the generated data.

Workflow Diagram:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_controls Controls A Prepare Compound Stock Solutions (10 mM in DMSO) D Incubate Compound with Microsomes and NADPH at 37°C A->D B Prepare Liver Microsomes (e.g., Human, Rat) B->D C Prepare NADPH Regenerating System C->D E Collect Samples at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., Acetonitrile with Internal Standard) E->F G Analyze Samples by LC-MS/MS F->G H Determine Parent Compound Remaining G->H I Calculate Half-Life (t½) H->I J Positive Control (e.g., Verapamil - high clearance) J->D K Negative Control (No NADPH) K->D

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of this compound, Imatinib, and Maraviroc in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression multiplied by -1 gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Cell Permeability

Expertise & Experience: For oral drug candidates, the ability to permeate the intestinal epithelium is a prerequisite for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid and cost-effective method to predict passive diffusion. For a more comprehensive assessment that includes active transport and efflux, the Caco-2 cell permeability assay is the gold standard.

Comparative Data Summary:

CompoundPAMPA Permeability (Pe, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to BEfflux Ratio (B to A / A to B)
This compound (Hypothetical) > 5.0> 10.0< 2.0
Imatinib < 1.0< 1.0> 3.0
Maraviroc > 5.0> 10.0< 2.0

Experimental Protocol: Caco-2 Permeability Assay

Trustworthiness: The integrity of the Caco-2 cell monolayer is crucial for the validity of this assay. Transepithelial electrical resistance (TEER) measurements are performed before and after the experiment to ensure monolayer integrity. Lucifer yellow permeability is also assessed as a marker for paracellular transport.

Workflow Diagram:

Caco2Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a confluent monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with transport buffer C->D E Add compound to either apical (A) or basolateral (B) side D->E F Incubate at 37°C with shaking E->F G Collect samples from the receiver chamber at time points F->G H Quantify compound concentration by LC-MS/MS G->H I Calculate apparent permeability coefficient (Papp) H->I J Determine Efflux Ratio I->J EquilibriumDialysisWorkflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare dialysis device with semi-permeable membrane B Add compound-spiked plasma to one chamber A->B C Add buffer to the other chamber A->C D Incubate at 37°C until equilibrium is reached (e.g., 4-6 hours) B->D C->D E Collect samples from both plasma and buffer chambers D->E F Analyze compound concentration by LC-MS/MS E->F G Calculate % Unbound and % Bound F->G

Caption: Workflow for the equilibrium dialysis assay.

Step-by-Step Methodology:

  • Device Preparation: Assemble the equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Loading: Add plasma spiked with the test compound to one chamber and an equal volume of buffer to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C on a shaking platform for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Data Calculation: The percentage of unbound drug is calculated as (concentration in buffer chamber / concentration in plasma chamber) x 100. The percentage of bound drug is 100 - % unbound.

Conclusion and Future Directions

This guide has provided a foundational framework for the systematic benchmarking of the ADME properties of a novel pyridazine derivative, this compound, against relevant competitor compounds. By employing the detailed protocols for metabolic stability, cell permeability, and plasma protein binding, researchers can generate high-quality, comparative data to inform lead optimization and candidate selection.

The hypothetical data presented suggests that this compound possesses a promising ADME profile, with high metabolic stability, good permeability, and moderate plasma protein binding. These characteristics are generally desirable for an orally administered drug. Further in-depth studies, including the identification of metabolites, assessment of CYP450 inhibition and induction potential, and in vivo pharmacokinetic studies in animal models, would be the logical next steps in the comprehensive evaluation of this promising compound. By adhering to a rigorous and scientifically sound approach to ADME profiling, the path from a promising molecule to a potential therapeutic can be navigated with greater confidence and efficiency.

References

  • O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry, 24(31), 3372-3399. [Link]

  • O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central. [Link]

  • O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]

  • Characterization of ADME profile of novel protein kinase inhibitors. Helda. [Link]

  • Good ADME properties library. Chem-space. [Link]

  • 57789 PDFs | Review articles in KINASE INHIBITORS. ResearchGate. [Link]

  • ADME properties of compounds 3a-h. ResearchGate. [Link]

  • Kotynia, A., Krzyżak, E., Żądło, J., Witczak, M., Szczukowski, Ł., Mucha, J., ... & Marciniak, A. (2024). Anti-Inflammatory and Antioxidant Pyrrolo [3, 4-d] pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Gleeson, M. P., & Montanari, D. (2022). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals, 15(11), 1362. [Link]

  • Plasma protein binding (PPB) evaluations. ReachBio. [Link]

  • Di, L., & Feng, J. (2019). Estimating human ADME properties, pharmacokinetic parameters and likely clinical dose in drug discovery. Expert Opinion on Drug Discovery, 14(10), 1043-1056. [Link]

  • Wold, E. A., & Zhou, J. (2018). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. ACS Chemical Neuroscience, 9(5), 886-899. [Link]

  • The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications. ResearchGate. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI. [Link]

  • Plasma protein binding: Significance and symbolism. ScienceDirect. [Link]

  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. PubMed. [Link]

  • Binding of Phenothiazine Neuroleptics to Plasma Proteins. PubMed. [Link]

  • The graphical representation of ADME-related molecule properties for medicinal chemists. ResearchGate. [Link]

  • Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. PubMed Central. [Link]

  • (A) Proposed metabolic activation pathway of three pyrrolizidine... ResearchGate. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central. [Link]

  • Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. PubMed. [Link]

  • GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. ScienceDirect. [Link]

  • Dietary pyrroloquinoline quinone (PQQ) alters indicators of inflammation and mitochondrial-related metabolism in human subjects. PubMed. [Link]

  • Metabolism | Triglyceride Synthesis. YouTube. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Propoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Propoxypyridazine. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in laboratory chemical management.

Core Principle: Hazard Recognition and Causality

Understanding the "why" behind disposal protocols is fundamental to building a culture of safety. This compound belongs to the pyridazine family, a class of nitrogen-containing heterocyclic compounds.[1][2] These structures are prevalent in pharmacologically active agents and agrochemicals precisely because they are designed to be biologically active.[3][4][5][6] This inherent bioactivity necessitates that this compound be treated as a hazardous substance.

Anticipated Hazard Profile based on Analogous Compounds:

Hazard ClassDescriptionRationale and Citations
Acute Oral Toxicity Harmful if swallowed.This is a common classification for pyridazine derivatives.[7][8]
Skin Irritation Causes skin irritation.The heterocyclic structure can interact with skin, leading to irritation.[9][10][11]
Eye Irritation Causes serious eye irritation/damage.Direct contact is likely to cause significant irritation or damage to eye tissue.[9][10][11]
Respiratory Irritation May cause respiratory irritation if inhaled.Fine powders or aerosols can irritate the respiratory tract upon inhalation.[7][9]
Incompatible Materials Strong oxidizing agents, strong acids.These materials can react exothermically or violently with the pyridazine ring.[11][12]
Hazardous Decomposition Combustion releases toxic gases.Thermal decomposition will produce carbon oxides (CO, CO₂) and, critically, toxic nitrogen oxides (NOx).[11][12] The thermal breakdown of other nitrogenous heterocyclic herbicides is known to produce highly toxic byproducts like hydrogen cyanide.[13]

This profile mandates that this compound waste must be managed as regulated hazardous chemical waste.

The Primary Directive: Isolate and Contain

The single most critical rule for the disposal of this compound is that it must not be disposed of down the drain or in regular solid waste .[14][15]

  • Causality: Drain disposal introduces biologically active molecules into aquatic ecosystems and can disrupt the microbial balance in wastewater treatment facilities.[16][17] The NIH waste policy explicitly requires that chemical wastes be managed to limit environmental impact and prohibits the drain disposal of unapproved substances.[16]

The only appropriate disposal pathway is through a licensed professional hazardous waste management service, which typically employs high-temperature incineration to ensure complete destruction of the compound.[15][18]

Standard Operating Protocol: Waste Segregation and Collection

Adherence to a systematic collection process is a self-validating system that prevents accidental exposure and regulatory non-compliance.

Step 1: Designate a Waste Container

  • Select a dedicated, sealable, and chemically compatible container for this compound waste. This container should be in good condition, with no cracks or leaks. It should be designated exclusively for this waste stream to prevent accidental mixing.

Step 2: Label the Container Correctly

  • The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).[9]

    • The date accumulation started.

Step 3: Collect All Contaminated Materials

  • This waste stream includes not only the neat compound but also any materials that have come into contact with it:

    • Contaminated personal protective equipment (PPE) such as gloves.

    • Weighing papers, pipette tips, and other consumables.

    • Spill cleanup materials.

    • Solvent rinses from decontaminating glassware.

Step 4: Segregate from Incompatible Wastes

  • Store the sealed this compound waste container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.[11][12]

Step 5: Arrange for Professional Disposal

  • Keep the container sealed when not in use. Once full, or according to your institution's policies, contact your Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and final disposal.[15]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity. Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

Step 2: Don Appropriate PPE

  • Before approaching the spill, at a minimum, wear:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (nitrile may be suitable for incidental contact, but consult a glove compatibility chart for extended cleanup).

    • A lab coat.

Step 3: Contain and Absorb the Spill

  • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12][19] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover to prevent dust from becoming airborne.

Step 4: Collect and Containerize Waste

  • Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container.[7][19] Avoid actions that create dust.

Step 5: Decontaminate the Spill Area

  • Clean the surface with an appropriate solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste in the same container.

Step 6: Report the Incident

  • Follow your institution's internal reporting procedures for chemical spills.

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper management of this compound waste.

G Workflow for this compound Disposal cluster_prep Preparation & Identification cluster_collection Waste Collection Protocol cluster_disposal Final Disposition start Waste Generation (Unused chemical, contaminated labware, spill debris) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First container Select Designated & Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste (Avoid creating dust/splashes) container->transfer Ensure correct labeling segregate Segregate from Incompatibles (Acids, Oxidizers) transfer->segregate seal Seal Container & Store Securely in designated waste area segregate->seal ehs Contact EHS or Licensed Waste Disposal Service seal->ehs When container is full pickup Waste Collected for High-Temperature Incineration ehs->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). ACS Omega.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Pyridazine and its derivatives.Slideshare.
  • Pyridazine Safety Data Sheet.Fisher Scientific.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025). ResearchGate.
  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies.Taylor & Francis Online.
  • Pyridazines and Their Benzo Derivatives.ResearchGate.
  • Safety Data Sheet. (2022). Biosynth.
  • Safety Data Sheet.Watson International Ltd.
  • 3-Hydroxypyridine Safety Data Sheet.Thermo Fisher Scientific.
  • Safety Data Sheet - Sulfamethoxypyridazine. (2024). Cayman Chemical.
  • Hazard and Precautionary Statements.Sigma-Aldrich.
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.Benchchem.
  • 3-Chloro-6-propoxypyridazine.ChemScene.
  • The NIH Drain Discharge Guide.National Institutes of Health.
  • USP 800 & Hazardous Drug Disposal. (2025). Stericycle.
  • Proper Disposal of 3-Aminopyridazine: A Guide for Laboratory Professionals.Benchchem.
  • Prescribed drugs containing nitrogen heterocycles: an overview.National Institutes of Health (PMC).
  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.ResearchGate.
  • Heterocyclic compound.Wikipedia.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.MDPI.
  • Alligare Triclopyr 3 SDS.Alligare.
  • Thermal decomposition of atrazine and its toxic products. (2025). Royal Society of Chemistry.
  • How to Dispose of High Level Disinfectants Safely.CIVCO Medical Solutions.
  • Biohazardous Medical Waste Disposal.Stericycle.
  • 6-Chloropyridazin-3-amine - SAFETY DATA SHEET. (2010). Acros Organics.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Propoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of Pyridazine Derivatives

Pyridazine and its derivatives are heterocyclic aromatic compounds that are integral to many pharmaceutical and agrochemical synthesis processes.[1][2] While specific toxicity data for 3-Propoxypyridazine is limited, the general class of pyridazines and their precursors, like pyridine, are known to present several hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Can cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Therefore, all handling of this compound must be conducted with the assumption that it carries these potential risks.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Handling Solids (weighing, transfers) Chemical splash gogglesNitrile or Butyl rubber gloves (double-gloving recommended), Lab coatWork within a certified chemical fume hood
Handling Solutions Chemical splash goggles and face shieldNitrile or Butyl rubber gloves (double-gloving recommended), Chemical-resistant apron over a lab coatWork within a certified chemical fume hood
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty Nitrile or Butyl rubber gloves, Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that conform to EN166 or NIOSH standards are mandatory to protect against splashes and fine particulates.[3] When handling larger quantities of solutions or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[4]

Skin and Body Protection
  • Gloves: The choice of glove material is critical. While nitrile gloves offer good general chemical resistance, for prolonged contact or immersion, butyl rubber gloves are often recommended for handling pyridine and related compounds.[5][6] Always inspect gloves for any signs of degradation or perforation before use.[3] It is best practice to wear two pairs of gloves ("double-gloving") when handling highly toxic compounds.[7] After handling, gloves should be removed using a technique that avoids touching the outer surface with bare skin, and disposed of as contaminated waste.[3] Hands should be washed thoroughly with soap and water after glove removal.[3]

  • Lab Coat/Protective Clothing: A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. In the event of a large spill or when cleaning, a disposable chemical-resistant suit or coveralls may be necessary.[8]

Respiratory Protection

All handling of this compound, both solid and in solution, should be conducted within a properly functioning and certified laboratory chemical fume hood to minimize the inhalation of dust or vapors.[1][9] If a fume hood is not available or in the case of a large spill, an appropriate air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used by trained personnel.[8]

Operational Plan: Step-by-Step PPE Procedures

Donning (Putting On) PPE Workflow

The sequence of putting on PPE is critical to ensure complete protection and avoid contamination.

G cluster_donning PPE Donning Sequence node1 1. Lab Coat or Suit node2 2. First Pair of Gloves node1->node2 node3 3. Respiratory Protection (if required) node2->node3 node4 4. Eye and Face Protection node3->node4 node5 5. Second Pair of Gloves (over cuffs) node4->node5

Caption: Sequential process for donning PPE.

Doffing (Taking Off) PPE Workflow

The removal of PPE is a critical step where cross-contamination can occur. This sequence is designed to minimize that risk.

G cluster_doffing PPE Doffing Sequence node1 1. Remove Outer Gloves node2 2. Remove Lab Coat or Suit (turn inside out) node1->node2 node3 3. Remove Face Shield and Goggles node2->node3 node4 4. Remove Respirator (if used) node3->node4 node5 5. Remove Inner Gloves node4->node5 node6 6. Wash Hands Thoroughly node5->node6

Caption: Sequential process for doffing PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial final step in the safe handling of this compound.

  • Solid Waste: Collect any unreacted this compound and contaminated materials (e.g., weigh boats, spatulas, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible, and labeled waste container. Do not pour pyridazine-containing waste down the drain.[3]

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and suits, should be placed in a designated hazardous waste container immediately after removal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced and rinsed container can then be disposed of according to your institution's guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations.[6][10]

Emergency Procedures

  • Spills:

    • Small Spills: For a small spill within a fume hood, use an absorbent material like sand or vermiculite to contain it.[9] The absorbed material should then be collected into a sealed container for hazardous waste disposal.

    • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EH&S) office.[5]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring your personal safety and the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]

  • Tuttle, C., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • ACS Publications. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology. [Link]

  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. [Link]

  • Nabil S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • Pediatric Oncology Group of Ontario. (2021, November 3). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • Evonik. (2024, February 29). Safety Data Sheet. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

  • Alligare. Alligare Triclopyr 3 SDS. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Propoxypyridazine
Reactant of Route 2
3-Propoxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.